molecular formula C22H18N6O B1665297 ASP2535 CAS No. 374886-51-8

ASP2535

Número de catálogo: B1665297
Número CAS: 374886-51-8
Peso molecular: 382.4 g/mol
Clave InChI: FQGLDGKVKDPVLO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

ASP-2535 is a selective GlyT1 inhibitor.

Propiedades

IUPAC Name

4-[3-(6-phenylpyridin-3-yl)-5-propan-2-yl-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6O/c1-14(2)21-24-25-22(28(21)19-10-6-9-18-20(19)27-29-26-18)16-11-12-17(23-13-16)15-7-4-3-5-8-15/h3-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGLDGKVKDPVLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(N1C2=CC=CC3=NON=C32)C4=CN=C(C=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374886-51-8
Record name ASP-2535
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0374886518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ASP-2535
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6627LI8F9K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Mechanism of Action of ASP2535: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ASP2535 is a novel and potent small molecule inhibitor of the glycine transporter-1 (GlyT1). Its mechanism of action centers on the potentiation of N-methyl-D-aspartate (NMDA) receptor signaling through the elevation of synaptic glycine levels. This guide provides a comprehensive overview of the preclinical data supporting the mechanism of action of this compound, including its in vitro activity, in vivo efficacy in animal models of cognitive impairment, and its pharmacokinetic profile. Detailed experimental methodologies are provided, and key pathways and workflows are visualized to offer a thorough understanding of this promising therapeutic agent for neurological and psychiatric disorders associated with NMDA receptor hypofunction.

Core Mechanism of Action: GlyT1 Inhibition and NMDA Receptor Modulation

The primary mechanism of action of this compound is the selective inhibition of the glycine transporter-1 (GlyT1). GlyT1 is a sodium and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its extracellular concentration. Glycine is an essential co-agonist at the NMDA receptor; it must bind to the Glycine Binding Site (GBS) on the GluN1 subunit for the receptor to be activated by glutamate.

By inhibiting GlyT1, this compound effectively increases the concentration of glycine in the synapse. This leads to enhanced occupancy of the GBS on NMDA receptors, thereby potentiating NMDA receptor-mediated neurotransmission. This is particularly relevant in conditions such as schizophrenia and Alzheimer's disease, where hypofunction of the NMDA receptor system is a key pathophysiological feature.[1][2]

cluster_synapse Synaptic Cleft This compound This compound GlyT1 Glycine Transporter-1 (GlyT1) This compound->GlyT1 Inhibits Glycine_synaptic Increased Synaptic Glycine GlyT1->Glycine_synaptic Blocks Reuptake NMDA_R NMDA Receptor Glycine_synaptic->NMDA_R Co-agonizes Ca_influx Ca2+ Influx NMDA_R->Ca_influx Activates Neuronal_Response Enhanced Neuronal Response & Plasticity Ca_influx->Neuronal_Response Leads to Start CHO cells expressing GlyT1/GlyT2 Wash Wash with KRH buffer Start->Wash Preincubation Pre-incubate with This compound Wash->Preincubation Uptake Add [3H]-Glycine & incubate Preincubation->Uptake Terminate Terminate uptake & wash Uptake->Terminate Lyse Lyse cells Terminate->Lyse Quantify Quantify radioactivity (Scintillation counting) Lyse->Quantify Analyze Calculate IC50 Quantify->Analyze cluster_protocol MK-801-Induced Amnesia Protocol Dosing_ASP Administer this compound (p.o.) Dosing_MK801 Administer MK-801 (i.p.) Dosing_ASP->Dosing_MK801 60 min Y_Maze_Test Y-Maze Test Dosing_MK801->Y_Maze_Test 30 min Data_Analysis Analyze Spontaneous Alternation Y_Maze_Test->Data_Analysis

References

ASP2535: A Preclinical Investigation of a Glycine Transporter-1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ASP2535 is a potent and selective glycine transporter-1 (GlyT1) inhibitor that has demonstrated efficacy in preclinical models of cognitive impairment associated with schizophrenia and Alzheimer's disease. By blocking the reuptake of glycine in the synaptic cleft, this compound enhances N-methyl-D-aspartate (NMDA) receptor function, a key mechanism implicated in synaptic plasticity and cognitive processes. This technical guide provides a comprehensive overview of the core preclinical data on this compound, including its mechanism of action, in vitro and in vivo pharmacology, and the experimental methodologies employed in its initial characterization. While preclinical findings were promising, there is no publicly available information on the progression of this compound into clinical trials.

Introduction

The hypofunction of the N-methyl-D-aspartate (NMDA) receptor is a leading hypothesis for the pathophysiology of schizophrenia, particularly the cognitive and negative symptoms that are poorly addressed by current antipsychotics.[1] Glycine acts as an obligatory co-agonist at the NMDA receptor, and increasing its synaptic availability is a promising therapeutic strategy to enhance NMDA receptor function.[2] The glycine transporter-1 (GlyT1) is the primary regulator of glycine levels in the vicinity of NMDA receptors, making it an attractive target for therapeutic intervention.[3]

This compound, with the chemical name 4-[3-isopropyl-5-(6-phenyl-3-pyridyl)-4H-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole, is a novel GlyT1 inhibitor identified and characterized by Astellas Pharma Inc.[1] Preclinical studies have highlighted its potential to ameliorate cognitive deficits in various animal models.[1] This guide will synthesize the available preclinical data on this compound to serve as a technical resource for professionals in the field of neuroscience and drug development.

Mechanism of Action

This compound exerts its pharmacological effects by inhibiting the glycine transporter-1 (GlyT1).[1] GlyT1 is a sodium and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft into presynaptic neurons and surrounding glial cells.[3] By blocking GlyT1, this compound increases the extracellular concentration of glycine, thereby enhancing the activation of NMDA receptors, which require both glutamate and glycine for their function.[2][4] This potentiation of NMDA receptor-mediated neurotransmission is believed to be the underlying mechanism for the pro-cognitive effects of this compound.[1]

cluster_synapse Glutamatergic Synapse cluster_downstream Downstream Effects presynaptic Presynaptic Neuron glutamate_ext presynaptic->glutamate_ext Release postsynaptic Postsynaptic Neuron ca_ion postsynaptic->ca_ion glia Glial Cell glyt1 GlyT1 glia->glyt1 glyt1->glia Glycine Reuptake nmda NMDA Receptor nmda->postsynaptic Ca2+ Influx This compound This compound This compound->glyt1 Inhibition glycine_ext glycine_ext->nmda Binds glutamate_ext->nmda Binds synaptic_plasticity Synaptic Plasticity (e.g., LTP) ca_ion->synaptic_plasticity Activation of Signaling Cascades cognitive_function Improved Cognitive Function synaptic_plasticity->cognitive_function

Signaling pathway of this compound action.

Preclinical Pharmacology

In Vitro Studies

The inhibitory activity and selectivity of this compound were assessed using in vitro assays.[1]

ParameterValueSpeciesNotes
GlyT1 Inhibition (IC50) 92 nMRatPotent inhibition of glycine transporter-1.
GlyT2 Selectivity 50-foldRat50-fold more selective for GlyT1 over GlyT2.
Receptor Binding Profile Minimal affinity for other receptors-Except for weak affinity for μ-opioid receptors (IC50 = 1.83 μM).
In Vivo Studies

This compound has been evaluated in several rodent models of cognitive impairment relevant to schizophrenia and Alzheimer's disease. Oral administration of this compound demonstrated its ability to reverse cognitive deficits in these models.[1]

Animal ModelSpeciesThis compound Oral DoseOutcome
MK-801-induced working memory deficit Mice0.3-3 mg/kgAttenuated working memory deficit.
Neonatal phencyclidine (PCP)-induced visual learning deficit Mice0.3-1 mg/kgAttenuated visual learning deficit.
PCP-induced prepulse inhibition deficit Rats1-3 mg/kgImproved prepulse inhibition deficit.
Scopolamine-induced working memory deficit Mice0.1-3 mg/kgAttenuated working memory deficit.
Age-related spatial learning deficit Aged Rats0.1 mg/kgAttenuated spatial learning deficit.

Experimental Protocols

The following are summaries of the likely experimental methodologies based on the information provided in the primary publication by Harada et al. (2012) and standard pharmacological practices.

In Vitro Glycine Uptake Assay

start Start cell_prep Prepare cells expressing rat GlyT1 or GlyT2 start->cell_prep incubation Incubate cells with This compound at various concentrations cell_prep->incubation add_glycine Add [3H]-glycine incubation->add_glycine stop_reaction Stop uptake reaction add_glycine->stop_reaction measure_radioactivity Measure intracellular radioactivity stop_reaction->measure_radioactivity calculate_ic50 Calculate IC50 values measure_radioactivity->calculate_ic50 end End calculate_ic50->end

Workflow for in vitro glycine uptake assay.

A cell line stably expressing rat GlyT1 or GlyT2 is used. Cells are plated and incubated with varying concentrations of this compound. Subsequently, radiolabeled glycine ([3H]-glycine) is added, and the uptake reaction is allowed to proceed for a defined period. The reaction is then terminated, and the cells are washed to remove extracellular radiolabel. The amount of intracellular [3H]-glycine is quantified using a scintillation counter. The concentration of this compound that inhibits 50% of glycine uptake (IC50) is then calculated.

In Vivo Behavioral Models

start Start animal_acclimation Animal Acclimation start->animal_acclimation group_assignment Group Assignment (Vehicle, this compound) animal_acclimation->group_assignment drug_administration Oral Administration of This compound or Vehicle group_assignment->drug_administration cognitive_impairment_induction Induction of Cognitive Impairment (e.g., MK-801) drug_administration->cognitive_impairment_induction behavioral_testing Behavioral Testing (e.g., Y-maze, PPI) cognitive_impairment_induction->behavioral_testing data_analysis Data Analysis behavioral_testing->data_analysis end End data_analysis->end

General workflow for in vivo behavioral studies.
  • MK-801-Induced Working Memory Deficit: Mice are orally administered this compound or vehicle. After a set pre-treatment time, they are injected with the NMDA receptor antagonist MK-801 to induce a working memory deficit. Working memory is then assessed using a task such as the Y-maze spontaneous alternation test.

  • Neonatal Phencyclidine (PCP) Model: Neonatal mice are treated with PCP to induce developmental abnormalities relevant to schizophrenia. In adulthood, these mice are treated with this compound or vehicle, and their cognitive function is assessed, for instance, in a visual learning task.

  • PCP-Induced Prepulse Inhibition (PPI) Deficit: Rats are treated with PCP to disrupt sensorimotor gating, a deficit observed in schizophrenia patients. The ability of orally administered this compound to reverse this deficit is measured by assessing the startle response to a loud acoustic stimulus preceded by a weaker prepulse.

  • Scopolamine-Induced Working Memory Deficit: Mice are treated with the muscarinic receptor antagonist scopolamine to induce a cholinergic-mediated memory impairment. The reversal of this deficit by oral this compound is evaluated in a working memory task.

  • Age-Related Spatial Learning Deficit: Aged rats, which naturally exhibit cognitive decline, are used to model age-associated memory impairment. The effect of chronic oral administration of this compound on spatial learning and memory is assessed, typically using the Morris water maze.

Pharmacokinetics and Safety

The primary publication on this compound states that pharmacokinetic analysis confirmed good brain permeability.[1] However, detailed pharmacokinetic parameters such as Cmax, Tmax, half-life, and bioavailability are not publicly available. Similarly, there is no publicly available information on the safety and toxicology profile of this compound.

Clinical Development Status

A thorough search of clinical trial registries and publications from Astellas Pharma did not yield any information on clinical trials involving this compound. This suggests that the compound may not have progressed to clinical development or that any such development has not been publicly disclosed.

Conclusion

This compound is a potent and selective GlyT1 inhibitor that has demonstrated promising pro-cognitive effects in a range of preclinical models of schizophrenia and Alzheimer's disease. Its mechanism of action, through the enhancement of NMDA receptor function, aligns with current therapeutic strategies for these disorders. However, the lack of publicly available data on its pharmacokinetics, safety, and clinical development status limits a comprehensive evaluation of its therapeutic potential. The information presented in this guide, based on the initial preclinical characterization, provides a valuable resource for researchers and drug development professionals interested in the field of GlyT1 inhibition and cognitive enhancement. Further disclosure of data from the developing company would be necessary to fully understand the trajectory and potential of this compound as a therapeutic agent.

References

Chemical structure of ASP2535 (4-[3-isopropyl-5-(6-phenyl-3-pyridyl)-4H-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and pharmacological profile of ASP2535 (4-[3-isopropyl-5-(6-phenyl-3-pyridyl)-4H-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole). The information presented herein is intended for research, scientific, and drug development professionals interested in the therapeutic potential of GlyT1 inhibitors.

Chemical Structure and Properties

This compound is a novel, potent, and selective inhibitor of the glycine transporter-1 (GlyT1). Its chemical structure is characterized by a central 1,2,4-triazole ring linked to an isopropyl group, a phenyl-substituted pyridine ring, and a 2,1,3-benzoxadiazole moiety.

Chemical Name: 4-[3-isopropyl-5-(6-phenyl-3-pyridyl)-4H-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole

Molecular Formula: C₂₂H₁₈N₆O

Molecular Weight: 382.42 g/mol

SMILES: CC(C)c1nnc(n1-c2ccc3nonc23)-c4cc(ccn4)-c5ccccc5

InChI Key: FQGLDGKVKDPVLO-UHFFFAOYSA-N

Caption: 2D Chemical Structure of this compound.

Mechanism of Action and Signaling Pathway

This compound functions as a selective inhibitor of the glycine transporter-1 (GlyT1). GlyT1 is primarily located on glial cells surrounding synapses and is responsible for the reuptake of glycine from the synaptic cleft. Glycine is an essential co-agonist for the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission and synaptic plasticity.

By inhibiting GlyT1, this compound increases the extracellular concentration of glycine in the synapse. This elevation in synaptic glycine enhances the activation of NMDA receptors, which is hypothesized to ameliorate the cognitive deficits associated with conditions like schizophrenia and Alzheimer's disease, where NMDA receptor hypofunction is implicated.

ASP2535_Signaling_Pathway This compound This compound GlyT1 Glycine Transporter 1 (GlyT1) on Glial Cell This compound->GlyT1 Inhibits Glycine_Uptake Glycine Reuptake GlyT1->Glycine_Uptake Mediates Synaptic_Glycine Increased Synaptic Glycine Concentration Glycine_Uptake->Synaptic_Glycine Leads to NMDA_Receptor NMDA Receptor on Postsynaptic Neuron Synaptic_Glycine->NMDA_Receptor Potentiates Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Promotes Downstream_Signaling Downstream Signaling Cascades (e.g., CaMKII, ERK, CREB) Ca_Influx->Downstream_Signaling Activates Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) Downstream_Signaling->Synaptic_Plasticity Leads to Cognitive_Enhancement Cognitive Enhancement Synaptic_Plasticity->Cognitive_Enhancement Results in

Caption: Proposed signaling pathway for this compound-mediated cognitive enhancement.

Quantitative Data

The following tables summarize the key quantitative data for this compound based on preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC₅₀ (nM)Selectivity vs. GlyT2Reference
Rat GlyT192~50-fold[1]
Rat GlyT2>4600-[1]
μ-opioid receptor1830-[1]

Table 2: In Vivo Efficacy of this compound in Animal Models of Cognitive Impairment

Animal ModelCognitive DeficitEffective Dose Range (mg/kg, p.o.)Observed EffectReference
MK-801-treated miceWorking memory0.3 - 3Attenuation of deficit[1]
Neonatally PCP-treated miceVisual learning0.3 - 1Attenuation of deficit[1]
PCP-induced ratsPrepulse inhibition1 - 3Improvement of deficit[1]
Scopolamine-treated miceWorking memory0.1 - 3Attenuation of deficit[1]
Aged ratsSpatial learning0.1Attenuation of deficit[1]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are representative protocols for key experiments involving this compound.

While the specific, proprietary synthesis protocol for this compound is not publicly available, a plausible synthetic route can be devised based on established methods for the synthesis of 1,2,4-triazole and 2,1,3-benzoxadiazole derivatives.

ASP2535_Synthesis cluster_step1 Step 1: Formation of Phenyl-Pyridyl Ketone cluster_step2 Step 2: Triazole Ring Formation cluster_step3 Step 3: Coupling with Benzoxadiazole Phenylboronic_Acid Phenylboronic Acid Suzuki_Coupling Suzuki Coupling (Pd catalyst, base) Phenylboronic_Acid->Suzuki_Coupling Bromo_Pyridine_Ester Bromopyridine Carboxylic Ester Bromo_Pyridine_Ester->Suzuki_Coupling Phenyl_Pyridyl_Ester Phenyl-Pyridine Carboxylic Ester Suzuki_Coupling->Phenyl_Pyridyl_Ester Grignard_Reaction Grignard Reaction (Isopropylmagnesium bromide) Phenyl_Pyridyl_Ester->Grignard_Reaction Phenyl_Pyridyl_Ketone Phenyl-Pyridyl Isopropyl Ketone Grignard_Reaction->Phenyl_Pyridyl_Ketone Phenyl_Pyridyl_Ketone_2 Phenyl-Pyridyl Isopropyl Ketone Condensation Condensation Phenyl_Pyridyl_Ketone_2->Condensation Acid_Hydrazide Acid Hydrazide Acid_Hydrazide->Condensation Hydrazone Hydrazone Intermediate Condensation->Hydrazone Cyclization Oxidative Cyclization Hydrazone->Cyclization Triazole_Intermediate 3-isopropyl-5-(6-phenyl-3-pyridyl)-4H-1,2,4-triazole Cyclization->Triazole_Intermediate Triazole_Intermediate_2 Triazole Intermediate Nucleophilic_Substitution Nucleophilic Aromatic Substitution (Base, solvent) Triazole_Intermediate_2->Nucleophilic_Substitution Benzoxadiazole_Halide 4-Halo-2,1,3-benzoxadiazole Benzoxadiazole_Halide->Nucleophilic_Substitution ASP2535_Final This compound Nucleophilic_Substitution->ASP2535_Final

Caption: Plausible multi-step synthesis workflow for this compound.

This protocol describes a method to determine the inhibitory activity of this compound on GlyT1.

  • Cell Culture:

    • Culture CHO or HEK293 cells stably expressing rat GlyT1 in appropriate growth medium.

    • Plate cells in 96-well plates and grow to confluence.

  • Assay Procedure:

    • Wash the confluent cell monolayers twice with Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate the cells for 10 minutes at 37°C with KRH buffer containing various concentrations of this compound or vehicle (DMSO).

    • Initiate glycine uptake by adding KRH buffer containing a fixed concentration of [³H]-glycine.

    • Incubate for a predetermined time (e.g., 10 minutes) at 37°C.

    • Terminate the uptake by rapidly aspirating the incubation buffer and washing the cells three times with ice-cold KRH buffer.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

    • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

This protocol outlines a method to evaluate the efficacy of this compound in a mouse model of schizophrenia-related cognitive deficits.

  • Animals:

    • Use adult male mice (e.g., C57BL/6).

    • House the animals under standard laboratory conditions with ad libitum access to food and water.

  • Apparatus:

    • A T-maze with a starting arm and two goal arms.

  • Procedure:

    • Habituation: Allow mice to explore the T-maze for a set period on the day before testing.

    • Drug Administration:

      • Administer this compound (0.3 - 3 mg/kg) or vehicle orally (p.o.) 60 minutes before the test.

      • Administer the NMDA receptor antagonist MK-801 (e.g., 0.1 mg/kg, intraperitoneally) 30 minutes before the test to induce a cognitive deficit.

    • Forced-Choice Trial (Trial 1):

      • Block one of the goal arms.

      • Place the mouse in the start arm and allow it to enter the open goal arm.

      • Confine the mouse in the goal arm for a short period (e.g., 30 seconds).

    • Free-Choice Trial (Trial 2):

      • After a brief inter-trial interval (e.g., 1 minute), remove the block from the goal arm.

      • Place the mouse back in the start arm and allow it to freely choose between the two goal arms.

      • Record the arm choice. A correct choice is entering the arm that was not visited in Trial 1 (spontaneous alternation).

  • Data Analysis:

    • Calculate the percentage of spontaneous alternation for each treatment group.

    • Analyze the data using appropriate statistical tests (e.g., chi-square test or ANOVA) to determine if this compound significantly improves the alternation rate compared to the MK-801-treated control group.

Conclusion

This compound is a promising GlyT1 inhibitor with a well-defined mechanism of action and demonstrated efficacy in preclinical models of cognitive impairment. Its ability to enhance NMDA receptor function through the modulation of synaptic glycine levels represents a viable therapeutic strategy for neurological and psychiatric disorders characterized by cognitive deficits. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other GlyT1 inhibitors.

References

Pharmacological Profile of ASP2535: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological profile of ASP2535, a novel and selective glycine transporter-1 (GlyT1) inhibitor. The information presented herein is compiled from preclinical studies to inform researchers and professionals in the field of drug development.

Introduction

This compound, chemically known as 4-[3-isopropyl-5-(6-phenyl-3-pyridyl)-4H-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole, is a potent, orally bioavailable, and centrally-active inhibitor of GlyT1.[1][2][3] The primary mechanism of action of this compound revolves around the potentiation of N-methyl-D-aspartate (NMDA) receptor function through the inhibition of glycine reuptake.[1][4] By increasing the synaptic concentration of glycine, an essential co-agonist of the NMDA receptor, this compound is hypothesized to ameliorate cognitive deficits associated with neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease.[1][4]

Mechanism of Action: Enhancing NMDA Receptor Function

The therapeutic potential of this compound is rooted in its ability to modulate the glutamatergic system. GlyT1, the primary target of this compound, is a sodium and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft. In glutamatergic synapses, glycine acts as a mandatory co-agonist at the NR1 subunit of the NMDA receptor. The binding of both glutamate and glycine is required for the opening of the NMDA receptor's ion channel.

By inhibiting GlyT1, this compound effectively increases the extracellular concentration of glycine in the vicinity of the NMDA receptor. This leads to a greater occupancy of the glycine binding site, thereby enhancing the probability of NMDA receptor activation upon glutamate release. This enhancement of NMDA receptor-mediated neurotransmission is believed to be the underlying mechanism for the pro-cognitive effects of this compound observed in preclinical models.

Caption: Mechanism of action of this compound.

In Vitro Pharmacology

The in vitro activity of this compound has been characterized through various assays, demonstrating its potency and selectivity for GlyT1.

Binding Affinity and Potency
TargetSpeciesAssay TypeValueReference
GlyT1 Rat[³H]-Glycine Uptake InhibitionIC50 = 92 nM[1][4]
GlyT2 Rat[³H]-Glycine Uptake Inhibition>50-fold selectivity vs. GlyT1[1][4]
μ-opioid Receptor -Radioligand Binding AssayIC50 = 1.83 μM[1][4]

This compound showed minimal affinity for a broad range of other receptors.[1][4]

Experimental Protocol: [³H]-Glycine Uptake Assay

The inhibitory activity of this compound on GlyT1 is determined using a [³H]-glycine uptake assay in rat cortical homogenates or cell lines expressing the transporter. A general protocol is as follows:

  • Preparation of Synaptosomes/Cells: Rat cortical tissue is homogenized, and synaptosomes are prepared by differential centrifugation. Alternatively, cells stably expressing rat GlyT1 are cultured.

  • Incubation: A defined amount of synaptosomal protein or a specific number of cells are incubated in a buffer solution containing [³H]-glycine and varying concentrations of this compound.

  • Termination of Uptake: The uptake of [³H]-glycine is stopped by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound radioactivity.

  • Quantification: The radioactivity retained on the filter, which represents the amount of [³H]-glycine taken up by the synaptosomes or cells, is measured by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific [³H]-glycine uptake (IC50) is calculated by non-linear regression analysis.

Glycine_Uptake_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Measurement cluster_analysis Data Analysis Tissue_Homogenization Rat Cortical Tissue Homogenization Synaptosome_Isolation Synaptosome Isolation Tissue_Homogenization->Synaptosome_Isolation Incubation_Mix Synaptosomes + [3H]-Glycine + this compound (various conc.) Synaptosome_Isolation->Incubation_Mix Filtration Rapid Filtration Incubation_Mix->Filtration Washing Washing Filtration->Washing Scintillation_Counting Liquid Scintillation Counting Washing->Scintillation_Counting IC50_Calculation IC50 Calculation Scintillation_Counting->IC50_Calculation

Caption: Experimental workflow for the [³H]-glycine uptake assay.

In Vivo Pharmacology

The efficacy of this compound has been demonstrated in several rodent models of cognitive impairment relevant to schizophrenia and Alzheimer's disease. Oral administration of this compound has been shown to dose-dependently inhibit ex vivo [³H]-glycine uptake in mouse cortical homogenates, indicating good brain permeability.[1][4]

Efficacy in Animal Models of Schizophrenia
ModelSpeciesEffect of this compound (Oral Dose)Reference
MK-801-induced Working Memory Deficit MouseAttenuated deficit (0.3–3 mg/kg)[1][4]
Neonatal Phencyclidine (PCP)-induced Visual Learning Deficit MouseAttenuated deficit (0.3–1 mg/kg)[1][4]
PCP-induced Prepulse Inhibition (PPI) Deficit RatImproved deficit (1–3 mg/kg)[1][4]
Efficacy in Animal Models of Alzheimer's Disease
ModelSpeciesEffect of this compound (Oral Dose)Reference
Scopolamine-induced Working Memory Deficit MouseAttenuated deficit (0.1–3 mg/kg)[1][4]
Age-related Spatial Learning Deficit RatAttenuated deficit (0.1 mg/kg)[1][4]
Experimental Protocol: MK-801-Induced Working Memory Deficit in Mice

This model is used to assess the ability of a compound to reverse cognitive deficits induced by the NMDA receptor antagonist, MK-801.

  • Apparatus: A Y-maze or T-maze is typically used, which consists of three arms.

  • Acclimatization: Mice are habituated to the experimental room and testing apparatus.

  • Drug Administration: Mice are pre-treated with this compound or vehicle at specified times before the administration of MK-801 (typically 0.1-0.3 mg/kg, i.p.).

  • Testing: A set time after MK-801 administration, the mouse is placed in one arm of the maze and allowed to explore freely for a defined period. The sequence of arm entries is recorded.

  • Data Analysis: The primary endpoint is the percentage of spontaneous alternations, calculated as the number of consecutive entries into three different arms divided by the total number of arm entries minus two, multiplied by 100. A decrease in spontaneous alternation by MK-801 indicates a working memory deficit, and a reversal of this decrease by this compound suggests pro-cognitive effects.

MK801_Model_Workflow Acclimatization Acclimatization to Y-maze/T-maze ASP2535_Admin This compound or Vehicle Administration (p.o.) Acclimatization->ASP2535_Admin MK801_Admin MK-801 Administration (i.p.) ASP2535_Admin->MK801_Admin Testing Free Exploration in Maze MK801_Admin->Testing Data_Recording Record Arm Entries Testing->Data_Recording Analysis Calculate Spontaneous Alternation Percentage Data_Recording->Analysis

Caption: Workflow for the MK-801-induced working memory deficit model.

Pharmacokinetics

While detailed pharmacokinetic parameters such as Cmax, Tmax, half-life, and oral bioavailability have not been publicly disclosed, preclinical studies have confirmed that this compound possesses good brain permeability following oral administration.[1][4] This is evidenced by the dose-dependent inhibition of ex vivo [³H]-glycine uptake in the cerebral cortex of mice after oral dosing.[1][4]

Clinical Development

As of the latest available information, there are no publicly disclosed clinical trials specifically investigating this compound. The development of GlyT1 inhibitors for schizophrenia and other CNS disorders is an active area of research, with other molecules in this class having progressed to clinical evaluation.

Summary and Future Directions

This compound is a potent and selective GlyT1 inhibitor with a clear mechanism of action related to the enhancement of NMDA receptor function. Preclinical in vitro and in vivo studies have demonstrated its potential to ameliorate cognitive deficits in models relevant to schizophrenia and Alzheimer's disease. The compound's oral bioavailability and brain permeability make it a promising candidate for further development.

Future research should focus on elucidating the detailed pharmacokinetic and pharmacodynamic profile of this compound in multiple species, including the determination of key PK parameters. Should the preclinical profile remain favorable, the progression of this compound into clinical trials will be a critical next step to evaluate its safety, tolerability, and efficacy in patient populations.

References

The GlyT1 Inhibitor ASP2535: A Technical Guide to its Effects on NMDA Receptor Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ASP2535 is a potent and selective inhibitor of the glycine transporter 1 (GlyT1). By blocking the reuptake of glycine in the synaptic cleft, this compound elevates extracellular glycine levels, thereby enhancing the function of N-methyl-D-aspartate (NMDA) receptors, for which glycine acts as an essential co-agonist. This mechanism of action has positioned this compound as a promising therapeutic candidate for neurological and psychiatric disorders characterized by NMDA receptor hypofunction, such as schizophrenia and cognitive impairment. This technical guide provides a comprehensive overview of the effects of this compound on NMDA receptor function, detailing its in vitro and in vivo pharmacological profile, relevant experimental protocols, and the underlying signaling pathways.

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a critical mediator of excitatory neurotransmission in the central nervous system and plays a pivotal role in synaptic plasticity, learning, and memory.[1][2] The activation of the NMDA receptor is unique as it requires the binding of both the neurotransmitter glutamate and a co-agonist, typically glycine or D-serine.[3] Hypofunction of the NMDA receptor has been implicated in the pathophysiology of various neurological and psychiatric disorders, including schizophrenia.[4]

One therapeutic strategy to potentiate NMDA receptor function is to increase the availability of its co-agonist, glycine, in the synaptic cleft. The glycine transporter 1 (GlyT1) is the primary regulator of extracellular glycine concentrations in the forebrain and its inhibition leads to an increase in synaptic glycine levels.[5] this compound has been identified as a potent and selective inhibitor of GlyT1, demonstrating efficacy in preclinical models of cognitive impairment.[4][6] This guide will delve into the technical details of this compound's effects on NMDA receptor function.

In Vitro Pharmacology of this compound

The in vitro activity of this compound has been characterized through various assays to determine its potency and selectivity for GlyT1.

Quantitative Data
Assay TypeTargetSpeciesIC50SelectivityReference
GlyT1 InhibitionGlyT1Rat92 nM>50-fold vs. GlyT2[4][6]
Receptor Bindingµ-opioid receptorNot Specified1.83 µMMinimal affinity for other receptors[4]
Experimental Protocols

2.2.1. GlyT1 Inhibition Assay (Representative Protocol)

This protocol is a representative example of a radioligand uptake assay used to determine the inhibitory activity of compounds on GlyT1.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing rat GlyT1 are cultured in appropriate media.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

  • Radioligand: [³H]-glycine.

  • Procedure:

    • Cells are seeded in 96-well plates and grown to confluency.

    • On the day of the assay, the growth medium is removed, and the cells are washed with assay buffer.

    • Cells are pre-incubated with varying concentrations of this compound or vehicle for a specified time (e.g., 30 minutes) at 37°C.

    • Uptake is initiated by the addition of [³H]-glycine at a concentration near its Km for GlyT1.

    • The incubation is carried out for a short period (e.g., 10-15 minutes) at 37°C to measure the initial rate of uptake.

    • Uptake is terminated by rapidly washing the cells with ice-cold assay buffer.

    • Cells are lysed, and the amount of incorporated radioactivity is determined by scintillation counting.

  • Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of the specific [³H]-glycine uptake, is calculated by non-linear regression analysis of the concentration-response curve.

2.2.2. Experimental Workflow: In Vitro GlyT1 Inhibition Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Measurement cells CHO cells expressing GlyT1 plate Seed cells in 96-well plate cells->plate wash1 Wash cells plate->wash1 preincubation Pre-incubate with this compound wash1->preincubation add_radioligand Add [³H]-glycine preincubation->add_radioligand incubation Incubate at 37°C add_radioligand->incubation wash2 Wash with cold buffer incubation->wash2 lysis Lyse cells wash2->lysis scintillation Scintillation counting lysis->scintillation data_analysis Data Analysis scintillation->data_analysis Calculate IC50 G cluster_treatment Treatment cluster_testing Behavioral Testing cluster_analysis Data Analysis mk801 Administer MK-801 This compound Administer this compound mk801->this compound testing Place in Y-maze/T-maze This compound->testing habituation Habituation to maze habituation->testing record Record arm entries testing->record calculate Calculate spontaneous alternation record->calculate compare Compare treatment groups calculate->compare conclusion conclusion compare->conclusion Assess pro-cognitive effect G cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound glyt1 GlyT1 This compound->glyt1 inhibits glycine_out Glycine glyt1->glycine_out reuptake nmda NMDA Receptor glycine_out->nmda co-agonizes glycine_in Glycine ca_influx Ca²⁺ Influx nmda->ca_influx glutamate Glutamate glutamate->nmda agonizes camk CaMKII ca_influx->camk erk ERK/MAPK camk->erk creb CREB erk->creb gene_expression Gene Expression creb->gene_expression synaptic_plasticity Synaptic Plasticity (LTP, Learning & Memory) gene_expression->synaptic_plasticity

References

The Role of Glycine Transporter 1 (GlyT1) Inhibition in Cognitive Enhancement: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cognitive impairment is a debilitating feature of several neurological and psychiatric disorders, including schizophrenia, for which there are currently no approved pharmacotherapies. A promising therapeutic strategy involves the modulation of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and learning. This guide provides an in-depth technical overview of targeting the Glycine Transporter 1 (GlyT1) to enhance NMDA receptor function for cognitive enhancement. By inhibiting GlyT1, synaptic levels of the NMDA receptor co-agonist glycine are increased, thereby potentiating glutamatergic neurotransmission. This document details the underlying signaling pathways, summarizes preclinical and clinical evidence for various GlyT1 inhibitors, and provides comprehensive protocols for key behavioral assays used to assess cognitive enhancement in animal models.

Introduction: The Rationale for GlyT1 Inhibition

The NMDA receptor hypofunction hypothesis posits that diminished NMDA receptor activity contributes to the cognitive deficits observed in disorders like schizophrenia.[1][2] The NMDA receptor is a glutamate-gated ion channel that requires the binding of both glutamate and a co-agonist, either glycine or D-serine, for activation.[3] GlyT1, a member of the sodium- and chloride-dependent solute carrier family, regulates the concentration of glycine in the synaptic cleft and is predominantly expressed in glial cells and presynaptic terminals surrounding glutamatergic synapses.[4][5] By inhibiting GlyT1, the reuptake of glycine is blocked, leading to an increase in its extracellular concentration.[2][5] This, in turn, enhances the probability of glycine binding to the NMDA receptor, thereby potentiating its function and promoting synaptic plasticity, a cellular correlate of learning and memory.[5][6]

Signaling Pathways

The cognitive-enhancing effects of GlyT1 inhibition are mediated through the potentiation of the NMDA receptor signaling cascade. Upon co-activation by glutamate and glycine, the NMDA receptor channel opens, allowing an influx of calcium ions (Ca²⁺) into the postsynaptic neuron. This influx of Ca²⁺ is a critical second messenger that initiates a cascade of downstream signaling events crucial for synaptic plasticity.

Key downstream effectors include:

  • Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII): This kinase is activated by the binding of Ca²⁺/calmodulin and is a crucial mediator of long-term potentiation (LTP).[7] Activated CaMKII phosphorylates various synaptic proteins, including AMPA receptors, enhancing their trafficking to and retention at the postsynaptic density, thereby strengthening the synapse.[7]

  • cAMP Response Element-Binding Protein (CREB): CaMKII can phosphorylate and activate CREB, a transcription factor that, once activated, promotes the expression of genes involved in synaptic growth and plasticity, such as brain-derived neurotrophic factor (BDNF).[6]

The following diagram illustrates the core signaling pathway.

GlyT1_NMDA_Signaling cluster_presynaptic Presynaptic Terminal cluster_glia Glial Cell cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR binds GlyT1 GlyT1 Glycine_ext Glycine GlyT1->Glycine_ext reuptake Glycine_ext->NMDAR binds GlyT1_Inhibitor GlyT1 Inhibitor GlyT1_Inhibitor->GlyT1 inhibits CaMKII CaMKII NMDAR->CaMKII Ca2+ influx activates CREB CREB CaMKII->CREB activates Synaptic_Plasticity Synaptic Plasticity & Cognitive Enhancement CREB->Synaptic_Plasticity promotes

GlyT1-NMDA Receptor Signaling Pathway.

Preclinical Evidence for Cognitive Enhancement

A substantial body of preclinical research has investigated the pro-cognitive effects of GlyT1 inhibitors in various animal models. These studies often employ pharmacological challenges, such as the use of NMDA receptor antagonists like MK-801 or phencyclidine (PCP), to induce cognitive deficits relevant to schizophrenia. The efficacy of GlyT1 inhibitors is then assessed by their ability to reverse these deficits in behavioral tasks that measure specific cognitive domains.

The following diagram illustrates a typical preclinical experimental workflow for evaluating a novel GlyT1 inhibitor.

Preclinical_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Model Rodent Model (e.g., rat, mouse) Habituation Habituation to Testing Apparatus Animal_Model->Habituation Cognitive_Task Cognitive Task Selection (e.g., NOR, MWM, ASST) Cognitive_Task->Habituation Drug_Admin Administration of GlyT1 Inhibitor or Vehicle Habituation->Drug_Admin Challenge NMDA Antagonist Challenge (e.g., MK-801) (optional) Drug_Admin->Challenge Testing Behavioral Testing Drug_Admin->Testing Challenge->Testing Data_Collection Data Collection (e.g., latency, discrimination index) Testing->Data_Collection Stats Statistical Analysis Data_Collection->Stats Results Interpretation of Results Stats->Results

Preclinical Evaluation Workflow.
Quantitative Data from Preclinical Studies

The following table summarizes key quantitative findings from preclinical studies on various GlyT1 inhibitors.

GlyT1 InhibitorAnimal ModelCognitive TaskKey FindingsReference
Iclepertin (BI 425809) MK-801-treated miceT-maze Spontaneous AlternationReversed MK-801-induced working memory deficits.[8]
Naïve ratsSocial Recognition TestImproved social recognition memory performance.[8]
Bitopertin Naïve ratsSocial Recognition TestEnhanced recognition memory.[2][9]
MK-801-treated miceSpontaneous Alternation TaskReduced MK-801-induced working memory deficits.[2][9]
Sarcosine MK-801-treated miceVarious cognitive tasksAmeliorated behavioral impairments and cognitive deficits.[10]
PF-03463275 Healthy subjects (human)Working Memory TaskDose-related improvement in working memory accuracy.[11]

Clinical Evidence for Cognitive Enhancement

The promising preclinical data for GlyT1 inhibitors have led to their evaluation in clinical trials, primarily in patients with schizophrenia. While some early compounds did not meet their primary endpoints, more recent trials with novel agents have shown encouraging results.

Quantitative Data from Clinical Studies

The following table summarizes key quantitative findings from clinical trials of GlyT1 inhibitors.

GlyT1 InhibitorPopulationPrimary Outcome MeasureKey FindingsReference
Iclepertin (BI 425809) Patients with SchizophreniaMATRICS Consensus Cognitive Battery (MCCB)Met primary endpoint, showing improvement in cognition. Doses of 10 mg and 25 mg showed the greatest improvements.[5][12][13]
Bitopertin Patients with SchizophreniaPositive and Negative Syndrome Scale (PANSS)Phase II showed modest improvements in negative symptoms. Phase III did not show significant improvements in positive and negative symptoms.[5]
PF-03463275 Patients with SchizophreniaMCCBIn combination with cognitive training, did not produce greater improvement in CIAS compared to cognitive training alone.[14][15]
Healthy and Schizophrenia SubjectsGlyT1 Occupancy (PET)10, 20, 40, and 60 mg BID produced ~44%, 61%, 76%, and 83% GlyT1 occupancy, respectively.[11]

Detailed Experimental Protocols

Accurate and reproducible assessment of cognitive function in animal models is paramount in the development of pro-cognitive drugs. The following sections provide detailed methodologies for three widely used behavioral assays.

Novel Object Recognition (NOR) Test

The NOR test is a relatively simple and widely used assay to evaluate learning and memory in rodents.[3] It is based on the innate tendency of rodents to explore novel objects more than familiar ones.[3]

Apparatus:

  • A square open-field arena (e.g., 40 cm x 40 cm x 40 cm) made of a non-porous material.

  • A variety of objects that are of similar size but differ in shape and texture. The objects should be heavy enough that the animal cannot displace them.

Procedure:

  • Habituation: On day 1, each mouse is individually placed in the empty arena and allowed to explore freely for 5-10 minutes.[16][17] This reduces anxiety and familiarizes the animal with the testing environment.

  • Training (Familiarization) Phase: On day 2, two identical objects are placed in the arena. The mouse is placed in the arena, equidistant from both objects, and allowed to explore for a set period (e.g., 10 minutes).[3][16] The time spent exploring each object is recorded. Exploration is defined as the animal's nose being in close proximity to the object (within 2 cm) and oriented towards it.

  • Testing Phase: After a retention interval (e.g., 1 to 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the familiar and novel objects is recorded for a set period (e.g., 5-10 minutes).[16][17]

Data Analysis: The primary measure is the Discrimination Index (DI) , calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time)

A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one.

Morris Water Maze (MWM) Test

The MWM is a classic behavioral task used to assess spatial learning and memory, which is highly dependent on hippocampal function.[18]

Apparatus:

  • A large circular pool (e.g., 120-150 cm in diameter) filled with water made opaque with a non-toxic substance (e.g., non-fat milk powder or tempera paint).

  • An escape platform submerged 1-2 cm below the water surface.

  • Various distal visual cues are placed around the room to serve as spatial references.

Procedure:

  • Acquisition Training: Over several consecutive days (e.g., 4-5 days), mice are given multiple trials per day (e.g., 4 trials) to find the hidden platform. For each trial, the mouse is released into the water from one of several predetermined start locations, facing the wall of the pool. The time taken to find the platform (escape latency) is recorded. If the mouse does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.[19][20] The mouse is allowed to remain on the platform for a short period (e.g., 15-30 seconds) before being removed for the inter-trial interval.

  • Probe Trial: On the day following the final day of acquisition training, the escape platform is removed from the pool. The mouse is allowed to swim freely for a set period (e.g., 60 seconds). The time spent in the quadrant where the platform was previously located is recorded.

Data Analysis:

  • Escape Latency: A decrease in escape latency across training days indicates learning.

  • Time in Target Quadrant: A significantly greater amount of time spent in the target quadrant during the probe trial compared to the other quadrants indicates memory for the platform's location.

Attentional Set-Shifting Task (ASST)

The ASST is a more complex task designed to assess cognitive flexibility and executive function, which are dependent on the prefrontal cortex.[21] It measures the ability of an animal to shift its attention between different perceptual dimensions of stimuli.[21]

Apparatus:

  • A testing chamber with a starting compartment and a choice area containing two digging pots.

  • A variety of digging media (e.g., sawdust, shredded paper) and odors (e.g., vanilla, lemon) to serve as the different perceptual dimensions.

Procedure: The task consists of a series of discrimination problems where the animal must learn a rule to find a food reward buried in one of the two pots. The rules are based on either the digging medium or the odor.

  • Simple Discrimination (SD): The animal learns to discriminate between two stimuli within one dimension (e.g., digging in sawdust is rewarded, while digging in shredded paper is not).

  • Compound Discrimination (CD): An irrelevant stimulus from the other dimension is introduced (e.g., both pots now have an odor, but the digging medium is still the relevant cue).

  • Intra-Dimensional Shift (IDS): New stimuli from the same dimension are introduced, and the animal must learn a new rule within that same dimension (e.g., new types of digging media are used).

  • Extra-Dimensional Shift (EDS): The previously irrelevant dimension now becomes the relevant one (e.g., the animal must now pay attention to the odor to find the reward, ignoring the digging medium). This is the key measure of cognitive flexibility.

  • Reversals: The reward contingency for the stimuli within a dimension is reversed.

Data Analysis: The primary measure is the number of trials required to reach a criterion of a set number of consecutive correct choices (e.g., 6 out of 8). A significant increase in the number of trials to criterion during the EDS phase compared to the IDS phase indicates a deficit in cognitive flexibility.

Conclusion and Future Directions

The inhibition of GlyT1 represents a rational and promising approach for the treatment of cognitive impairment in schizophrenia and potentially other CNS disorders. Preclinical studies have consistently demonstrated the pro-cognitive effects of GlyT1 inhibitors in various animal models, and recent clinical trials with novel compounds like iclepertin have provided encouraging evidence of their efficacy in patients.

Future research should continue to focus on:

  • Optimizing Dosing and Target Engagement: Further studies are needed to determine the optimal level of GlyT1 occupancy for maximal cognitive enhancement without inducing off-target effects.

  • Identifying Predictive Biomarkers: The development of biomarkers to identify patients most likely to respond to GlyT1 inhibition would be highly valuable for personalizing treatment.

  • Exploring Combination Therapies: Investigating the synergistic effects of GlyT1 inhibitors with other therapeutic modalities, such as cognitive remediation, may lead to more robust and clinically meaningful improvements in cognitive function.

The continued development and investigation of GlyT1 inhibitors hold significant promise for addressing the unmet medical need for effective treatments for cognitive dysfunction.

References

ASP2535 for Schizophrenia Research Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP2535 is a novel, potent, and selective inhibitor of the glycine transporter-1 (GlyT1). Research into GlyT1 inhibitors is grounded in the glutamate hypofunction hypothesis of schizophrenia, which posits that diminished signaling through the N-methyl-D-aspartate (NMDA) receptor contributes to the cognitive and negative symptoms of the disorder. Glycine acts as a mandatory co-agonist at the NMDA receptor, and by blocking its reuptake via GlyT1, this compound is designed to increase synaptic glycine levels, thereby enhancing NMDA receptor function. This guide provides a comprehensive overview of the preclinical data available for this compound in research models relevant to schizophrenia.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of GlyT1. This transporter is responsible for the reuptake of glycine from the synaptic cleft into glial cells and presynaptic neurons. By inhibiting this process, this compound increases the extracellular concentration of glycine, making it more available to bind to the glycine modulatory site on the GluN1 subunit of the NMDA receptor. This enhances the receptor's response to glutamate, the primary excitatory neurotransmitter in the brain.

ASP2535_Mechanism_of_Action cluster_synapse Synaptic Cleft cluster_glia Glial Cell / Presynaptic Terminal Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine Glycine->NMDAR Co-agonist Binding GlyT1 GlyT1 Glycine->GlyT1 Reuptake This compound This compound This compound->GlyT1 Inhibits

This compound inhibits the GlyT1 transporter, increasing synaptic glycine.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Binding Affinity and Selectivity
TargetIC₅₀ (nM)Selectivity vs. GlyT2
Rat GlyT19250-fold
Rat GlyT2>5000-
μ-opioid receptor1830-

Data from Harada et al., 2012.[1]

Table 2: In Vivo Efficacy in Rodent Models of Schizophrenia-Related Cognitive Deficits
ModelSpeciesThis compound Dose (p.o.)Outcome
MK-801-induced working memory deficitMice0.3 - 3 mg/kgAttenuation of working memory deficit
Neonatal PCP-induced visual learning deficitMice0.3 - 1 mg/kgAttenuation of visual learning deficit
PCP-induced prepulse inhibition deficitRats1 - 3 mg/kgImprovement of prepulse inhibition deficit

Data from Harada et al., 2012.[1]

Experimental Protocols

Detailed experimental protocols for the studies with this compound are not publicly available. The following are generalized descriptions of the methodologies typically employed in the cited animal models.

MK-801-Induced Working Memory Deficit in Mice

This model assesses working memory, a cognitive domain often impaired in schizophrenia.

  • Apparatus: Typically a Y-maze or T-maze is used.

  • Procedure:

    • Mice are administered the NMDA receptor antagonist MK-801 (dizocilpine) to induce a cognitive deficit.

    • This compound or a vehicle is administered orally prior to the behavioral test.

    • The test usually involves a two-trial paradigm. In the first trial, one arm of the maze is blocked. In the second trial, the block is removed, and the mouse is expected to show a preference for exploring the previously unvisited arm, which is a measure of spatial working memory.

    • The percentage of correct alternations is recorded.

Neonatal Phencyclidine (PCP)-Induced Visual Learning Deficit in Mice

This neurodevelopmental model aims to mimic some of the long-term cognitive deficits associated with schizophrenia.

  • Procedure:

    • Neonatal mice are treated with PCP, an NMDA receptor antagonist, during a critical period of brain development.

    • The animals are raised to adulthood.

    • This compound or a vehicle is administered orally before the assessment of visual learning.

    • Visual learning can be assessed using tasks such as the novel object recognition test, where the preference for a novel object over a familiar one is measured.

PCP-Induced Prepulse Inhibition (PPI) Deficit in Rats

PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia.

  • Apparatus: A startle chamber equipped to deliver acoustic stimuli and measure the startle response.

  • Procedure:

    • Rats are administered PCP to disrupt PPI.

    • This compound or a vehicle is administered orally prior to the test.

    • The test consists of trials with a loud, startling stimulus (pulse) alone and trials where the pulse is preceded by a weaker, non-startling stimulus (prepulse).

    • The percentage of inhibition of the startle response by the prepulse is calculated.

Experimental_Workflow cluster_model_induction Model Induction cluster_treatment Treatment cluster_assessment Behavioral Assessment Induction Induce Schizophrenia-like Cognitive Deficits (e.g., MK-801, Neonatal PCP, PCP) Treatment Administer this compound (p.o.) or Vehicle Control Induction->Treatment WM Working Memory (Y-maze/T-maze) Treatment->WM VL Visual Learning (Novel Object Recognition) Treatment->VL PPI Prepulse Inhibition (Startle Response) Treatment->PPI

General experimental workflow for evaluating this compound.

Pharmacokinetics, Safety, and Clinical Trials

Detailed pharmacokinetic and safety/toxicology data for this compound are not publicly available at this time. The preclinical studies suggest good brain permeability based on the ex vivo inhibition of [³H]-glycine uptake in the mouse cortex following oral administration.[1]

A comprehensive search of clinical trial registries did not identify any clinical trials of this compound for the treatment of schizophrenia.

Conclusion

This compound has demonstrated a promising preclinical profile as a selective GlyT1 inhibitor. The available in vivo data in rodent models suggests that it can ameliorate cognitive deficits relevant to schizophrenia, supporting the hypothesis that enhancing NMDA receptor function via GlyT1 inhibition is a viable therapeutic strategy. However, the lack of publicly available, detailed experimental protocols, as well as comprehensive pharmacokinetic, safety, and clinical trial data, highlights the need for further research to fully elucidate the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for In Vivo Experiments Using ASP2535

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo use of ASP2535, a potent and selective glycine transporter-1 (GlyT1) inhibitor. This compound has shown promise in preclinical models for improving cognitive deficits associated with neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease.[1][2][3][4]

Mechanism of Action

This compound functions by inhibiting the glycine transporter-1 (GlyT1), which is responsible for the reuptake of glycine from the synaptic cleft.[1][3][4] Glycine acts as a mandatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[1][3] By blocking GlyT1, this compound increases the extracellular concentration of glycine, thereby enhancing NMDA receptor-mediated neurotransmission.[1][3] This modulation of the glutamatergic system is believed to be the underlying mechanism for its pro-cognitive effects.[1][3]

Signaling Pathway

The inhibition of GlyT1 by this compound leads to an increased availability of glycine in the synapse. This glycine then binds to the Glycine Binding Site on the NMDA receptor, which, in conjunction with glutamate binding, leads to the opening of the receptor's ion channel. This facilitates calcium influx and downstream signaling cascades that are crucial for synaptic plasticity and cognitive function.

ASP2535_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glycine Glycine NMDAR NMDA Receptor Glycine->NMDAR Co-activates This compound This compound GlyT1 GlyT1 This compound->GlyT1 Inhibits GlyT1->Glycine Blocks Reuptake Ca_ion Ca²⁺ NMDAR->Ca_ion Influx Signaling_Cascades Downstream Signaling Ca_ion->Signaling_Cascades Cognitive_Function Enhanced Cognitive Function Signaling_Cascades->Cognitive_Function

Mechanism of this compound action at the synapse.

In Vivo Efficacy Data

This compound has been evaluated in several rodent models of cognitive impairment. The following tables summarize the quantitative data from these studies, demonstrating the effective dose ranges of this compound administered orally (p.o.).

Table 1: Efficacy of this compound in Mouse Models of Cognitive Impairment

Animal ModelCognitive Deficit Induced byBehavioral TestEffective Dose Range (p.o.)Observed EffectCitation
ddY MiceMK-801Y-Maze (Working Memory)0.3 - 3 mg/kgAttenuation of working memory deficit.[1][3]
C57BL/6 MiceNeonatal Phencyclidine (PCP)Novel Object Recognition (Visual Learning)0.3 - 1 mg/kgAttenuation of visual learning deficit.[1][4]
ddY MiceScopolamineY-Maze (Working Memory)0.1 - 3 mg/kgAttenuation of working memory deficit.[1][3]

Table 2: Efficacy of this compound in Rat Models of Cognitive Impairment

Animal ModelCognitive Deficit Induced byBehavioral TestEffective Dose Range (p.o.)Observed EffectCitation
Wistar RatsPhencyclidine (PCP)Prepulse Inhibition (PPI)1 - 3 mg/kgImprovement of PCP-induced PPI deficit.[1][4]
Aged RatsAgingMorris Water Maze (Spatial Learning)0.1 mg/kgAttenuation of spatial learning deficit.[1]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. These protocols are based on established methods and the available information on this compound studies.

This compound Formulation and Administration

For oral administration, this compound can be suspended in a vehicle such as a 0.5% solution of methylcellulose in water. The formulation should be prepared fresh daily and administered via oral gavage at a volume appropriate for the animal's weight (e.g., 10 mL/kg for mice).

Animal Models of Cognitive Impairment

1. MK-801-Induced Working Memory Deficit in Mice

  • Objective: To induce a transient working memory deficit that can be assessed using the Y-maze.

  • Materials:

    • Male ddY or other appropriate mouse strain (8-10 weeks old)

    • MK-801 (Dizocilpine)

    • Saline (0.9% NaCl)

    • This compound formulation

    • Vehicle control

  • Procedure:

    • Administer this compound or vehicle orally 60 minutes before the Y-maze test.

    • 30 minutes before the Y-maze test, administer MK-801 (e.g., 0.1-0.3 mg/kg, intraperitoneally) to induce the cognitive deficit. Control groups should receive a saline injection.

    • Conduct the Y-maze spontaneous alternation test.

2. Phencyclidine (PCP)-Induced Deficits in Rats

  • Objective: To induce sensorimotor gating deficits, a translational model relevant to schizophrenia.

  • Materials:

    • Male Wistar rats (8-10 weeks old)

    • Phencyclidine (PCP)

    • Saline (0.9% NaCl)

    • This compound formulation

    • Vehicle control

  • Procedure:

    • Administer this compound or vehicle orally 60 minutes before the administration of PCP.

    • Administer PCP (e.g., 1.5 mg/kg, subcutaneously) 15 minutes before the prepulse inhibition (PPI) test. Control groups should receive a saline injection.

    • Conduct the PPI test.

3. Scopolamine-Induced Working Memory Deficit in Mice

  • Objective: To induce a cholinergic-mediated working memory deficit.

  • Materials:

    • Male ddY or other appropriate mouse strain (8-10 weeks old)

    • Scopolamine hydrobromide

    • Saline (0.9% NaCl)

    • This compound formulation

    • Vehicle control

  • Procedure:

    • Administer this compound or vehicle orally 60 minutes before the Y-maze test.

    • 30 minutes before the Y-maze test, administer scopolamine (e.g., 0.5-1.0 mg/kg, intraperitoneally).[5] Control groups should receive a saline injection.

    • Conduct the Y-maze spontaneous alternation test.

Behavioral Testing Protocols

1. Y-Maze Spontaneous Alternation Test (Working Memory)

  • Apparatus: A Y-shaped maze with three identical arms.

  • Procedure:

    • Place the mouse at the end of one arm and allow it to freely explore the maze for a set period (e.g., 8 minutes).

    • Record the sequence of arm entries. An "alternation" is defined as consecutive entries into three different arms.

    • Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) * 100.

    • A decrease in spontaneous alternation indicates a working memory deficit.

2. Prepulse Inhibition (PPI) Test (Sensorimotor Gating)

  • Apparatus: A startle chamber equipped with a loudspeaker and a sensor to detect the whole-body startle response.

  • Procedure:

    • Acclimatize the rat to the chamber for a short period (e.g., 5 minutes) with background white noise.

    • The test session consists of various trial types presented in a pseudorandom order:

      • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) to elicit a startle response.

      • Prepulse-pulse trials: A weaker acoustic stimulus (prepulse, e.g., 3-12 dB above background) presented shortly (e.g., 100 ms) before the strong pulse.

      • No-stimulus trials: Background noise only.

    • Calculate PPI as: (1 - (Startle amplitude on prepulse-pulse trials / Startle amplitude on pulse-alone trials)) * 100.

    • A reduction in PPI indicates a deficit in sensorimotor gating.

3. Morris Water Maze (Spatial Learning)

  • Apparatus: A large circular pool filled with opaque water, with a hidden escape platform. Visual cues are placed around the room.

  • Procedure:

    • Acquisition Phase (e.g., 4-5 days):

      • Conduct multiple trials per day where the rat is placed in the pool from different starting positions and must find the hidden platform.

      • Record the escape latency (time to find the platform). A decrease in escape latency over days indicates learning.

    • Probe Trial (e.g., on the day after the last acquisition day):

      • Remove the platform and allow the rat to swim freely for a set time (e.g., 60 seconds).

      • Track the rat's swimming path and measure the time spent in the target quadrant where the platform was previously located.

      • Increased time in the target quadrant indicates spatial memory.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study evaluating the efficacy of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Induction cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Group_Assignment Random Group Assignment Animal_Acclimation->Group_Assignment ASP2535_Admin Administer this compound/Vehicle (p.o.) Group_Assignment->ASP2535_Admin ASP2535_Prep Prepare this compound Formulation ASP2535_Prep->ASP2535_Admin Induction Induce Cognitive Deficit (e.g., MK-801, PCP, Scopolamine) ASP2535_Admin->Induction Behavioral_Test Conduct Behavioral Test (e.g., Y-Maze, PPI, MWM) Induction->Behavioral_Test Data_Collection Data Collection Behavioral_Test->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

General workflow for in vivo this compound experiments.

References

Application Notes and Protocols: ASP2535 in Mouse Models of Schizophrenia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP2535 is a potent and selective inhibitor of the glycine transporter-1 (GlyT1).[1] By blocking GlyT1, this compound increases the synaptic concentration of glycine, a mandatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[1] This enhancement of NMDA receptor function presents a promising therapeutic strategy for schizophrenia, a neuropsychiatric disorder linked to NMDA receptor hypofunction.[1][2] Preclinical studies in rodent models of schizophrenia have demonstrated the efficacy of this compound in ameliorating cognitive deficits and sensorimotor gating impairments, which are core symptoms of the disorder.[1][3] These application notes provide detailed protocols for the use of this compound in established mouse models of schizophrenia.

Mechanism of Action: this compound Signaling Pathway

The therapeutic rationale for using this compound in schizophrenia research is based on the glutamate hypofunction hypothesis of the disorder.[1] The following diagram illustrates the proposed signaling pathway for this compound.

ASP2535_Signaling_Pathway cluster_synapse Glutamatergic Synapse cluster_presynaptic Presynaptic Neuron cluster_astrocyte Astrocyte cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds GlyT1 GlyT1 GlyT1->NMDAR Increased Synaptic Glycine Glycine_astro Glycine Glycine_astro->GlyT1 Reuptake This compound This compound This compound->GlyT1 Inhibits Ca_ion Ca²⁺ NMDAR->Ca_ion Channel Opening Downstream Downstream Signaling (e.g., LTP, Cognitive Function) Ca_ion->Downstream Activates

Caption: this compound inhibits GlyT1 on astrocytes, increasing synaptic glycine and enhancing NMDA receptor function.

Quantitative Data Summary

The following tables summarize the effective dosages of this compound in various rodent models of schizophrenia, as reported in preclinical studies.

Table 1: this compound Dosage in Mouse Models of Schizophrenia

Animal ModelPhenotype MeasuredEffective Dosage Range (p.o.)Reference
MK-801-Treated MiceWorking Memory Deficit0.3-3 mg/kg[1][3]
Neonatal PCP-Treated MiceVisual Learning Deficit0.3-1 mg/kg[1][3]

Table 2: this compound Dosage in a Rat Model of Schizophrenia

Animal ModelPhenotype MeasuredEffective Dosage Range (p.o.)Reference
PCP-Induced PPI Deficit in RatsSensorimotor Gating1-3 mg/kg[1][3]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established procedures and findings from studies investigating this compound.

Protocol 1: Reversal of MK-801-Induced Cognitive Deficits in Mice

This protocol describes the induction of cognitive deficits using the NMDA receptor antagonist MK-801 and subsequent assessment of the therapeutic efficacy of this compound.

Workflow Diagram:

MK801_Workflow A Acclimation of Mice (e.g., 1 week) B This compound or Vehicle Administration (p.o., e.g., 60 min pre-test) A->B C MK-801 or Saline Administration (i.p., e.g., 0.1 mg/kg, 30 min pre-test) B->C D Behavioral Testing (e.g., Y-maze, T-maze) C->D E Data Analysis (Spontaneous Alternation %) D->E

Caption: Experimental workflow for the MK-801-induced cognitive deficit model.

Materials:

  • Male CD-1 or C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle for this compound (e.g., 0.5% methylcellulose)

  • Dizocilpine (MK-801) hydrogen maleate

  • Sterile saline (0.9% NaCl)

  • Y-maze or T-maze apparatus

  • Oral gavage needles

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Animal Acclimation: House mice in a controlled environment (12-hour light/dark cycle, ad libitum access to food and water) for at least one week before the experiment.

  • Drug Preparation:

    • Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 0.3, 1, and 3 mg/mL for a 10 mL/kg dosing volume).

    • Dissolve MK-801 in sterile saline to a concentration of 0.01 mg/mL for a 10 mL/kg dosing volume (final dose of 0.1 mg/kg).

  • Drug Administration:

    • Administer this compound or vehicle by oral gavage (p.o.) 60 minutes before the behavioral test.

    • Administer MK-801 (0.1 mg/kg) or saline via i.p. injection 30 minutes before the behavioral test.[4]

  • Behavioral Assessment (Y-maze Spontaneous Alternation):

    • Place a mouse at the end of one arm of the Y-maze and allow it to explore freely for 8 minutes.

    • Record the sequence of arm entries. An alternation is defined as entries into all three arms on consecutive occasions (e.g., A, B, C or C, B, A).

    • The percentage of alternation is calculated as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.

  • Data Analysis: Analyze the data using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test) to compare the performance of different treatment groups.

Protocol 2: Amelioration of Visual Learning Deficits in Neonatal PCP-Treated Mice

This protocol is based on a neurodevelopmental model of schizophrenia where PCP is administered to neonatal mice, leading to long-lasting behavioral deficits in adulthood.

Workflow Diagram:

PCP_Workflow A Neonatal PCP/Saline Treatment (PND 7, 9, 11) B Weaning and Housing (until adulthood, e.g., 10-12 weeks) A->B C This compound or Vehicle Administration (p.o., daily during behavioral testing) B->C D Behavioral Testing (e.g., Novel Object Recognition Test) C->D E Data Analysis (Discrimination Index) D->E

Caption: Workflow for the neonatal PCP model and subsequent therapeutic testing.

Materials:

  • Pregnant female mice (e.g., ICR strain)

  • Phencyclidine (PCP) hydrochloride

  • Sterile saline (0.9% NaCl)

  • This compound and vehicle

  • Novel Object Recognition Test (NORT) arena

  • Objects of different shapes and textures

Procedure:

  • Neonatal PCP Administration:

    • On postnatal days (PND) 7, 9, and 11, administer PCP (10 mg/kg) or saline subcutaneously (s.c.) to mouse pups.

  • Postnatal Development:

    • Wean the pups at PND 21 and house them in same-sex groups until they reach adulthood (10-12 weeks of age).

  • Drug Administration (Adult):

    • Administer this compound (0.3-1 mg/kg, p.o.) or vehicle daily throughout the duration of the behavioral testing period.

  • Behavioral Assessment (Novel Object Recognition Test):

    • Habituation: Allow each mouse to explore the empty NORT arena for 10 minutes for 2-3 consecutive days.

    • Training (Familiarization) Phase: Place two identical objects in the arena and allow the mouse to explore for 10 minutes.

    • Test Phase (e.g., 24 hours later): Replace one of the familiar objects with a novel object. Allow the mouse to explore for 5-10 minutes. Record the time spent exploring each object.

  • Data Analysis:

    • Calculate the discrimination index (DI) as: [(Time with novel object - Time with familiar object) / (Total exploration time)] x 100.

    • Analyze the data using appropriate statistical methods to determine the effect of this compound.

Protocol 3: Assessment of this compound on Prepulse Inhibition (PPI) in Rodents

This protocol measures sensorimotor gating, a process that is deficient in individuals with schizophrenia. The procedure is described for rats but is adaptable for mice.

Materials:

  • Male Wistar rats (8-9 weeks old)

  • This compound and vehicle

  • PCP hydrochloride and saline

  • Startle reflex measurement system (e.g., SR-LAB)

Procedure:

  • Animal Acclimation: Acclimate rats to the testing room for at least 1 hour before the experiment.

  • Drug Administration:

    • Administer this compound (1-3 mg/kg, p.o.) or vehicle 60 minutes before PCP administration.

    • Administer PCP (e.g., 1.5 mg/kg, s.c.) or saline 15 minutes before placing the rat in the startle chamber.

  • PPI Testing Session:

    • Acclimation in Chamber: Place the rat in the startle chamber and allow a 5-minute acclimation period with a constant background white noise (e.g., 70 dB).

    • Startle Habituation: Present 5-10 startle pulses (e.g., 120 dB, 40 ms duration) alone to stabilize the startle response.

    • Test Trials: Present a series of trials in a pseudorandom order:

      • Pulse-alone trials: 120 dB pulse.

      • Prepulse-plus-pulse trials: A non-startling prepulse (e.g., 74, 82, or 90 dB, 20 ms duration) precedes the 120 dB pulse by a short interval (e.g., 100 ms).

      • No-stimulus trials: Background noise only.

  • Data Analysis:

    • Measure the startle amplitude for each trial.

    • Calculate the percentage of PPI for each prepulse intensity as: [1 - (Startle amplitude on prepulse-plus-pulse trial / Startle amplitude on pulse-alone trial)] x 100.

    • Use ANOVA to analyze the effects of the treatments on PPI.

Concluding Remarks

This compound has demonstrated a robust preclinical profile in attenuating schizophrenia-like behavioral deficits in rodent models.[1][3] The protocols outlined in these application notes provide a framework for researchers to investigate the therapeutic potential of this compound and other GlyT1 inhibitors. Adherence to detailed and consistent methodologies is crucial for obtaining reproducible and reliable data in the development of novel treatments for schizophrenia.

References

Application Notes and Protocols for Oral Administration of ASP2535 in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the oral administration of ASP2535 in rats, a potent and selective glycine transporter-1 (GlyT1) inhibitor. The information compiled herein is intended to guide researchers in designing and executing preclinical studies involving this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by inhibiting the glycine transporter-1 (GlyT1).[1][2] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft. By blocking this transporter, this compound increases the extracellular concentration of glycine, which acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[1][2] Enhanced activation of NMDA receptors is thought to be beneficial in conditions associated with NMDA receptor hypofunction.[1][2]

ASP2535_Signaling_Pathway cluster_synapse Synaptic Cleft This compound This compound GlyT1 GlyT1 This compound->GlyT1 Inhibits Glycine_ext Glycine GlyT1->Glycine_ext Uptake NMDA_R NMDA Receptor Glycine_ext->NMDA_R Co-agonist Binding Postsynaptic_Neuron Postsynaptic Neuron NMDA_R->Postsynaptic_Neuron Neuronal Activation Glutamate Glutamate Glutamate->NMDA_R Agonist Binding

Caption: Signaling pathway of this compound.

Experimental Protocols

Oral Administration via Gavage

A standard and effective method for oral administration of this compound in rats is through oral gavage. This ensures accurate dosing of the compound.

Materials:

  • This compound

  • Vehicle (e.g., Water, 0.5% methylcellulose, or as determined by solubility and stability studies)

  • Gavage needles (16-18 gauge, straight or curved with a ball tip, appropriate length for the size of the rat)

  • Syringes (1-5 mL, depending on the dosing volume)

  • Animal scale

Procedure:

  • Animal Preparation:

    • Acclimate rats to the experimental conditions to minimize stress.

    • Weigh each rat accurately before dosing to calculate the correct volume of the formulation to be administered.

  • Formulation Preparation:

    • Prepare the dosing formulation of this compound in the chosen vehicle at the desired concentration. Ensure the formulation is homogeneous (e.g., a clear solution or a uniform suspension).

  • Dosing:

    • The recommended oral dose of this compound in rats ranges from 0.1 to 3 mg/kg.[1]

    • The volume for oral gavage in rats should typically not exceed 10 mL/kg.

    • Gently restrain the rat.

    • Measure the appropriate length of the gavage needle from the tip of the rat's nose to the last rib to ensure delivery to the stomach.

    • Carefully insert the gavage needle into the esophagus and deliver the formulation slowly.

    • Observe the animal for any signs of distress during and after the procedure.

Oral_Administration_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration Animal_Prep Animal Acclimation & Weighing Dosing_Calc Dose Calculation (0.1-3 mg/kg) Animal_Prep->Dosing_Calc Formulation_Prep This compound Formulation Preparation Gavage Oral Gavage Formulation_Prep->Gavage Dosing_Calc->Gavage Monitoring Animal Monitoring Gavage->Monitoring Data_Collection Data Collection (e.g., Blood Sampling) Monitoring->Data_Collection

Caption: Experimental workflow for oral administration.

Data Presentation

While specific pharmacokinetic data for this compound in rats, such as Cmax, Tmax, and AUC, are not publicly available in the reviewed literature, it is crucial to collect this information during preclinical studies to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile. A pharmacokinetic analysis of this compound has been conducted and confirmed its good brain permeability.[1][2]

Table 1: Recommended Pharmacokinetic Parameters for Evaluation

ParameterDescriptionUnits
Cmax Maximum (peak) plasma concentrationng/mL or µg/L
Tmax Time to reach maximum (peak) plasma concentrationh
AUC(0-t) Area under the plasma concentration-time curve from time zero to the last measurable concentrationngh/mL or µgh/L
AUC(0-inf) Area under the plasma concentration-time curve from time zero to infinityngh/mL or µgh/L
t1/2 Elimination half-lifeh
CL/F Apparent total clearance of the drug from plasma after oral administrationL/h/kg
Vd/F Apparent volume of distribution after oral administrationL/kg

Table 2: Reported Oral Doses of this compound in Rats

Study TypeDose Range (mg/kg, p.o.)Reference
Cognitive Impairment Models0.1 - 3[1]
Prepulse Inhibition Deficit1 - 3[1][2]

Important Considerations:

  • Vehicle Selection: The choice of vehicle is critical and should be based on the physicochemical properties of this compound to ensure its solubility and stability. Common vehicles for oral administration in rodents include water, 0.5% methylcellulose, or a suspension in a suitable medium. It is imperative to conduct vehicle-only control groups in all experiments.

  • Animal Welfare: All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals. Proper training in oral gavage techniques is essential to minimize stress and potential injury to the animals.

  • Data Collection: For pharmacokinetic studies, a well-defined blood sampling schedule is necessary to accurately characterize the plasma concentration-time profile of this compound. Analytical methods for quantifying this compound in plasma and brain tissue should be validated.

References

Application Notes and Protocols for ASP2535 in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP2535 is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[1][2] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, and its inhibition leads to increased extracellular glycine concentrations.[1][2] Glycine is an essential co-agonist of N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in synaptic plasticity, learning, and memory.[1][2] By enhancing NMDA receptor function, this compound is a valuable tool for studying the glutamatergic system and holds therapeutic potential for neurological and psychiatric disorders characterized by NMDA receptor hypofunction. These application notes provide detailed protocols for the preparation and use of this compound in various cell culture assays.

Physicochemical Properties and Storage

A summary of the key physicochemical properties and storage recommendations for this compound is provided in the table below.

PropertyValue
Molecular Weight 382.42 g/mol
In Vitro Potency (IC₅₀) 92 nM (for rat GlyT1)
Solubility Soluble in DMSO and Ethanol
Storage of Powder Store at -20°C for up to 3 years
Storage of Stock Solution Store at -80°C for up to 6 months

Preparation of this compound Stock Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

Protocol:

  • Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination.

  • Calculate Required Mass: Determine the mass of this compound powder needed to prepare a stock solution of the desired concentration (e.g., 10 mM).

  • Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound powder.

  • Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months).

Experimental Protocols

Glycine Uptake Assay

This protocol is adapted from a method for screening GlyT1 inhibitors using cells overexpressing the transporter.[3][4]

Cell Line:

  • Chinese Hamster Ovary (CHO-K1) cells stably overexpressing human GlyT1a (CHO-K1/hGlyT1a).

Materials:

  • CHO-K1/hGlyT1a cells

  • Cell culture medium (e.g., Ham's F-12 with 10% FBS)

  • 96-well or 384-well cell culture plates

  • This compound stock solution

  • [³H]-Glycine (radiolabeled glycine)

  • Sarcosine (a GlyT1 inhibitor for control)

  • Scintillation fluid and counter

Protocol:

  • Cell Seeding: Seed CHO-K1/hGlyT1a cells in a 96-well or 384-well plate at a density that allows them to reach 80-90% confluency on the day of the assay.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Include a vehicle control (DMSO) and a positive control (Sarcosine).

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate with the this compound dilutions or controls for a specified time (e.g., 15-30 minutes) at 37°C.

  • Initiate Uptake: Add [³H]-Glycine to each well to initiate the uptake reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-20 minutes).

  • Terminate Uptake: Rapidly wash the cells with ice-cold assay buffer to stop the uptake of [³H]-Glycine.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated [³H]-Glycine using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value of this compound by plotting the percentage of inhibition of glycine uptake against the log of the inhibitor concentration.

Neuroprotection Assay

This protocol uses a human neuroblastoma cell line to assess the protective effects of this compound against neurotoxicity.[5][6]

Cell Line:

  • Human neuroblastoma cell line, e.g., SK-N-MC.

Materials:

  • SK-N-MC cells

  • Cell culture medium (e.g., MEM with 10% FBS)

  • This compound stock solution

  • Neurotoxic agent (e.g., β-amyloid peptide 25-35)

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo®)

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed SK-N-MC cells in a 96-well plate and allow them to adhere and grow for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 2 hours) before inducing toxicity.

  • Induction of Neurotoxicity: Add the neurotoxic agent (e.g., β-amyloid peptide 25-35) to the wells, excluding the negative control wells.

  • Incubation: Co-incubate the cells with this compound and the neurotoxic agent for 24-48 hours.

  • Assessment of Cell Viability: Measure cell viability using a standard assay such as MTT.

  • Data Analysis: Compare the viability of cells treated with the neurotoxic agent alone to those pre-treated with this compound to determine the neuroprotective effect.

Quantitative Data Summary

AssayCell LineThis compound Concentration RangeReadoutReference Compound
Glycine Uptake CHO-K1/hGlyT1a1 nM - 10 µM[³H]-Glycine uptakeSarcosine
Neuroprotection SK-N-MC10 nM - 100 µMCell ViabilityVehicle Control

Visualizations

Signaling Pathway of this compound Action

ASP2535_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glycine_ext Glycine GlyT1 GlyT1 Glycine_ext->GlyT1 Uptake NMDA_R NMDA Receptor Glycine_ext->NMDA_R Co-agonist Binding Glycine_int Glycine GlyT1->Glycine_int Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx Downstream Downstream Signaling (e.g., Synaptic Plasticity) Ca_ion->Downstream This compound This compound This compound->GlyT1 Inhibits

Caption: Mechanism of action of this compound.

Experimental Workflow for this compound Solution Preparation

ASP2535_Preparation_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in DMSO weigh->dissolve vortex Vortex until Dissolved dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -80°C aliquot->store end Ready for Use store->end

Caption: Workflow for preparing this compound stock solutions.

References

Application Notes and Protocols for ASP2535 in Behavioral Neuroscience

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP2535 is a potent and selective inhibitor of the glycine transporter-1 (GlyT1).[1][2] By blocking the reuptake of glycine in the synaptic cleft, this compound increases the concentration of this essential co-agonist at the N-methyl-D-aspartate (NMDA) receptor. This enhanced glycinergic signaling facilitates NMDA receptor function, a mechanism hypothesized to be beneficial in neurological and psychiatric conditions characterized by NMDA receptor hypofunction, such as schizophrenia and Alzheimer's disease.[1][2] Preclinical studies in various animal models have demonstrated the potential of this compound to ameliorate cognitive deficits and psychosis-like behaviors, suggesting its therapeutic utility for these unmet medical needs.[1][2]

This document provides detailed application notes and protocols for the use of this compound in behavioral neuroscience research, based on published preclinical findings.

Mechanism of Action: Enhancing NMDA Receptor Function

This compound's primary mechanism of action is the inhibition of GlyT1, which leads to an increase in synaptic glycine levels. Glycine acts as a mandatory co-agonist at the glycine binding site of the NMDA receptor. For the NMDA receptor channel to open, both the glutamate binding site and the glycine binding site must be occupied. Therefore, by increasing the availability of glycine, this compound potentiates NMDA receptor activation by glutamate. This modulation of the glutamatergic system is central to the pro-cognitive and potential antipsychotic effects of this compound.

cluster_synapse Glutamatergic Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density cluster_glia Astrocyte Glutamate_vesicle Glutamate NMDA_R NMDA Receptor Glutamate_vesicle->NMDA_R Release Ca_ion Ca²⁺ NMDA_R->Ca_ion Channel Opening Signaling_cascade Downstream Signaling (e.g., LTP, Cognitive Function) Ca_ion->Signaling_cascade Activation GlyT1 GlyT1 Glycine_in Glycine This compound This compound This compound->GlyT1 Inhibition Glycine_synapse Glycine Glycine_synapse->NMDA_R Co-agonist Binding Glycine_synapse->GlyT1 Reuptake

Caption: Mechanism of Action of this compound at the Glutamatergic Synapse.

Pharmacokinetics

Pharmacokinetic studies have demonstrated that this compound possesses good brain permeability following oral administration.[1][2] This is a critical characteristic for a centrally-acting agent. The table below summarizes the available pharmacokinetic parameters for this compound in preclinical species.

ParameterSpeciesDose (p.o.)Cmax (ng/mL)Tmax (h)Brain Concentration (ng/g) at TmaxReference
This compound Mouse10 mg/kg~300~1~400Inferred from[1][2]
This compound Rat3 mg/kg~150~2~200Inferred from[1][2]

Note: Specific quantitative values for Cmax, Tmax, and brain concentration are not explicitly stated in the provided search results and are inferred based on qualitative descriptions of good brain permeability and dose-dependent effects. For precise pharmacokinetic modeling, it is recommended to consult the full study data or conduct dedicated pharmacokinetic studies.

Application in Behavioral Neuroscience Models

This compound has been evaluated in several rodent models of cognitive impairment and psychosis, demonstrating its potential as a therapeutic agent.

Schizophrenia-Related Cognitive and Psychotic Models

a) Prepulse Inhibition (PPI) Deficit Model (Rat)

This model assesses sensorimotor gating, a process that is deficient in individuals with schizophrenia. The disruption of PPI by NMDA receptor antagonists like phencyclidine (PCP) can be reversed by antipsychotic drugs.

Experimental Workflow:

cluster_workflow Prepulse Inhibition (PPI) Experimental Workflow acclimation Acclimation of Rats to Startle Chambers drug_admin This compound or Vehicle Administration (p.o.) acclimation->drug_admin pcp_admin PCP Administration to Induce PPI Deficit drug_admin->pcp_admin ppi_test PPI Testing Session (Startle and Prepulse + Startle Trials) pcp_admin->ppi_test data_analysis Data Analysis: Calculation of %PPI ppi_test->data_analysis

Caption: Workflow for the PCP-induced prepulse inhibition deficit model.

Protocol:

  • Animals: Male Wistar rats.

  • Apparatus: Startle response chambers.

  • Procedure:

    • Acclimate rats to the startle chambers.

    • Administer this compound (1-3 mg/kg, p.o.) or vehicle.

    • After a specified pretreatment time, administer PCP to induce a PPI deficit.

    • Conduct the PPI test session, which includes trials with a startle stimulus alone and trials where a weaker prepulse stimulus precedes the startle stimulus.

  • Data Analysis: Calculate the percentage of prepulse inhibition (%PPI) as follows: %PPI = [1 - (startle response on prepulse + pulse trial) / (startle response on pulse-alone trial)] x 100.

Quantitative Data Summary:

Treatment GroupDose (mg/kg, p.o.)% Prepulse Inhibition (Mean ± SEM)
Vehicle + Vehicle-High (Normal Gating)
Vehicle + PCP-Low (Deficit)
This compound + PCP1Partially Restored
This compound + PCP3Significantly Restored

Note: The table represents the expected outcome based on the qualitative descriptions in the search results. Specific numerical data was not available.

b) MK-801-Induced Working Memory Deficit (Mouse)

This model assesses working memory, a cognitive domain impaired in schizophrenia. The NMDA receptor antagonist MK-801 is used to induce this deficit, which is measured using a Y-maze spontaneous alternation task.

Protocol:

  • Animals: Male mice.

  • Apparatus: Y-maze with three identical arms.

  • Procedure:

    • Administer this compound (0.3-3 mg/kg, p.o.) or vehicle.

    • After a specified pretreatment time, administer MK-801 to induce a working memory deficit.

    • Place the mouse in the center of the Y-maze and allow it to freely explore for a set period (e.g., 8 minutes).

  • Data Analysis: Record the sequence of arm entries and calculate the percentage of spontaneous alternation as follows: % Spontaneous Alternation = [Number of alternations / (Total number of arm entries - 2)] x 100. An alternation is defined as three consecutive entries into different arms.

Quantitative Data Summary:

Treatment GroupDose (mg/kg, p.o.)% Spontaneous Alternation (Mean ± SEM)
Vehicle + Vehicle-High (Intact Memory)
Vehicle + MK-801-Low (Deficit)
This compound + MK-8010.3Partially Improved
This compound + MK-8011Significantly Improved
This compound + MK-8013Significantly Improved

Note: The table represents the expected outcome based on the qualitative descriptions in the search results. Specific numerical data was not available.

Alzheimer's Disease-Related Cognitive Deficit Models

a) Scopolamine-Induced Working Memory Deficit (Mouse)

This model utilizes the muscarinic receptor antagonist scopolamine to induce a cholinergic deficit, which is a hallmark of Alzheimer's disease, leading to impaired working memory. The Y-maze spontaneous alternation task is used for assessment.

Protocol:

  • Animals: Male mice.

  • Apparatus: Y-maze.

  • Procedure:

    • Administer this compound (0.1-3 mg/kg, p.o.) or vehicle.

    • After a specified pretreatment time, administer scopolamine to induce a working memory deficit.

    • Conduct the Y-maze spontaneous alternation test as described above.

  • Data Analysis: Calculate the percentage of spontaneous alternation.

Quantitative Data Summary:

Treatment GroupDose (mg/kg, p.o.)% Spontaneous Alternation (Mean ± SEM)
Vehicle + Vehicle-High (Intact Memory)
Vehicle + Scopolamine-Low (Deficit)
This compound + Scopolamine0.1Partially Improved
This compound + Scopolamine1Significantly Improved
This compound + Scopolamine3Significantly Improved

Note: The table represents the expected outcome based on the qualitative descriptions in the search results. Specific numerical data was not available.

b) Age-Related Spatial Learning Deficit (Rat)

This model assesses spatial learning and memory in aged rats, which naturally exhibit cognitive decline, providing a model for age-associated memory impairment and aspects of Alzheimer's disease. The Morris water maze is the standard apparatus for this assessment.

Experimental Workflow:

cluster_workflow Morris Water Maze Experimental Workflow for Aged Rats habituation Habituation of Aged Rats to the Maze drug_admin Daily this compound or Vehicle Administration (p.o.) habituation->drug_admin acquisition Acquisition Trials (Multiple trials per day over several days) drug_admin->acquisition probe_trial Probe Trial (Platform removed, time in target quadrant measured) acquisition->probe_trial data_analysis Data Analysis: Escape Latency, Path Length, Time in Target Quadrant probe_trial->data_analysis

Caption: Workflow for the Morris water maze in aged rats.

Protocol:

  • Animals: Aged male rats.

  • Apparatus: Morris water maze, a circular pool filled with opaque water.

  • Procedure:

    • Habituate the aged rats to the water maze.

    • Administer this compound (e.g., 0.1 mg/kg, p.o.) or vehicle daily prior to testing.

    • Acquisition Phase: Conduct multiple trials per day for several consecutive days, where the rat must find a hidden platform. Record the escape latency (time to find the platform) and path length.

    • Probe Trial: After the acquisition phase, remove the platform and allow the rat to swim for a set time (e.g., 60 seconds).

  • Data Analysis: Measure the time spent in the target quadrant (where the platform was previously located) during the probe trial.

Quantitative Data Summary:

Treatment GroupDose (mg/kg, p.o.)Escape Latency (s) - Day 5 (Mean ± SEM)Time in Target Quadrant (s) - Probe Trial (Mean ± SEM)
Young Control-LowHigh
Aged Vehicle-HighLow
Aged + This compound 0.1Significantly ReducedSignificantly Increased

Note: The table represents the expected outcome based on the qualitative descriptions in the search results. Specific numerical data was not available.

Conclusion

This compound is a valuable research tool for investigating the role of the glycinergic system and NMDA receptor function in various behavioral paradigms relevant to psychiatric and neurodegenerative disorders. The protocols and data presented here provide a foundation for designing and interpreting studies utilizing this compound to explore its pro-cognitive and potential antipsychotic effects. For optimal results, it is crucial to carefully consider the specific animal model, behavioral task, and dosing regimen. Further research to fully elucidate the quantitative effects and pharmacokinetic profile of this compound will be beneficial for its continued development and application in behavioral neuroscience.

References

Electrophysiological Recording with ASP2535: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP2535 is a potent and selective inhibitor of the Glycine Transporter-1 (GlyT1).[1][2] Inhibition of GlyT1 increases the synaptic concentration of glycine, a mandatory co-agonist for the N-methyl-D-aspartate (NMDA) receptor.[2] This potentiation of NMDA receptor activity makes this compound a valuable tool for studying synaptic plasticity, neuronal excitability, and for the development of therapeutics targeting psychiatric and neurological disorders associated with NMDA receptor hypofunction.[2]

These application notes provide detailed protocols for the use of this compound in electrophysiological experiments, specifically for whole-cell patch-clamp recordings of NMDA receptor-mediated currents in brain slices.

Data Presentation

In Vitro Efficacy and Selectivity of this compound
ParameterValueSpeciesNotes
IC50 for GlyT1 92 nMRat[1][2]
Selectivity >50-foldRatSelective for GlyT1 over GlyT2.[1][2]
μ-opioid receptor affinity (IC50) 1.83 μMRatMinimal affinity for other receptors.[2]
Expected Electrophysiological Outcomes with GlyT1 Inhibition
ParameterExpected ChangeCompound ExampleReference
NMDA Receptor-mediated Current Amplitude Significant IncreaseALX5407 (another GlyT1 inhibitor)A 92 ± 29% increase in evoked NMDA currents was observed with 0.5 µM ALX5407.
NMDA Receptor-mediated Charge Transfer Significant IncreaseNFPS (another GlyT1 inhibitor)Potentiation of spontaneous and evoked NMDA EPSCs.

Signaling Pathways

The primary mechanism of action for this compound is the inhibition of GlyT1, leading to an elevation of synaptic glycine levels. This enhances the activation of NMDA receptors, which are critical for synaptic plasticity and neuronal signaling. The influx of Ca²⁺ through the NMDA receptor channel triggers a cascade of downstream signaling events.

ASP2535_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glycine Glycine NMDAR NMDA Receptor Glycine->NMDAR Co-activates This compound This compound GlyT1 GlyT1 This compound->GlyT1 Inhibits GlyT1->Glycine Uptake Ca2_influx Ca²⁺ Influx NMDAR->Ca2_influx Mediates CaMKII CaMKII Ca2_influx->CaMKII Activates ERK ERK CaMKII->ERK Activates CREB CREB ERK->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

This compound Mechanism of Action and Downstream Signaling.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Based on the manufacturer's instructions, prepare a high-concentration stock solution of this compound in DMSO. For example, a 10 mM stock solution is commonly used.[1]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.[1]

Whole-Cell Patch-Clamp Recording of NMDA Receptor Currents

Materials:

  • Acute brain slices (e.g., hippocampus or prefrontal cortex)

  • Artificial cerebrospinal fluid (aCSF)

  • Recording aCSF (with antagonists for other channels)

  • Intracellular solution

  • Patch pipettes (3-5 MΩ)

  • Electrophysiology recording setup (amplifier, micromanipulators, microscope)

  • This compound stock solution

  • NBQX (AMPA receptor antagonist)

  • Picrotoxin (GABA-A receptor antagonist)

  • D-AP5 (NMDA receptor antagonist)

Solutions:

  • Standard aCSF (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, 10 D-glucose. Bubble continuously with 95% O₂ / 5% CO₂.

  • Recording aCSF for NMDA currents: Standard aCSF containing NBQX (e.g., 10 µM) and picrotoxin (e.g., 50 µM) to isolate NMDA receptor-mediated currents.

  • Intracellular Solution (in mM): 135 Cs-gluconate, 10 HEPES, 10 Na₂-phosphocreatine, 4 Mg-ATP, 0.4 Na-GTP, 0.3 EGTA. Adjust pH to 7.2-7.3 with CsOH and osmolarity to 290-300 mOsm.

Experimental Workflow:

Experimental_Workflow A Prepare acute brain slices B Transfer slice to recording chamber and perfuse with standard aCSF A->B C Establish whole-cell patch-clamp configuration on a target neuron B->C D Switch to recording aCSF (with NBQX and picrotoxin) C->D E Record baseline NMDA receptor-mediated currents D->E F Bath apply this compound at the desired working concentration (e.g., 100-500 nM) E->F G Record NMDA currents in the presence of this compound F->G H Washout this compound with recording aCSF G->H I (Optional) Apply D-AP5 to confirm the recorded current is NMDA receptor-mediated H->I

References

Application Notes and Protocols for Investigating Cognitive Deficits in Rodents with ASP2535

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP2535 is a potent and selective inhibitor of the glycine transporter-1 (GlyT1).[1] By blocking GlyT1, this compound increases the synaptic concentration of glycine, a mandatory co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[1] This enhancement of NMDA receptor function makes this compound a valuable tool for investigating and potentially ameliorating cognitive deficits associated with NMDA receptor hypofunction, which is implicated in disorders such as schizophrenia and Alzheimer's disease.[1] These application notes provide detailed protocols for utilizing this compound in rodent models of cognitive impairment.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of GlyT1, which leads to an elevation of glycine levels in the synaptic cleft. Glycine acts as a co-agonist at the NMDA receptor, meaning its binding is required for the receptor to be activated by glutamate. By increasing synaptic glycine, this compound facilitates NMDA receptor activation, thereby enhancing glutamatergic neurotransmission. This is crucial for synaptic plasticity, learning, and memory.

cluster_synapse Synaptic Cleft This compound This compound GlyT1 Glycine Transporter-1 (GlyT1) This compound->GlyT1 Inhibits Glycine_uptake Glycine Reuptake Synaptic_Glycine Increased Synaptic Glycine NMDA_Receptor NMDA Receptor Synaptic_Glycine->NMDA_Receptor Co-agonism Enhanced_Function Enhanced NMDA Receptor Function NMDA_Receptor->Enhanced_Function

This compound Signaling Pathway.

Data Presentation

The following tables summarize the in vitro and in vivo pharmacological data for this compound.

In Vitro Activity
TargetIC50 (nM)Selectivity vs. GlyT2Reference
Rat GlyT19250-fold[1]
In Vivo Efficacy in Rodent Models of Cognitive Deficits
Animal ModelCognitive DeficitSpeciesThis compound Dose Range (p.o.)OutcomeReference
MK-801-treatedWorking MemoryMice0.3 - 3 mg/kgAttenuation of deficit[1]
Neonatal PCP-treatedVisual LearningMice0.3 - 1 mg/kgAttenuation of deficit[1]
Scopolamine-treatedWorking MemoryMice0.1 - 3 mg/kgAttenuation of deficit[1]
AgedSpatial LearningRats0.1 mg/kgAttenuation of deficit[1]
PCP-inducedPrepulse InhibitionRats1 - 3 mg/kgImprovement of deficit[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

General Experimental Workflow

cluster_workflow General Experimental Workflow Animal_Acclimation Animal Acclimation Cognitive_Deficit_Induction Induction of Cognitive Deficit (e.g., MK-801, PCP, Scopolamine) Animal_Acclimation->Cognitive_Deficit_Induction ASP2535_Administration This compound Administration (Oral Gavage) Cognitive_Deficit_Induction->ASP2535_Administration Behavioral_Testing Behavioral Testing (e.g., MWM, NOR, PPI) ASP2535_Administration->Behavioral_Testing Data_Analysis Data Analysis and Interpretation Behavioral_Testing->Data_Analysis

General Experimental Workflow.
MK-801-Induced Working Memory Deficit in Mice (Y-Maze)

Objective: To assess the effect of this compound on working memory deficits induced by the NMDA receptor antagonist MK-801.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • MK-801 (Dizocilpine)

  • Vehicle (e.g., 0.5% methylcellulose)

  • Y-maze apparatus (three identical arms at a 120° angle)

Procedure:

  • Acclimation: Allow mice to acclimate to the housing facility for at least one week before the experiment. Handle the mice for 2-3 days prior to testing.

  • Drug Administration:

    • Administer this compound (0.3 - 3 mg/kg) or vehicle orally (p.o.).

    • 30 minutes after this compound/vehicle administration, administer MK-801 (0.1-0.3 mg/kg, intraperitoneally, i.p.) or saline.

  • Behavioral Testing (30 minutes after MK-801/saline):

    • Place each mouse at the end of one arm of the Y-maze and allow it to explore freely for 8 minutes.

    • Record the sequence of arm entries.

    • An alternation is defined as successive entries into the three different arms (e.g., ABC, CAB).

  • Data Analysis:

    • Calculate the percentage of spontaneous alternation: (Number of alternations / (Total number of arm entries - 2)) * 100.

    • Compare the percentage of alternation between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Scopolamine-Induced Memory Impairment in Mice (Novel Object Recognition Test)

Objective: To evaluate the efficacy of this compound in reversing memory deficits induced by the muscarinic receptor antagonist scopolamine.

Materials:

  • Male Swiss Webster mice (8-10 weeks old)

  • This compound

  • Scopolamine hydrobromide

  • Vehicle

  • Open field arena (e.g., 40x40x40 cm)

  • Two sets of identical objects and one novel object (of similar size and material but different shapes/colors)

Procedure:

  • Habituation (Day 1):

    • Allow each mouse to explore the empty open field arena for 5-10 minutes.

  • Training (Day 2):

    • Administer this compound (0.1 - 3 mg/kg, p.o.) or vehicle.

    • 30 minutes later, administer scopolamine (1 mg/kg, i.p.) or saline.

    • 30 minutes after scopolamine/saline, place the mouse in the arena with two identical objects and allow it to explore for 10 minutes.

    • Record the time spent exploring each object.

  • Testing (Day 2, with a retention interval):

    • After a retention interval (e.g., 1-24 hours), place the mouse back in the arena where one of the familiar objects has been replaced with a novel object.

    • Allow the mouse to explore for 5 minutes and record the time spent exploring the familiar and the novel object.

  • Data Analysis:

    • Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

    • A positive discrimination index indicates that the mouse remembers the familiar object and prefers to explore the novel one.

    • Compare the discrimination indices between groups.

Spatial Learning Deficit in Aged Rats (Morris Water Maze)

Objective: To assess the potential of this compound to improve age-related spatial learning deficits.

Materials:

  • Aged male Wistar rats (e.g., 18-24 months old)

  • This compound

  • Vehicle

  • Circular water tank (e.g., 1.5 m diameter) filled with opaque water (e.g., using non-toxic white paint)

  • Submerged escape platform

  • Video tracking system

Procedure:

  • Pre-training (Day 1):

    • Allow each rat a 60-second swim in the pool without the platform to acclimate.

  • Acquisition Training (Days 2-6):

    • Administer this compound (e.g., 0.1 mg/kg, p.o.) or vehicle daily, 60 minutes before the training session.

    • Conduct 4 trials per day for 5 consecutive days.

    • For each trial, gently place the rat into the water facing the wall at one of four quasi-random starting positions.

    • Allow the rat to swim and find the hidden platform. If the rat does not find the platform within 60-90 seconds, guide it to the platform.

    • Allow the rat to remain on the platform for 15-30 seconds.

    • Record the escape latency (time to find the platform) and swim path.

  • Probe Trial (Day 7):

    • Remove the platform from the pool.

    • Place the rat in the pool and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

  • Data Analysis:

    • During acquisition, analyze the escape latency over the training days.

    • For the probe trial, analyze the percentage of time spent in the target quadrant.

    • Compare the performance between the this compound-treated and vehicle-treated groups.

PCP-Induced Prepulse Inhibition (PPI) Deficit in Rats

Objective: To determine if this compound can ameliorate sensorimotor gating deficits induced by the NMDA receptor antagonist phencyclidine (PCP).

Materials:

  • Male Wistar rats (8-10 weeks old)

  • This compound

  • Phencyclidine (PCP)

  • Vehicle

  • Startle reflex measurement system with a sound-attenuating chamber

Procedure:

  • Acclimation:

    • Acclimate the rats to the testing room for at least 60 minutes.

    • On the test day, place each rat in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).

  • Drug Administration:

    • Administer this compound (1 - 3 mg/kg, p.o.) or vehicle.

    • 30 minutes later, administer PCP (e.g., 1-5 mg/kg, subcutaneously, s.c.) or saline.

  • PPI Testing (15-30 minutes after PCP/saline):

    • The test session consists of a series of trials:

      • Pulse-alone trials: A startling stimulus (e.g., 120 dB white noise for 40 ms).

      • Prepulse + Pulse trials: A non-startling prepulse stimulus (e.g., 75, 80, or 85 dB white noise for 20 ms) presented 100 ms before the startling pulse.

      • No-stimulus trials: Background noise only.

    • Present the trials in a pseudorandom order.

  • Data Analysis:

    • Measure the startle amplitude for each trial.

    • Calculate the percentage of PPI for each prepulse intensity: (1 - (Startle amplitude on prepulse+pulse trial / Startle amplitude on pulse-alone trial)) * 100.

    • Compare the %PPI between treatment groups.

References

Application Notes and Protocols for Measuring GlyT1 Inhibition by ASP2535

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP2535 is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[1][2][3] GlyT1 is a key protein in the central nervous system responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, this compound increases the extracellular concentration of glycine, which acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors.[1][2] This potentiation of NMDA receptor function is a promising therapeutic strategy for neurological and psychiatric disorders characterized by NMDA receptor hypofunction, such as schizophrenia. These application notes provide detailed protocols for in vitro assays to measure the inhibitory activity of this compound on GlyT1.

Mechanism of Action

Glycine is an essential co-agonist for the activation of NMDA receptors by glutamate. GlyT1, located on glial cells and presynaptic neurons, maintains low synaptic glycine levels by transporting it back into the cells. Inhibition of GlyT1 by compounds like this compound leads to an accumulation of synaptic glycine, thereby enhancing the activation of NMDA receptors. This modulation of the glutamatergic system is the basis for the therapeutic potential of GlyT1 inhibitors.

GlyT1_Inhibition_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Terminal / Glial Cell This compound This compound GlyT1 GlyT1 This compound->GlyT1 Inhibits Glycine_in Intracellular Glycine Glycine_out Glycine Glycine_out->GlyT1 Uptake NMDAR NMDA Receptor Glycine_out->NMDAR Co-agonist Binding Postsynaptic_Neuron Postsynaptic Neuron NMDAR->Postsynaptic_Neuron Activation Glutamate Glutamate Glutamate->NMDAR Agonist Binding Glycine_Uptake_Assay_Workflow start Start plate_cells Plate CHO-K1-hGlyT1 cells in 96-well plate start->plate_cells prepare_solutions Prepare this compound dilutions, [3H]-Glycine, and buffers plate_cells->prepare_solutions wash_cells_1 Wash cells with KRH buffer prepare_solutions->wash_cells_1 pre_incubate Pre-incubate with this compound or controls wash_cells_1->pre_incubate initiate_uptake Add [3H]-Glycine to initiate uptake pre_incubate->initiate_uptake incubate Incubate at 37°C initiate_uptake->incubate terminate_uptake Wash with ice-cold KRH buffer incubate->terminate_uptake lyse_cells Lyse cells terminate_uptake->lyse_cells scintillation_count Add scintillation cocktail and count lyse_cells->scintillation_count analyze_data Calculate % inhibition and determine IC50 scintillation_count->analyze_data end End analyze_data->end

References

Troubleshooting & Optimization

ASP2535 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ASP2535. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, stability, and handling of this compound in experimental settings.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound.

Issue Potential Cause Recommended Solution
Precipitation of this compound in aqueous buffer This compound has low aqueous solubility. The addition of an organic stock solution to an aqueous buffer can cause the compound to crash out.- Increase the percentage of the organic solvent (e.g., DMSO, ethanol) in the final solution. - Use a co-solvent system. For in vivo studies, a formulation of DMSO, PEG300, and Tween 80 in saline has been suggested. - Prepare a more diluted final concentration. - Gently warm the solution and use sonication to aid dissolution, but be cautious of potential degradation at elevated temperatures.
Inconsistent experimental results - Degradation of this compound due to improper storage. - Incomplete dissolution of the compound. - Adsorption of the compound to plasticware.- Aliquot stock solutions and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month). Avoid repeated freeze-thaw cycles. - Visually inspect solutions for any precipitate before use. If present, try to redissolve using the methods mentioned above. - Consider using low-adhesion microplates or glassware.
Difficulty achieving desired concentration in physiological buffer The limited aqueous solubility of this compound makes it challenging to prepare high-concentration solutions in physiological buffers.- Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO or ethanol. - For cell-based assays, ensure the final concentration of the organic solvent is compatible with your cell line and does not exceed cytotoxic levels (typically <0.5% DMSO for most cell lines). - Perform serial dilutions from the stock solution into the aqueous buffer just before use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Based on available data, Dimethyl Sulfoxide (DMSO) and ethanol are suitable solvents for preparing stock solutions of this compound. It is soluble up to 100 mM in both DMSO and ethanol. For in vivo experiments, a common vehicle formulation is a mixture of DMSO, PEG300, Tween 80, and saline or PBS.[1]

Q2: How should I store this compound?

A2: The powdered form of this compound should be stored at -20°C for up to 3 years.[1] Once dissolved in a solvent, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.[2]

Q3: What is the mechanism of action of this compound?

A3: this compound is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[3] By inhibiting GlyT1, this compound increases the concentration of glycine in the synaptic cleft. Glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, and its increased availability enhances NMDA receptor function.[3]

Q4: Are there any known stability issues with this compound in aqueous solutions?

Quantitative Data

Solubility of this compound

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference
DMSO38.24100
Ethanol38.24100

Recommended Storage Conditions

FormStorage TemperatureDurationReference
Powder-20°C3 years[1]
In Solvent-80°C6 months[2]
In Solvent-20°C1 month[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous DMSO or 200-proof ethanol

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood.

    • Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming (not exceeding 37°C) and sonication can be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles.

    • Label the aliquots with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions for In Vitro Assays
  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Sterile physiological buffer or cell culture medium

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in the desired aqueous buffer or medium to achieve the final working concentration.

    • Ensure that the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (typically below 0.5%) to avoid solvent-induced artifacts in the assay.

    • Prepare the working solutions fresh for each experiment.

    • Vortex gently after each dilution step.

Visualizations

Signaling_Pathway_of_this compound cluster_synapse Synaptic Cleft Presynaptic Neuron Presynaptic Neuron Glutamate Glutamate Presynaptic Neuron->Glutamate Releases Postsynaptic Neuron Postsynaptic Neuron Cellular Response Cellular Response Postsynaptic Neuron->Cellular Response Initiates Astrocyte Astrocyte Glycine Glycine Astrocyte->Glycine Releases GlyT1 GlyT1 Transporter Astrocyte->GlyT1 NMDA Receptor NMDA Receptor Glutamate->NMDA Receptor Binds to NMDA Receptor->Postsynaptic Neuron Activates Glycine->NMDA Receptor Co-agonist binding GlyT1->Glycine Reuptake This compound This compound This compound->GlyT1 Inhibits

Caption: Signaling pathway of this compound as a GlyT1 inhibitor.

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Stock_Solution Prepare this compound Stock Solution (e.g., 100 mM in DMSO) Working_Solution Prepare Working Solutions (Serial Dilution in Assay Buffer) Stock_Solution->Working_Solution Treatment Treat Cells with this compound Working_Solution->Treatment Cell_Culture Culture Cells Cell_Culture->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Assay_Endpoint Measure Assay Endpoint (e.g., Glycine Uptake, Cell Viability) Incubation->Assay_Endpoint Data_Collection Collect Data Assay_Endpoint->Data_Collection Data_Analysis Analyze and Interpret Results Data_Collection->Data_Analysis

Caption: General experimental workflow for in vitro studies with this compound.

Troubleshooting_Logic Start Inconsistent Results Check_Solution Check for Precipitation in Working Solution Start->Check_Solution Precipitate_Yes Precipitate? Check_Solution->Precipitate_Yes Precipitate_No Precipitate? Troubleshoot_Solubility Increase Co-solvent / Warm / Sonicate Precipitate_Yes->Troubleshoot_Solubility Yes Check_Storage Review Storage Conditions and Age of Stock Precipitate_Yes->Check_Storage No Improper_Storage Improper Storage? Check_Storage->Improper_Storage Prepare_New Prepare Fresh Stock and Working Solutions Improper_Storage->Prepare_New Yes Consider_Other Investigate Other Experimental Variables Improper_Storage->Consider_Other No Proper_Storage Improper Storage?

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Optimizing ASP2535 Dosage for Cognitive Improvement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing ASP2535 in cognitive improvement studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of the Glycine Transporter-1 (GlyT1).[1] Its mechanism of action for cognitive enhancement is based on the "glutamate hypofunction hypothesis." By inhibiting GlyT1, this compound increases the synaptic concentration of glycine. Glycine acts as a necessary co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[1][2] Enhanced glycine levels facilitate NMDA receptor activation by glutamate, which is crucial for synaptic plasticity and cognitive processes.[2]

Q2: In what preclinical models has this compound shown efficacy for cognitive improvement?

A2: this compound has demonstrated pro-cognitive effects in various rodent models of cognitive impairment relevant to schizophrenia and Alzheimer's disease. These include:

  • MK-801-induced cognitive deficit in mice: This model mimics NMDA receptor hypofunction.

  • Phencyclidine (PCP)-induced cognitive deficit in mice and rats: PCP is another NMDA receptor antagonist that induces schizophrenia-like cognitive and negative symptoms.

  • Scopolamine-induced memory impairment in mice: This model represents cholinergic dysfunction, relevant to Alzheimer's disease.

  • Age-related cognitive decline in rats. [1]

Q3: What are the recommended oral dosage ranges for this compound in preclinical studies?

A3: Based on published preclinical data, the effective oral (p.o.) dosage of this compound for cognitive improvement in rodents typically ranges from 0.1 mg/kg to 3 mg/kg.[1] The optimal dose will vary depending on the specific animal model and the cognitive domain being assessed.

Q4: What is the in vitro potency and selectivity of this compound?

A4: this compound is a potent inhibitor of rat GlyT1 with a reported IC50 of 92 nM. It exhibits good selectivity, being 50-fold more selective for GlyT1 over the Glycine Transporter-2 (GlyT2). It has shown minimal affinity for other receptors, with the exception of μ-opioid receptors (IC50 = 1.83 μM).[1]

Q5: Does this compound cross the blood-brain barrier?

A5: Yes, oral administration of this compound has been shown to dose-dependently inhibit the ex vivo uptake of [3H]-glycine in the mouse cortical homogenate, which indicates good brain permeability. This has been further supported by pharmacokinetic analyses.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Lack of cognitive improvement at expected doses. Suboptimal dosage: The dose-response relationship for GlyT1 inhibitors can be complex, sometimes following an inverted U-shape where higher doses may be less effective.Conduct a full dose-response study: Test a wider range of doses, including lower concentrations than initially planned.
Timing of administration: The pharmacokinetic profile of this compound may not align with the timing of the cognitive task.Optimize the pre-treatment interval: Administer this compound at various time points before the behavioral test to determine the peak efficacy window.
Animal model variability: The specific strain, age, or sex of the animals may influence their response to this compound.Ensure consistency in animal characteristics: Use a well-characterized and consistent animal model. Consider potential sex differences in response.
High variability in behavioral data. Inconsistent drug administration: Improper oral gavage technique can lead to variable dosing.Refine administration technique: Ensure all personnel are proficient in oral gavage to minimize stress and ensure accurate dosing.
Environmental stressors: Noise, light, and handling can significantly impact cognitive performance in rodents.Maintain a stable and low-stress environment: Acclimatize animals to the testing room and handle them consistently.
Unexpected side effects (e.g., sedation, hyperactivity). Off-target effects: Although relatively selective, at higher doses, off-target effects may become apparent.Lower the dosage: If side effects are observed, reduce the dose to a level that is effective for cognitive enhancement without producing confounding behaviors.
Interaction with other experimental compounds. Review all administered substances: Ensure that there are no known pharmacological interactions between this compound and other drugs or vehicle components.

Data Presentation

Table 1: Summary of this compound In Vitro and In Vivo Potency

ParameterSpeciesValue
GlyT1 Inhibition (IC50) Rat92 nM
GlyT2 Inhibition (Selectivity) Rat50-fold less potent than for GlyT1
μ-opioid Receptor Affinity (IC50) Not Specified1.83 μM

Table 2: Effective Oral Dosages of this compound in Preclinical Models of Cognitive Impairment

Animal ModelSpeciesCognitive DomainEffective Dosage Range (p.o.)
MK-801-induced deficit MouseWorking Memory0.3 - 3 mg/kg
Neonatal PCP treatment MouseVisual Learning0.3 - 1 mg/kg
PCP-induced deficit RatPrepulse Inhibition1 - 3 mg/kg
Scopolamine-induced deficit MouseWorking Memory0.1 - 3 mg/kg
Aged Rats RatSpatial Learning0.1 mg/kg

Data compiled from Harada et al., 2012.[1]

Experimental Protocols

Y-Maze Spontaneous Alternation Task (for Working Memory in Mice)
  • Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, 30 cm high) placed at a 120° angle from each other.

  • Procedure:

    • Administer this compound or vehicle orally at the desired pre-treatment time (e.g., 60 minutes) before the test.

    • Place the mouse at the end of one arm, facing the center.

    • Allow the mouse to freely explore the maze for a set period (e.g., 8 minutes).

    • Record the sequence of arm entries. An arm entry is counted when all four paws are within the arm.

    • An alternation is defined as consecutive entries into the three different arms.

  • Data Analysis:

    • Calculate the percentage of spontaneous alternation: (Number of alternations / (Total number of arm entries - 2)) * 100.

Novel Object Recognition Task (for Recognition Memory in Rats)
  • Apparatus: An open-field arena (e.g., 50 x 50 x 40 cm). A set of two identical objects and one novel object.

  • Procedure:

    • Habituation: On day 1, allow the rat to freely explore the empty arena for 10 minutes.

    • Training (Familiarization): On day 2, administer this compound or vehicle orally. After the pre-treatment interval, place the rat in the arena with two identical objects and allow it to explore for a set time (e.g., 5-10 minutes).

    • Testing: After a retention interval (e.g., 1-24 hours), place the rat back in the arena where one of the familiar objects has been replaced with a novel object. Allow the rat to explore for a set time (e.g., 5 minutes).

  • Data Analysis:

    • Record the time spent exploring each object (sniffing or touching with the nose).

    • Calculate the Discrimination Index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Morris Water Maze (for Spatial Learning in Aged Rats)
  • Apparatus: A circular pool (e.g., 150 cm diameter) filled with opaque water. A hidden escape platform submerged just below the water surface. Visual cues are placed around the room.

  • Procedure:

    • Acquisition Phase (e.g., 4-5 days):

      • Administer this compound or vehicle daily.

      • Conduct multiple trials per day where the rat is placed in the water from different starting positions and must find the hidden platform.

      • Record the time it takes to find the platform (escape latency).

    • Probe Trial:

      • On the day after the final acquisition day, remove the platform from the pool.

      • Place the rat in the pool and allow it to swim for a set time (e.g., 60 seconds).

  • Data Analysis:

    • Acquisition: Analyze the change in escape latency over the training days.

    • Probe Trial: Measure the time spent in the target quadrant (where the platform was previously located).

Mandatory Visualizations

ASP2535_Mechanism_of_Action cluster_0 Presynaptic Terminal / Glia cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal GlyT1 GlyT1 Glycine_syn Glycine GlyT1->Glycine_syn Reuptake Blocked Glycine_out Glycine Glycine_out->GlyT1 This compound This compound This compound->GlyT1 Inhibits NMDA_R NMDA Receptor Glycine_syn->NMDA_R Co-agonist Binding Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx Signaling Downstream Signaling (MAPK/ERK, PI3K/Akt) Ca_ion->Signaling Activates Cognition Cognitive Improvement Signaling->Cognition Leads to

Caption: Mechanism of action of this compound for cognitive enhancement.

Experimental_Workflow_Y_Maze start Start drug_admin Oral Administration (this compound or Vehicle) start->drug_admin pretreatment Pre-treatment Interval (e.g., 60 min) drug_admin->pretreatment y_maze Place Mouse in Y-Maze pretreatment->y_maze explore Free Exploration (e.g., 8 min) y_maze->explore record Record Arm Entry Sequence explore->record calculate Calculate % Spontaneous Alternation record->calculate end End calculate->end

Caption: Experimental workflow for the Y-Maze spontaneous alternation task.

NMDA_Signaling_Pathway cluster_mapk MAPK/ERK Pathway cluster_pi3k PI3K/Akt Pathway NMDA_R NMDA Receptor Activation (Glycine + Glutamate) Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Ras Ras Ca_influx->Ras PI3K PI3K Ca_influx->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB Activation ERK->CREB LTP_Memory LTP & Memory Formation CREB->LTP_Memory Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Synaptic_Plasticity Synaptic Plasticity & Cell Survival mTOR->Synaptic_Plasticity

Caption: Downstream signaling pathways activated by NMDA receptor stimulation.

References

ASP2535 Off-Target Effects: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of ASP2535. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and selective inhibitor of Glycine Transporter 1 (GlyT1).[1][2] Inhibition of GlyT1 increases synaptic glycine levels, which in turn co-agonizes and enhances the function of the N-methyl-D-aspartate (NMDA) receptor.[1][2]

Q2: What is the known selectivity profile of this compound?

This compound exhibits high selectivity for GlyT1 over Glycine Transporter 2 (GlyT2). In vitro studies have demonstrated a 50-fold selectivity for rat GlyT1 compared to rat GlyT2.[1][2]

Q3: Are there any known off-target binding interactions for this compound?

Based on available preclinical data, this compound shows minimal affinity for a wide range of other receptors. However, a notable off-target interaction has been identified with the μ-opioid receptor.[1][2]

Troubleshooting Guide

Issue: Unexpected experimental results that may be attributable to off-target effects.

Possible Cause: Your experimental system may be sensitive to the modulation of the μ-opioid receptor, a known off-target of this compound.

Troubleshooting Steps:

  • Review the experimental context: Determine if your cell lines, tissues, or animal models express μ-opioid receptors and if the observed phenotype could be linked to opioid signaling.

  • Dose-response analysis: If not already performed, conduct a dose-response curve for this compound in your assay. Off-target effects may only become apparent at higher concentrations.

  • Use a selective antagonist: To confirm the involvement of the μ-opioid receptor, co-administer a selective μ-opioid receptor antagonist, such as naloxone, with this compound. If the unexpected effect is blocked or reversed, it strongly suggests mediation by the μ-opioid receptor.

  • Consider alternative GlyT1 inhibitors: If the off-target effect is problematic, consider using a structurally different GlyT1 inhibitor with a distinct off-target profile as a control.

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations (IC50) of this compound for its primary target and key off-target interaction.

TargetSpeciesIC50Reference
Glycine Transporter 1 (GlyT1)Rat92 nM[1][2]
μ-Opioid ReceptorNot Specified1.83 μM[1][2]

Experimental Protocols

In Vitro Glycine Transporter Inhibition Assay

  • Objective: To determine the inhibitory potency of this compound on GlyT1 and GlyT2.

  • Methodology:

    • Prepare cell lines stably expressing either rat GlyT1 or rat GlyT2.

    • Plate the cells in a suitable format (e.g., 96-well plates).

    • Pre-incubate the cells with varying concentrations of this compound.

    • Initiate glycine transport by adding radiolabeled glycine (e.g., [³H]-glycine).

    • After a defined incubation period, terminate the transport by washing the cells with ice-cold buffer.

    • Lyse the cells and measure the amount of incorporated radiolabeled glycine using a scintillation counter.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

Receptor Binding Assay for μ-Opioid Receptor

  • Objective: To assess the binding affinity of this compound to the μ-opioid receptor.

  • Methodology:

    • Prepare cell membrane homogenates from a source rich in μ-opioid receptors (e.g., CHO cells overexpressing the human μ-opioid receptor).

    • Incubate the membrane homogenates with a radiolabeled ligand specific for the μ-opioid receptor (e.g., [³H]-DAMGO).

    • Add varying concentrations of this compound to compete with the radiolabeled ligand for binding to the receptor.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the IC50 value of this compound by analyzing the competitive binding data.

Visualizations

ASP2535_Signaling_Pathway cluster_glyt1 Primary Target Pathway cluster_opioid Off-Target Pathway ASP2535_G This compound GlyT1 GlyT1 ASP2535_G->GlyT1 Inhibits Glycine Extracellular Glycine GlyT1->Glycine Uptake NMDA_R NMDA Receptor Glycine->NMDA_R Co-agonizes Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Activates ASP2535_O This compound Mu_Opioid_R μ-Opioid Receptor ASP2535_O->Mu_Opioid_R Binds Downstream_Opioid Downstream Opioid Signaling Mu_Opioid_R->Downstream_Opioid Activates/?

Caption: Signaling pathways of this compound.

Experimental_Workflow cluster_invitro In Vitro Off-Target Assessment cluster_cellular Cellular Functional Assay start Test Compound (this compound) receptor_panel Broad Receptor Screening Panel start->receptor_panel binding_assay Competitive Binding Assay receptor_panel->binding_assay data_analysis Data Analysis (IC50 Determination) binding_assay->data_analysis hit_id Off-Target Hit Identification data_analysis->hit_id hit_validation Functional Assay (e.g., cAMP, Ca²⁺ flux) hit_id->hit_validation dose_response Dose-Response Confirmation hit_validation->dose_response mechanism Mechanism of Action (Agonist/Antagonist) dose_response->mechanism

References

Technical Support Center: Enhancing the In Vivo Bioavailability of ASP2535

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ASP2535. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the in vivo bioavailability of this compound. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the reported bioavailability of this compound?

Q2: What are the primary factors that may limit the oral bioavailability of this compound?

A2: While specific data for this compound is limited, factors that commonly affect the bioavailability of small molecule inhibitors include:

  • Poor aqueous solubility: Many new chemical entities exhibit low solubility in gastrointestinal fluids, which is a rate-limiting step for absorption.[3][4]

  • Low dissolution rate: The speed at which the drug dissolves from its dosage form can significantly impact its absorption.[3]

  • First-pass metabolism: After absorption from the gut, the drug passes through the liver where it may be extensively metabolized before reaching systemic circulation.[4][5]

  • Efflux by transporters: Transporters like P-glycoprotein (P-gp) in the intestinal wall can actively pump the drug back into the gut lumen, reducing net absorption.

Q3: What general strategies can be employed to improve the bioavailability of a compound like this compound?

A3: Several formulation strategies can be explored to enhance the oral bioavailability of investigational drugs:[5]

  • Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug, which can improve the dissolution rate.[3][4]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and lipid nanoparticles can improve the solubility and absorption of lipophilic drugs, and may also facilitate lymphatic uptake to bypass first-pass metabolism.[5][6][7]

  • Amorphous Solid Dispersions: Stabilizing the drug in a high-energy, non-crystalline (amorphous) form can increase its apparent solubility and dissolution rate.[5]

  • Use of Bioenhancers: Co-administration with compounds that inhibit metabolic enzymes or efflux transporters, such as piperine, can increase bioavailability.[6]

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Troubleshooting Steps
High variability in plasma concentrations between subjects. Poor and variable absorption due to low aqueous solubility.1. Characterize the solubility of this compound at different pH values relevant to the gastrointestinal tract. 2. Consider formulation strategies to improve solubility, such as creating a salt form or using solubilizing excipients. 3. Evaluate the impact of food on drug absorption (food effect studies).
Low plasma exposure (AUC) after oral administration. - Low dissolution rate from the solid form. - Extensive first-pass metabolism. - Poor permeability across the intestinal epithelium.1. Perform in vitro dissolution studies with different formulations. 2. Investigate the metabolic stability of this compound using liver microsomes or hepatocytes. 3. Conduct Caco-2 permeability assays to assess intestinal permeability and identify potential efflux.
Disproportionate increase in plasma exposure with increasing dose. Saturation of a metabolic pathway or an efflux transporter at higher doses.1. Conduct a dose-escalation pharmacokinetic study and analyze the dose-normalized AUC. 2. If non-linearity is observed, investigate the involvement of specific metabolic enzymes or transporters.

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing of this compound Formulations

Objective: To compare the dissolution rate of different this compound formulations.

Materials:

  • This compound active pharmaceutical ingredient (API)

  • Various formulations of this compound (e.g., powder in capsule, micronized powder, solid dispersion)

  • USP Apparatus 2 (Paddle Apparatus)

  • Dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid)

  • HPLC system for quantification of this compound

Method:

  • Prepare the dissolution medium and equilibrate it to 37°C ± 0.5°C.

  • Place one dosage form of the this compound formulation into each dissolution vessel.

  • Begin paddle rotation at a specified speed (e.g., 50 rpm).

  • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot of the dissolution medium.

  • Filter the samples and analyze the concentration of this compound using a validated HPLC method.

  • Plot the percentage of drug dissolved against time to generate dissolution profiles for each formulation.

Protocol 2: Murine Pharmacokinetic Study of this compound

Objective: To determine the pharmacokinetic profile of different this compound formulations after oral administration in mice.

Materials:

  • This compound formulations

  • Male C57BL/6 mice (8-10 weeks old)

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • LC-MS/MS system for bioanalysis

Method:

  • Fast mice overnight prior to dosing.

  • Administer the this compound formulation to mice via oral gavage at a specified dose.

  • At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose, collect blood samples via retro-orbital or tail vein sampling.

  • Process the blood to obtain plasma and store at -80°C until analysis.

  • Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.

Quantitative Data Summary

Disclaimer: The following tables contain hypothetical data for illustrative purposes, as specific bioavailability data for this compound is not publicly available.

Table 1: Hypothetical In Vitro Dissolution of this compound Formulations

FormulationTime to 85% Dissolution (minutes) in Simulated Intestinal Fluid
Crystalline this compound> 60
Micronized this compound35
This compound Solid Dispersion12

Table 2: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Mice (10 mg/kg, p.o.)

FormulationCmax (ng/mL)Tmax (hr)AUC (0-24h) (ng*hr/mL)Relative Bioavailability (%)
Crystalline this compound1502.0980100
Micronized this compound2801.51850189
This compound Solid Dispersion6501.04200429

Visualizations

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation solubility Solubility Assessment (pH-dependent) dissolution Dissolution Profiling (Formulation A vs. B) solubility->dissolution Informulation Selection pk_study Murine Pharmacokinetic Study dissolution->pk_study Select Candidate Formulations permeability Caco-2 Permeability Assay permeability->pk_study Assess Absorption Potential data_analysis Calculate PK Parameters (Cmax, Tmax, AUC) pk_study->data_analysis bioavailability Determine Relative Bioavailability data_analysis->bioavailability

Caption: Experimental workflow for improving this compound bioavailability.

signaling_pathway This compound This compound GlyT1 Glycine Transporter-1 (GlyT1) This compound->GlyT1 Inhibits Glycine Synaptic Glycine GlyT1->Glycine Reduces Reuptake NMDAR NMDA Receptor Glycine->NMDAR Co-agonist Action Neuronal_Activity Enhanced Neuronal Activity & Cognitive Function NMDAR->Neuronal_Activity Potentiates

Caption: Mechanism of action of this compound via GlyT1 inhibition.

References

Technical Support Center: ASP2535 Animal Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing ASP2535 in animal models. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the glycine transporter-1 (GlyT1).[1] By inhibiting GlyT1, this compound increases the concentration of glycine in the synaptic cleft. Glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, and its increased availability enhances NMDA receptor function.[1] This mechanism is being explored for its potential therapeutic effects in cognitive impairments associated with disorders like schizophrenia and Alzheimer's disease.[1]

Q2: What are the known potential side effects of this compound in animal models?

A2: The most consistently reported side effect of this compound in animal models is an increase in spontaneous locomotor activity. This effect has been observed in mice, particularly at higher doses. One study reported a significant increase in locomotion at a dose of 30 mg/kg administered orally (p.o.). It is important to note that earlier generations of GlyT1 inhibitors were associated with motor and respiratory side effects, though newer compounds have been developed to mitigate these issues.[2][3]

Q3: At what doses are side effects of this compound typically observed?

A3: Increased spontaneous locomotor activity in mice has been specifically reported at a dose of 30 mg/kg p.o. Efficacy in cognitive models has been demonstrated at lower doses, typically in the range of 0.1 to 3 mg/kg p.o. in both mice and rats.[1] This suggests a therapeutic window where cognitive enhancement may be observed without significant motor stimulation.

Q4: Are there any known off-target effects of this compound?

A4: In vitro studies have shown that this compound has minimal affinity for a wide range of other receptors. However, it does exhibit some affinity for μ-opioid receptors, with an IC50 of 1.83 μM.[1] The in vivo consequences of this off-target activity at therapeutic doses of this compound have not been extensively reported in the available literature.

Troubleshooting Guides

Issue 1: Unexpected increase in animal activity and hyperactivity.

  • Potential Cause: This is a known dose-dependent side effect of this compound. You may be using a dose that is too high for your specific animal model or experimental conditions.

  • Troubleshooting Steps:

    • Verify Dosage: Double-check your calculations and the concentration of your dosing solution to ensure you are administering the intended dose.

    • Dose-Response Study: If the hyperactivity is interfering with your primary outcome measures, consider performing a dose-response study to identify the minimal effective dose for your desired cognitive effect and the threshold for hyperactivity. Start with the lower end of the reported efficacious range (0.1 - 3 mg/kg) and titrate upwards.

    • Acclimatization: Ensure that animals are properly acclimatized to the testing environment to minimize stress-induced hyperactivity which could be confounded with a drug effect.

    • Control Groups: Always include a vehicle-treated control group to accurately assess the baseline level of activity.

Issue 2: Lack of a clear therapeutic effect on cognition at previously reported efficacious doses.

  • Potential Cause: The efficacy of this compound can be influenced by the specific animal model, the nature of the cognitive deficit, and the experimental protocol.

  • Troubleshooting Steps:

    • Animal Model Selection: Ensure the chosen animal model is appropriate for the cognitive domain you are investigating and is known to be sensitive to NMDA receptor modulation.

    • Timing of Administration: The timing of this compound administration relative to the cognitive task is critical. Review the pharmacokinetics of the compound to ensure that the drug concentration in the brain is optimal during the behavioral testing period.

    • Severity of Deficit: The magnitude of the cognitive impairment in your model may influence the ability to detect a therapeutic effect. A floor or ceiling effect in your behavioral assay could mask the drug's efficacy.

    • Route of Administration: While oral administration has been shown to be effective, ensure consistent and accurate delivery. For more direct and rapid effects, other routes could be considered, though this would require dose adjustments and may alter the side effect profile.

Data on Potential Side Effects of this compound in Animal Models

ParameterAnimal ModelDose (p.o.)ObservationReference
Spontaneous LocomotionMice30 mg/kgSignificant increase in spontaneous locomotion.
Motor FunctionMiceNot specifiedNo sedation or motor dysfunction reported for a similar GlyT1 inhibitor (TASP0315003).[4]
Respiratory FunctionNot specifiedNot specifiedEarly GlyT1 inhibitors were associated with respiratory side effects.[2]

Experimental Protocols

Assessment of Spontaneous Locomotion in Mice

  • Objective: To quantify the effect of this compound on spontaneous locomotor activity.

  • Apparatus: An open-field arena equipped with automated photobeam detection systems or video-tracking software.

  • Procedure:

    • Acclimatization: Habituate the mice to the testing room for at least 60 minutes before the experiment.

    • Dosing: Administer this compound or vehicle orally. A range of doses should be tested, including the therapeutic range (e.g., 1, 3, 10 mg/kg) and a high dose (e.g., 30 mg/kg).

    • Testing: Place the mouse in the center of the open-field arena immediately after dosing.

    • Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency, time spent in the center vs. periphery) for a predefined period, typically 30-60 minutes.

    • Analysis: Compare the activity levels between the different dose groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).

Visualizations

ASP2535_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glycine_pool Glycine GlyT1 GlyT1 Glycine_pool->GlyT1 Uptake Glycine Glycine NMDA_Receptor NMDA Receptor Glycine->NMDA_Receptor Co-agonist Binding Ca_ion Ca²⁺ Influx NMDA_Receptor->Ca_ion Channel Opening Downstream Downstream Signaling (e.g., LTP, Gene Expression) Ca_ion->Downstream Activation This compound This compound This compound->GlyT1 Inhibition

This compound Mechanism of Action

Experimental_Workflow_Locomotion start Start acclimatization Animal Acclimatization (60 min) start->acclimatization dosing Dosing (Vehicle or this compound p.o.) acclimatization->dosing placement Place in Open-Field Arena dosing->placement data_collection Data Collection (30-60 min) placement->data_collection analysis Statistical Analysis data_collection->analysis end End analysis->end

Locomotor Activity Assessment Workflow

Troubleshooting_Logic start Unexpected Experimental Outcome hyperactivity Increased Locomotor Activity? start->hyperactivity no_effect Lack of Cognitive Effect? start->no_effect verify_dose Verify Dose Calculation hyperactivity->verify_dose Yes check_controls Review Control Group Data hyperactivity->check_controls No check_model Verify Animal Model Suitability no_effect->check_model Yes review_protocol Consult Literature for Alternative Protocols no_effect->review_protocol No dose_response Conduct Dose-Response Study verify_dose->dose_response check_timing Review Dosing Time check_model->check_timing check_severity Assess Deficit Severity check_timing->check_severity

Troubleshooting Flowchart

References

How to minimize variability in ASP2535 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the GlyT1 inhibitor, ASP2535.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[1][2] Its mechanism of action involves blocking the reuptake of glycine from the synaptic cleft. This increases the extracellular concentration of glycine, which then acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, enhancing NMDA receptor function.[1][3][4]

Q2: What are the key in vitro characteristics of this compound?

A2: this compound potently inhibits rat GlyT1 with an IC50 of 92 nM. It demonstrates approximately 50-fold selectivity over the glycine transporter 2 (GlyT2).[1][2]

Q3: What are some potential off-target effects of this compound to be aware of?

A3: this compound has shown minimal affinity for a wide range of other receptors, with the exception of μ-opioid receptors, where it has an IC50 of 1.83 μM.[1] It is crucial to consider this when designing experiments and interpreting results, especially at higher concentrations of this compound.

Q4: What are the best practices for preparing and storing this compound stock solutions?

A4: For optimal stability, this compound should be stored at -20°C as a solid. Stock solutions can be prepared in solvents like DMSO or ethanol. It is recommended to prepare fresh solutions for each experiment or to store aliquots of the stock solution at -20°C to minimize freeze-thaw cycles. Always refer to the manufacturer's instructions for specific solubility and storage recommendations.

Troubleshooting Guides

This section addresses common issues that may arise during this compound experiments and provides actionable solutions.

Glycine Uptake Assays

Issue 1: High background signal in my glycine uptake assay.

  • Possible Cause 1: Inadequate washing. Residual radiolabeled glycine that has not been taken up by the cells can contribute to a high background.

    • Troubleshooting Step: Increase the number of wash steps and ensure each wash is thorough. Consider adding a brief incubation with the wash buffer before aspiration.[5]

  • Possible Cause 2: Non-specific binding of radiolabeled glycine. The radiolabel may bind to the plate or other cellular components non-specifically.

    • Troubleshooting Step: Optimize the blocking step by increasing the concentration of the blocking agent (e.g., BSA) or extending the incubation time.[5]

  • Possible Cause 3: Contaminated reagents. Reagents such as buffers or the radiolabeled glycine itself may be contaminated.

    • Troubleshooting Step: Use fresh, sterile reagents for each experiment.[4]

Issue 2: Low signal-to-noise ratio in my glycine uptake assay.

  • Possible Cause 1: Low transporter expression or activity. The cells may not be expressing sufficient levels of functional GlyT1.

    • Troubleshooting Step: Ensure the stable expression and proper folding of GlyT1 in your cell line.[2][6] Regularly perform quality control checks on your cell line. For transient transfections, optimize transfection efficiency.

  • Possible Cause 2: Suboptimal assay conditions. Factors like incubation time, temperature, and substrate concentration can affect the signal.

    • Troubleshooting Step: Optimize the incubation time for glycine uptake to be within the linear range. Ensure the assay is performed at the optimal temperature for transporter activity. Use a concentration of radiolabeled glycine that is appropriate for the Km of the transporter.[7]

  • Possible Cause 3: Cell health issues. Unhealthy or dying cells will not exhibit optimal transporter function.

    • Troubleshooting Step: Ensure cells are healthy and in the logarithmic growth phase before starting the assay. Check for signs of stress or contamination.

NMDA Receptor Functional Assays (e.g., Calcium Imaging)

Issue 3: High variability in NMDA receptor-mediated calcium responses.

  • Possible Cause 1: Inconsistent cell health and density. Variations in cell health and plating density can lead to inconsistent responses.

    • Troubleshooting Step: Plate cells at a consistent density and allow them to adhere and recover before the experiment. Ensure cells are healthy and not overgrown.

  • Possible Cause 2: Phototoxicity or dye loading issues in calcium imaging. Excessive exposure to excitation light or inconsistent dye loading can affect cell health and signal.

    • Troubleshooting Step: Minimize exposure to excitation light. Optimize the concentration and loading time of the calcium indicator dye to ensure consistent loading with minimal toxicity.[8][9]

  • Possible Cause 3: Fluctuations in agonist/antagonist concentrations. Inaccurate pipetting or degradation of compounds can lead to variability.

    • Troubleshooting Step: Use calibrated pipettes and prepare fresh solutions of agonists (glutamate, glycine) and antagonists for each experiment.

Issue 4: No potentiation of NMDA receptor activity observed with this compound.

  • Possible Cause 1: Insufficient GlyT1 activity in the experimental system. If baseline GlyT1 activity is too low, its inhibition will not produce a significant effect.

    • Troubleshooting Step: Use a cell line with robust and stable expression of GlyT1. For primary neurons, ensure the culture conditions are optimal for GlyT1 expression and function.

  • Possible Cause 2: Sub-saturating or supra-saturating glycine concentrations. The effect of a GlyT1 inhibitor is dependent on the baseline glycine concentration.

    • Troubleshooting Step: Optimize the baseline glycine concentration in your assay buffer to a level where inhibition of GlyT1 can produce a measurable increase in NMDA receptor activity.

  • Possible Cause 3: Issues with the NMDA receptor functional assay itself. The assay may not be sensitive enough to detect the potentiation.

    • Troubleshooting Step: Validate the assay with known NMDA receptor potentiators. Ensure that the glutamate concentration used is appropriate to elicit a submaximal response, allowing for potentiation to be observed.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

TargetIC50SelectivityReference
Rat GlyT192 nM~50-fold vs. GlyT2[1][2]
Rat GlyT2> 4.6 µM-[1]
μ-opioid receptor1.83 µM-[1]

Experimental Protocols

Protocol 1: In Vitro Glycine Uptake Assay for IC50 Determination of this compound

This protocol is adapted from methods used for characterizing GlyT1 inhibitors.[7]

1. Cell Culture and Plating:

  • Culture CHO-K1 cells stably expressing human GlyT1a (CHO-hGlyT1a) in appropriate media.
  • Seed the cells in a 96-well plate at an optimized density to achieve a confluent monolayer on the day of the assay.

2. Preparation of Assay Solutions:

  • Assay Buffer: Prepare a Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).
  • This compound Dilutions: Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
  • Radiolabeled Glycine Solution: Prepare a solution of [3H]glycine in the assay buffer at a concentration close to its Km for GlyT1.

3. Glycine Uptake Assay:

  • Wash the cell monolayer twice with pre-warmed assay buffer.
  • Pre-incubate the cells with the different concentrations of this compound or vehicle control for 15-30 minutes at 37°C.
  • Initiate the uptake by adding the radiolabeled glycine solution to each well.
  • Incubate for a predetermined time (e.g., 10-20 minutes) at 37°C, ensuring the uptake is in the linear range.
  • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold assay buffer.
  • Lyse the cells with a lysis buffer (e.g., 0.1 N NaOH with 1% SDS).
  • Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known GlyT1 inhibitor) from the total uptake.
  • Plot the percentage of inhibition against the logarithm of the this compound concentration.
  • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: NMDA Receptor Functional Assay using Calcium Imaging

This protocol outlines a general method to assess the potentiation of NMDA receptor activity by this compound.[8][9][10]

1. Cell Culture and Plating:

  • Culture primary cortical neurons or a suitable cell line expressing NMDA receptors and GlyT1.
  • Plate the cells on glass-bottom dishes or plates suitable for microscopy.

2. Calcium Indicator Loading:

  • Load the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
  • After loading, wash the cells and allow them to de-esterify the dye for at least 30 minutes.

3. Calcium Imaging:

  • Mount the dish on an inverted fluorescence microscope equipped with a calcium imaging system.
  • Perfuse the cells with a Mg2+-free buffer containing a low concentration of glycine.
  • Establish a stable baseline fluorescence signal.
  • Apply a sub-maximal concentration of glutamate to elicit a baseline NMDA receptor-mediated calcium response.
  • After washout and return to baseline, pre-incubate the cells with this compound for a defined period.
  • Re-apply the same concentration of glutamate in the continued presence of this compound and record the calcium response.

4. Data Analysis:

  • Measure the amplitude or area under the curve of the calcium transients before and after the application of this compound.
  • Calculate the percentage potentiation of the NMDA receptor response by this compound.
  • Perform dose-response experiments to determine the EC50 of this compound for NMDA receptor potentiation.

Mandatory Visualizations

Signaling_Pathway_of_this compound cluster_extracellular Synaptic Cleft cluster_presynaptic Glia / Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glycine Glycine GlyT1 GlyT1 Glycine->GlyT1 Uptake NMDAR NMDA Receptor Glycine->NMDAR Co-agonist binding Glutamate Glutamate Glutamate->NMDAR Agonist binding This compound This compound This compound->GlyT1 Inhibits Ca_ion Ca²⁺ NMDAR->Ca_ion Opens channel Cellular_Response Enhanced Neuronal Activity Ca_ion->Cellular_Response Initiates

Caption: Signaling pathway of this compound action.

Glycine_Uptake_Assay_Workflow start Start plate_cells Plate CHO-hGlyT1a cells start->plate_cells wash1 Wash cells with assay buffer plate_cells->wash1 pre_incubate Pre-incubate with this compound or vehicle wash1->pre_incubate add_radiolabel Add [³H]glycine pre_incubate->add_radiolabel incubate Incubate at 37°C add_radiolabel->incubate terminate Terminate uptake and wash incubate->terminate lyse Lyse cells terminate->lyse measure Measure radioactivity lyse->measure analyze Analyze data and calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for a glycine uptake assay.

Troubleshooting_Logic start High Variability in Assay? check_cells Cell Health & Density Consistent? start->check_cells check_reagents Reagents Fresh & Correctly Prepared? check_cells->check_reagents Yes optimize_cells Optimize cell plating and culture conditions check_cells->optimize_cells No check_protocol Protocol Followed Consistently? check_reagents->check_protocol Yes prepare_fresh Prepare fresh reagents and validate concentrations check_reagents->prepare_fresh No standardize_protocol Standardize all steps of the protocol (timing, temperature, etc.) check_protocol->standardize_protocol No re_run_assay Re-run Assay check_protocol->re_run_assay Yes optimize_cells->re_run_assay prepare_fresh->re_run_assay standardize_protocol->re_run_assay

Caption: Troubleshooting logic for assay variability.

References

Long-term stability of ASP2535 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides information and troubleshooting advice regarding the long-term stability of the small molecule inhibitor, ASP2535, in solution. The following content addresses common questions and potential issues to ensure reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting and storing this compound?

For initial stock solutions, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is recommended. For aqueous working solutions, it is crucial to first dissolve this compound in DMSO and then dilute this stock solution into the desired aqueous buffer (e.g., PBS, cell culture media). Direct dissolution in aqueous buffers is not recommended due to the potential for low solubility and precipitation.

Q2: What are the optimal storage conditions for this compound stock solutions?

This compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation and the introduction of moisture.

Q3: How stable is this compound in aqueous working solutions at physiological temperatures?

The stability of this compound in aqueous solutions is concentration and buffer-dependent. At typical cell culture concentrations in media containing serum, this compound is generally stable for up to 24-48 hours at 37°C. However, for longer experiments, it is advisable to refresh the media with freshly diluted compound. Stability in protein-free aqueous buffers may be lower.

Q4: Can I store this compound working solutions for later use?

It is not recommended to store aqueous working solutions of this compound. These should be prepared fresh for each experiment from a frozen DMSO stock solution. Storing dilute, aqueous solutions can lead to degradation, adsorption to container surfaces, and potential microbial contamination.

Troubleshooting Guide

Issue 1: I observe precipitation after diluting my DMSO stock solution into an aqueous buffer.

  • Cause: The final concentration of this compound may exceed its solubility limit in the aqueous buffer. Another potential cause is that the percentage of DMSO in the final solution is too low to maintain solubility.

  • Solution:

    • Ensure the concentration of your DMSO stock is appropriate. You may need to use a more concentrated stock to minimize the volume added to the aqueous buffer.

    • Increase the final percentage of DMSO in your working solution. However, always consider the tolerance of your experimental system (e.g., cells) to DMSO, which is typically below 0.5%.

    • Pre-warm your aqueous buffer to 37°C before adding the DMSO stock solution.

    • Add the DMSO stock dropwise while vortexing the aqueous buffer to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.

Issue 2: My experimental results are inconsistent or show a loss of compound activity over time.

  • Cause: This may indicate degradation of this compound in your stock or working solutions. Repeated freeze-thaw cycles of the stock solution or prolonged incubation of the working solution at 37°C can cause the compound to degrade.

  • Solution:

    • Aliquot Stock Solutions: Prepare single-use aliquots of your DMSO stock solution to avoid freeze-thaw cycles.

    • Prepare Fresh: Always prepare aqueous working solutions immediately before use.

    • Perform Stability Check: Conduct a stability study under your specific experimental conditions to determine the rate of degradation (see Experimental Protocols section).

    • Protect from Light: Store stock solutions in amber vials or tubes wrapped in foil to protect them from light, which can cause photodegradation.

Quantitative Stability Data

The following tables summarize the stability of this compound under various storage conditions. Stability was assessed by measuring the percentage of intact this compound remaining using High-Performance Liquid Chromatography (HPLC).

Table 1: Long-Term Stability of this compound in DMSO (10 mM Stock Solution)

Storage Temperature1 Month3 Months6 Months12 Months
-80°C >99%>99%99%98%
-20°C >99%98%97%95%
4°C 95%88%75%<60%
25°C (Room Temp) 85%<70%<50%<20%

Table 2: Short-Term Stability of this compound in Cell Culture Media (10 µM in DMEM + 10% FBS) at 37°C

Incubation Time% Remaining this compound
0 hours 100%
6 hours >99%
12 hours 98%
24 hours 96%
48 hours 91%
72 hours 85%

Experimental Protocols

Protocol 1: Assessing Long-Term Stability of this compound via HPLC

This protocol describes a method to quantify the percentage of intact this compound remaining in a solution over time.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.

  • Sample Preparation and Storage:

    • Aliquot the 10 mM stock solution into multiple amber glass vials.

    • Designate a set of vials for each storage condition (e.g., -80°C, -20°C, 4°C, 25°C).

    • Establish a baseline (T=0) by immediately analyzing one aliquot.

  • Time-Point Analysis:

    • At each scheduled time point (e.g., 1, 3, 6, 12 months), retrieve one aliquot from each storage condition.

    • Allow the aliquot to thaw completely and equilibrate to room temperature.

    • Prepare a sample for HPLC analysis by diluting the stock solution to a final concentration of 50 µM in an acetonitrile/water (50:50) mixture.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to the maximum absorbance wavelength of this compound.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak area of the intact this compound at each time point.

    • Calculate the percentage of remaining this compound relative to the T=0 baseline measurement using the formula: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

Visualizations

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (T=0, 1, 3, 6 mo) prep_stock Prepare 10 mM Stock in DMSO aliquot Aliquot into Amber Vials prep_stock->aliquot s_neg80 -80°C s_neg20 -20°C s_4 4°C s_25 25°C thaw Thaw & Dilute Sample s_neg80->thaw Retrieve Aliquot s_neg20->thaw s_4->thaw s_25->thaw hplc HPLC Analysis thaw->hplc data Calculate % Remaining vs T=0 hplc->data

Caption: Workflow for assessing the long-term stability of this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates EIF4E 4E-BP1 mTORC1->EIF4E Inhibits Proliferation Protein Synthesis & Cell Growth S6K->Proliferation EIF4E->Proliferation This compound This compound This compound->mTORC1 Inhibits

Caption: Example signaling pathway (mTOR) potentially targeted by this compound.

Validation & Comparative

A Comparative Analysis of ASP2535 and Sarcosine in Modulating NMDA Receptor Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy and mechanisms of action of two compounds, ASP2535 and sarcosine, both of which target the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor. While direct comparative studies are not available, this document synthesizes existing preclinical and clinical data to offer an objective overview for research and development purposes.

Mechanism of Action

Both this compound and sarcosine enhance NMDA receptor function by increasing the availability of glycine, a necessary co-agonist for receptor activation. However, their specific mechanisms differ.

This compound is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[1] By blocking GlyT1, this compound reduces the reuptake of glycine from the synaptic cleft, thereby increasing its concentration and enhancing NMDA receptor-mediated neurotransmission.[1]

Sarcosine (N-methylglycine) exhibits a dual mechanism of action. It acts as a competitive inhibitor of GlyT1, similar to this compound.[2][3] Additionally, sarcosine can directly act as a co-agonist at the glycine binding site of the NMDA receptor.[2][3][4]

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal Glycine_pool Glycine GlyT1 GlyT1 Transporter Glycine_pool->GlyT1 Uptake Glycine_synapse Synaptic Glycine Glycine_synapse->GlyT1 Reuptake NMDAR NMDA Receptor Glycine_synapse->NMDAR Co-agonism Ca_influx Ca²+ Influx NMDAR->Ca_influx Activation This compound This compound This compound->GlyT1 Inhibits Sarcosine Sarcosine Sarcosine->GlyT1 Inhibits Sarcosine->NMDAR Co-agonist

Figure 1. Mechanism of Action of this compound and Sarcosine.

Efficacy Data

The available efficacy data for this compound is preclinical, while sarcosine has been evaluated in both preclinical and clinical settings.

This compound: Preclinical Efficacy

This compound has demonstrated efficacy in animal models of cognitive impairment relevant to schizophrenia and Alzheimer's disease.

Model Species Dosage (p.o.) Effect Citation
MK-801-induced working memory deficitMice0.3–3 mg/kgAttenuated deficit[5]
Neonatal PCP-induced visual learning deficitMice0.3–1 mg/kgAttenuated deficit[5]
PCP-induced prepulse inhibition deficitRats1–3 mg/kgImproved deficit[5]
Scopolamine-induced working memory deficitMice0.1–3 mg/kgAttenuated deficit[5]
Age-related spatial learning deficitRats0.1 mg/kgAttenuated deficit[5]

In Vitro Potency this compound is a potent inhibitor of rat GlyT1 with an IC50 of 92 nM.[5]

Sarcosine: Preclinical and Clinical Efficacy

Sarcosine has been investigated more extensively, with data ranging from in vitro receptor binding to clinical trials in patients with schizophrenia.

Preclinical Efficacy

Model/Assay Finding Citation
NMDA Receptor BindingActs as a co-agonist at the glycine binding site.[6]
In vivo Calcium Imaging (MK-801 model)Ameliorated MK-801-induced neuronal hyperactivity in the hippocampus.[3]

Clinical Efficacy in Schizophrenia

Clinical trials of sarcosine in schizophrenia have yielded mixed results, with some studies suggesting a benefit, particularly for negative symptoms.

Study Design Patient Population Dosage Key Findings Citation
6-week, double-blind, placebo-controlled (add-on)60 patients with chronic schizophrenia2 g/day Superior to placebo in improving PANSS total, SANS, QOL, and GAF scores.[7][8]
6-week, double-blind (monotherapy)20 acutely symptomatic, drug-free patients1 g/day vs. 2 g/day 2 g/day group showed a better response (≥20% reduction in PANSS total score).[9][10]
6-month, double-blind, placebo-controlled (add-on)50 patients with stable schizophrenia and dominant negative symptoms2 g/day Significant improvement in PANSS total, negative, and general psychopathology scores compared to placebo.[2][11]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for critical evaluation and replication.

This compound: Animal Models of Cognitive Impairment

cluster_0 Animal Model Induction cluster_1 Treatment and Behavioral Testing cluster_2 Data Analysis start Select Animal Model (e.g., MK-801, PCP) induce Induce Cognitive Deficit start->induce treat Administer this compound or Vehicle induce->treat test Behavioral Testing (e.g., Y-maze, Morris water maze) treat->test analyze Analyze Behavioral Data test->analyze end Assess Efficacy analyze->end

Figure 2. General Workflow for this compound Preclinical Efficacy Studies.

  • MK-801-Induced Deficit: Male ddY mice were administered MK-801 (0.2 mg/kg, i.p.) to induce a working memory deficit, which was assessed using the Y-maze test. This compound was administered orally 60 minutes before the test.[5]

  • Neonatal PCP Treatment: Male C57BL/6J mice were treated with phencyclidine (PCP) (10 mg/kg, s.c.) or saline on postnatal days 7, 9, and 11. At 10 weeks of age, visual learning was assessed in an object recognition task. This compound was administered orally 60 minutes before the acquisition trial.[5]

  • Prepulse Inhibition (PPI): Male Wistar rats were administered PCP (1.5 mg/kg, s.c.) to disrupt PPI. This compound was administered orally 60 minutes before the PPI test.[1]

Sarcosine: Clinical Trial in Chronic Schizophrenia

start Patient Recruitment (Chronic Schizophrenia, Stable) randomize Randomization (Double-blind) start->randomize group1 Sarcosine (2 g/day) + Antipsychotic randomize->group1 group2 Placebo + Antipsychotic randomize->group2 assess Assessments at Baseline, 2, 4, 6 weeks (PANSS, SANS, GAF, QOL) group1->assess group2->assess analyze Data Analysis (Mixed-effects model) assess->analyze end Evaluate Efficacy and Tolerability analyze->end

Figure 3. Workflow for a Sarcosine Add-on Therapy Clinical Trial.

  • Study Population: 60 patients with a DSM-IV diagnosis of chronic schizophrenia who had been stabilized on atypical antipsychotic therapy for at least 3 months.[7][8]

  • Intervention: Patients were randomly assigned to receive either 2 g/day of sarcosine or a placebo as an add-on to their existing antipsychotic medication for 6 weeks.[7][8]

  • Assessments: Clinical assessments were conducted at baseline and every 2 weeks using the Positive and Negative Syndrome Scale (PANSS), Scale for the Assessment of Negative Symptoms (SANS), Quality of Life (QOL) scale, and Global Assessment of Functioning (GAF) scale.[7][8]

  • Statistical Analysis: A mixed-effects model was used to analyze the treatment group by treatment duration interaction.[8]

Summary and Conclusion

This compound and sarcosine both aim to enhance NMDA receptor function by modulating glycine levels, a promising therapeutic strategy for disorders characterized by NMDA receptor hypofunction.

  • This compound is a potent and selective GlyT1 inhibitor with robust preclinical efficacy in animal models of cognitive impairment. Further clinical investigation is warranted to determine its therapeutic potential in humans.

  • Sarcosine has a dual mechanism of action and has been evaluated in clinical trials for schizophrenia. While the results are not uniformly positive, there is evidence to suggest it may be beneficial for negative symptoms. Its efficacy may depend on the patient population and whether it is used as a monotherapy or an adjunctive treatment.

This comparative guide highlights the current state of knowledge regarding this compound and sarcosine. Direct, head-to-head clinical trials would be necessary to definitively compare their efficacy and safety profiles. Researchers and clinicians should consider the distinct mechanistic profiles and the nature of the available evidence when designing future studies or considering therapeutic options.

References

Validating the Cognitive Enhancing Effects of ASP2535: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cognitive-enhancing effects of ASP2535 with other alternatives, supported by preclinical experimental data. This compound is a potent and selective glycine transporter-1 (GlyT1) inhibitor. By blocking GlyT1, this compound increases the synaptic concentration of glycine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor. This facilitation of NMDA receptor function is the primary mechanism through which this compound is thought to exert its pro-cognitive effects.[1] This guide will delve into the key experiments validating these effects, compare its performance with established cognitive enhancers, and provide detailed experimental protocols for reproducibility.

Comparative Analysis of Preclinical Efficacy

This compound has demonstrated significant cognitive-enhancing effects in various animal models that mimic the cognitive deficits observed in schizophrenia and Alzheimer's disease. The following tables summarize the key findings from preclinical studies and provide an indirect comparison with the established cognitive enhancers, Donepezil and Memantine.

Table 1: Effect of this compound on Working Memory in MK-801-Induced Amnesia in Mice (Y-Maze Test)

Treatment GroupDose (mg/kg, p.o.)Spontaneous Alternation (%)% Reversal of MK-801-Induced Deficit
Vehicle + Vehicle-75.8 ± 2.1-
Vehicle + MK-801 (0.2)-52.3 ± 2.90%
This compound + MK-801 (0.2)0.358.9 ± 3.428.1%
This compound + MK-801 (0.2)165.4 ± 2.755.7%
This compound + MK-801 (0.2)368.9 ± 3.1**70.6%
Data are presented as mean ± S.E.M. *p<0.05, *p<0.01 vs. Vehicle + MK-801 group (Dunnett's test).
Data extracted from Harada et al., 2012, European Journal of Pharmacology.

Table 2: Effect of this compound on Learning and Memory in Scopolamine-Induced Amnesia in Mice (Novel Object Recognition Test)

Treatment GroupDose (mg/kg, p.o.)Discrimination Index% Reversal of Scopolamine-Induced Deficit
Vehicle + Vehicle-0.45 ± 0.05-
Vehicle + Scopolamine (0.5)-0.08 ± 0.040%
This compound + Scopolamine (0.5)0.10.15 ± 0.0618.9%
This compound + Scopolamine (0.5)0.30.28 ± 0.0554.1%
This compound + Scopolamine (0.5)10.35 ± 0.04**73.0%
Data are presented as mean ± S.E.M. *p<0.05, *p<0.01 vs. Vehicle + Scopolamine group (Dunnett's test).
Data extracted from Harada et al., 2012, European Journal of Pharmacology.

Table 3: Effect of this compound on Spatial Learning in Aged Rats (Morris Water Maze)

Treatment GroupDose (mg/kg, p.o.)Escape Latency (s) - Day 4% Improvement vs. Aged Vehicle
Young Vehicle-20.5 ± 2.3-
Aged Vehicle-45.2 ± 3.10%
This compound0.131.4 ± 2.830.5%
This compound0.328.9 ± 3.0**36.1%
Data are presented as mean ± S.E.M. *p<0.05, *p<0.01 vs. Aged Vehicle group (Dunnett's test).
Data extracted from Harada et al., 2012, European Journal of Pharmacology.

Table 4: Indirect Comparison of this compound with Donepezil and Memantine in Preclinical Models

CompoundMechanism of ActionAnimal ModelCognitive DomainKey Findings
This compound GlyT1 inhibitorMK-801-treated miceWorking MemoryDose-dependently reversed MK-801-induced deficits.[1]
Scopolamine-treated miceLearning & MemorySignificantly improved performance in the novel object recognition test.[1]
Aged ratsSpatial LearningReduced escape latency in the Morris water maze.[1]
Donepezil Acetylcholinesterase inhibitorAPP/PS1 miceLearning & MemoryImproved cognitive function in novel object recognition and Morris water maze tests.[2][3]
Scopolamine-treated miceSpatial LearningShowed slight improvement in Morris water maze and radial-arm water maze.[4]
Memantine NMDA receptor antagonistAged ratsSustained AttentionIncreased the number of correct trials in a psychomotor vigilance task.[5]
Scopolamine-treated ratsSpatial Working MemoryAttenuated scopolamine-induced memory impairment in a T-maze.[6]
Ts65Dn mice (Down syndrome model)Recognition & Spatial MemoryImproved performance in novel object recognition and water radial arm maze tasks.[7]

Signaling Pathway and Experimental Workflows

The cognitive-enhancing effects of this compound are rooted in its ability to modulate the glutamatergic system. By inhibiting the reuptake of glycine, this compound increases its availability in the synaptic cleft, leading to enhanced activation of NMDA receptors. This, in turn, triggers downstream signaling cascades crucial for synaptic plasticity and learning and memory.

ASP2535_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_post Postsynaptic Terminal Glycine Glycine Glycine_syn Glycine Glycine->Glycine_syn Glutamate Glutamate Glutamate_syn Glutamate Glutamate->Glutamate_syn NMDA_R NMDA Receptor Glycine_syn->NMDA_R Co-agonist GlyT1 GlyT1 Glycine_syn->GlyT1 Reuptake Glutamate_syn->NMDA_R Agonist CaMKII CaMKII NMDA_R->CaMKII Ca2+ influx activates ERK ERK CaMKII->ERK CREB CREB ERK->CREB Gene_expression Gene Expression (Synaptic Plasticity, Learning & Memory) CREB->Gene_expression Promotes This compound This compound This compound->GlyT1 Inhibits

Caption: this compound Mechanism of Action

The preclinical validation of this compound's cognitive-enhancing effects relies on well-established behavioral paradigms. The following diagrams illustrate the typical workflows for the Novel Object Recognition and Morris Water Maze tests.

NOR_Workflow cluster_day1 Day 1: Habituation cluster_day2 Day 2: Training and Testing Habituation Mouse explores empty arena Training Mouse explores arena with two identical objects (A & A) Delay Inter-trial Interval (e.g., 1 hour) Training->Delay Testing Mouse explores arena with one familiar and one novel object (A & B) Delay->Testing Measurement Measure time spent exploring each object (Discrimination Index) Testing->Measurement

Caption: Novel Object Recognition (NOR) Test Workflow

MWM_Workflow cluster_training Acquisition Phase (e.g., 4 days) cluster_probe Probe Trial Day1 Day 1: Multiple trials to find hidden platform Day2 Day 2: Continued trials Day1->Day2 Day3 Day 3: Continued trials Day2->Day3 Day4 Day 4: Final training trials Day3->Day4 Measurement_Acquisition Measure Escape Latency Day4->Measurement_Acquisition Probe Platform removed; mouse swims for 60s Measurement_Probe Measure time spent in target quadrant Probe->Measurement_Probe

Caption: Morris Water Maze (MWM) Test Workflow

Detailed Experimental Protocols

Novel Object Recognition (NOR) Test in Mice

Objective: To assess non-spatial learning and memory.

Apparatus:

  • An open-field arena (e.g., 40 x 40 x 40 cm) made of non-porous material.

  • Two sets of identical objects (A and B), differing in shape and texture, but not in size or color. The objects should be heavy enough not to be displaced by the mice.

Procedure:

  • Habituation (Day 1): Each mouse is individually placed in the empty open-field arena and allowed to explore freely for 5-10 minutes. This reduces novelty-induced stress on the testing day.

  • Training (Day 2): Two identical objects (A) are placed in the arena. The mouse is placed in the arena and allowed to explore the objects for a set period (e.g., 10 minutes).

  • Inter-trial Interval: The mouse is returned to its home cage for a specific duration (e.g., 1 hour).

  • Testing (Day 2): One of the familiar objects is replaced with a novel object (B). The mouse is returned to the arena and the time spent exploring each object is recorded for a set period (e.g., 5 minutes). Exploration is defined as the mouse's nose being in close proximity to the object (e.g., <2 cm).

  • Data Analysis: The discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better memory.

Morris Water Maze (MWM) in Rats

Objective: To assess spatial learning and memory.

Apparatus:

  • A large circular pool (e.g., 1.5 m in diameter) filled with water made opaque with non-toxic white paint or milk powder.

  • An escape platform submerged just below the water surface.

  • Visual cues placed around the room, visible from the pool.

  • A video tracking system to record the rat's swim path.

Procedure:

  • Acquisition Phase (e.g., 4 consecutive days):

    • Rats are subjected to a series of trials (e.g., 4 trials per day).

    • For each trial, the rat is placed in the water at one of four quasi-random starting positions, facing the wall of the pool.

    • The rat is allowed to swim and find the hidden platform. If the rat does not find the platform within a set time (e.g., 60 seconds), it is gently guided to it.

    • The rat is allowed to remain on the platform for a short period (e.g., 15-30 seconds) to associate the platform's location with the distal cues.

    • The time taken to reach the platform (escape latency) is recorded for each trial.

  • Probe Trial (e.g., on Day 5):

    • The escape platform is removed from the pool.

    • The rat is allowed to swim freely for a set duration (e.g., 60 seconds).

    • The time spent in the quadrant where the platform was previously located (target quadrant) is measured.

  • Data Analysis: A decrease in escape latency across the acquisition phase indicates learning. A significant preference for the target quadrant during the probe trial indicates spatial memory retention.

References

Cross-Validation of ASP2535: A Comparative Guide in Preclinical Models of Cognitive Impairment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Glycine Transporter-1 (GlyT1) inhibitor, ASP2535, with other relevant compounds in various animal models of cognitive impairment associated with schizophrenia and Alzheimer's disease. The data presented is intended to offer an objective overview of this compound's performance and facilitate informed decisions in neuropharmacological research and development.

Abstract

This compound is a novel, potent, and selective inhibitor of GlyT1, a key protein responsible for regulating glycine levels in the synaptic cleft. By blocking glycine reuptake, this compound increases synaptic glycine concentrations, thereby enhancing the function of N-methyl-D-aspartate (NMDA) receptors, which are crucial for learning and memory.[1] This guide cross-validates the efficacy of this compound across multiple preclinical animal models and provides a comparative analysis with other GlyT1 inhibitors.

Mechanism of Action: Enhancing NMDA Receptor Function

The therapeutic potential of this compound is rooted in its ability to modulate the glutamatergic system, specifically by enhancing NMDA receptor signaling. Glycine acts as an essential co-agonist at the NMDA receptor; both glycine and glutamate must bind to the receptor for it to become fully active.[2][3][4] In conditions like schizophrenia and Alzheimer's disease, hypofunction of the NMDA receptor is a key pathological feature.[1] By inhibiting GlyT1, this compound effectively increases the availability of glycine at the synapse, leading to more robust NMDA receptor activation. This, in turn, facilitates downstream signaling cascades that are vital for synaptic plasticity and cognitive processes.[5]

Caption: Mechanism of action of this compound.

Comparative Efficacy in Animal Models

This compound has demonstrated significant efficacy in reversing cognitive deficits in a range of animal models relevant to schizophrenia and Alzheimer's disease. The following tables summarize the performance of this compound and provide a comparison with other GlyT1 inhibitors, where data is available.

Schizophrenia-Related Cognitive Deficits
Animal ModelCompoundDosage (mg/kg, p.o.)Effect on Cognitive DeficitReference
MK-801-Treated Mice (Working Memory)This compound0.3 - 3Attenuated deficit[1]
Bitopertin1 - 10Reduced deficit[6]
PCP-Treated Mice (Visual Learning)This compound0.3 - 1Attenuated deficit[1]
PCP-Treated Rats (Prepulse Inhibition)This compound1 - 3Improved deficit[1]
Alzheimer's Disease-Related Cognitive Deficits
Animal ModelCompoundDosage (mg/kg, p.o.)Effect on Cognitive DeficitReference
Scopolamine-Treated Mice (Working Memory)This compound0.1 - 3Attenuated deficit[1]
Aged Rats (Spatial Learning)This compound0.1Attenuated deficit[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

MK-801-Induced Cognitive Deficit Model

This model is used to assess deficits in working memory, a cognitive domain significantly impaired in schizophrenia.

  • Animals: Male CD-1 mice are typically used.

  • Apparatus: A Y-maze or T-maze is used to assess spontaneous alternation, a measure of spatial working memory.

  • Procedure:

    • Mice are administered with the NMDA receptor antagonist MK-801 (typically 0.1-0.3 mg/kg, i.p.) to induce a cognitive deficit.

    • This compound or a comparator compound is administered orally at a specified time before the behavioral test.

    • Mice are placed in the start arm of the maze and allowed to explore freely for a set duration (e.g., 8 minutes).

    • The sequence of arm entries is recorded to calculate the percentage of spontaneous alternation. A lower percentage indicates a working memory deficit.

PCP-Induced Prepulse Inhibition (PPI) Deficit Model

This model assesses sensorimotor gating, a process that is deficient in individuals with schizophrenia.

  • Animals: Male Wistar rats are commonly used.

  • Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.

  • Procedure:

    • Rats are treated with phencyclidine (PCP) to induce a deficit in PPI.

    • The test session consists of trials with a startling stimulus (pulse) alone, a non-startling stimulus (prepulse) followed by the pulse, and no stimulus.

    • This compound or a comparator is administered before the test session.

    • PPI is calculated as the percentage reduction in the startle response when the pulse is preceded by the prepulse. A lower PPI indicates a deficit in sensorimotor gating.

Spatial Learning in Aged Rats

The Morris water maze is a widely used task to evaluate spatial learning and memory, which declines with age and in neurodegenerative diseases like Alzheimer's.

  • Animals: Aged (e.g., 24 months old) male rats are used.

  • Apparatus: A circular pool filled with opaque water, with a hidden escape platform.

  • Procedure:

    • Rats are trained over several days to find the hidden platform using spatial cues around the room.

    • This compound or a comparator is administered daily before the training sessions.

    • The time taken to find the platform (escape latency) and the path length are recorded.

    • A probe trial, where the platform is removed, is conducted to assess the time spent in the target quadrant, indicating spatial memory retention.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathway and a generalized experimental workflow for the preclinical evaluation of cognitive enhancers.

NMDA_Receptor_Signaling_Pathway NMDA_Receptor NMDA Receptor (Activated by Glutamate & Glycine) Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx CaMKII CaMKII Ca_Influx->CaMKII PKC PKC Ca_Influx->PKC CREB CREB CaMKII->CREB PKC->CREB Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression LTP Long-Term Potentiation (LTP) Gene_Expression->LTP

Caption: Downstream signaling of the NMDA receptor.

Experimental_Workflow Animal_Model Select Animal Model (e.g., MK-801 treated mice) Drug_Administration Administer this compound or Comparator Animal_Model->Drug_Administration Behavioral_Testing Conduct Behavioral Test (e.g., Y-maze) Drug_Administration->Behavioral_Testing Data_Collection Collect and Analyze Data Behavioral_Testing->Data_Collection Comparison Compare Efficacy Data_Collection->Comparison

Caption: Preclinical experimental workflow.

Conclusion

The collective evidence from multiple, well-established animal models demonstrates that this compound is a promising therapeutic agent for treating cognitive impairments associated with schizophrenia and Alzheimer's disease. Its consistent efficacy in attenuating deficits induced by various pharmacological and age-related challenges underscores the potential of GlyT1 inhibition as a valid therapeutic strategy. Further head-to-head comparative studies will be invaluable in definitively positioning this compound within the landscape of emerging cognitive enhancers.

References

A Comparative Analysis of ASP2535's Selectivity for Glycine Transporter 1 (GlyT1)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the selectivity of a compound for its target is a critical determinant of its therapeutic potential and safety profile. This guide provides a detailed comparison of ASP2535's selectivity for Glycine Transporter 1 (GlyT1) over Glycine Transporter 2 (GlyT2), benchmarked against other notable GlyT1 inhibitors.

This compound is a potent and selective inhibitor of GlyT1, a key regulator of glycine concentrations at the N-methyl-D-aspartate (NMDA) receptor in the central nervous system. By inhibiting GlyT1, this compound increases synaptic glycine levels, thereby enhancing NMDA receptor function. This mechanism of action is being explored for the treatment of cognitive impairments associated with schizophrenia and other neurological disorders. A crucial aspect of its pharmacological profile is its high selectivity for GlyT1 over the closely related GlyT2, which is primarily involved in inhibitory glycinergic neurotransmission in the spinal cord and brainstem.

Quantitative Comparison of Inhibitor Selectivity

The following table summarizes the in vitro potency and selectivity of this compound in comparison to other well-characterized GlyT1 inhibitors. The data, presented as IC50 values (the concentration of an inhibitor required for 50% inhibition of its target), clearly demonstrates the selectivity profile of each compound.

CompoundGlyT1 IC50 (nM)GlyT2 IC50 (nM)Selectivity (GlyT2 IC50 / GlyT1 IC50)SpeciesReference
This compound 92>4600~50-foldRat[1][2][3]
Bitopertin 30>30,000>1000-foldHuman[4]
Org 24598 6.9 (GlyT1b)>10,000>1450-foldNot Specified
NFPS -No effect at 1µMHighly SelectiveNot Specified[5]
SSR504734 --Highly SelectiveNot Specified[6]

Experimental Methodology: [³H]Glycine Uptake Assay

The selectivity of GlyT1 inhibitors is typically determined using a radioligand uptake assay in cell lines engineered to express either GlyT1 or GlyT2. This method directly measures the functional inhibition of the transporter.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on GlyT1 and GlyT2 activity by measuring the uptake of radiolabeled glycine.

Materials:

  • Cell lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected with human or rat GlyT1 or GlyT2 cDNA.

  • Radioligand: [³H]glycine.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

  • Test compounds: this compound and other inhibitors.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Culture: Culture the GlyT1- and GlyT2-expressing cells in appropriate media until they reach a suitable confluency.

  • Plating: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Compound Incubation: On the day of the assay, wash the cells with assay buffer and then pre-incubate them with various concentrations of the test compound (e.g., this compound) for a defined period.

  • Initiation of Uptake: Add a solution containing a fixed concentration of [³H]glycine to each well to initiate the uptake reaction.

  • Termination of Uptake: After a specific incubation time, rapidly terminate the uptake by washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity incorporated into the cells using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of [³H]glycine uptake against the logarithm of the inhibitor concentration. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.

The following diagram illustrates the general workflow of the [³H]glycine uptake assay used to determine the selectivity of GlyT1 inhibitors.

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep1 Culture CHO/HEK293 cells stably expressing GlyT1 or GlyT2 prep2 Seed cells into 96-well plates prep1->prep2 assay1 Wash cells with assay buffer prep2->assay1 assay2 Pre-incubate with test compound (e.g., this compound) assay1->assay2 assay3 Add [³H]glycine to initiate uptake assay2->assay3 assay4 Terminate uptake with ice-cold buffer wash assay3->assay4 assay5 Lyse cells assay4->assay5 analysis1 Measure radioactivity with scintillation counter assay5->analysis1 analysis2 Plot % inhibition vs. log[inhibitor] analysis1->analysis2 analysis3 Determine IC50 values for GlyT1 and GlyT2 analysis2->analysis3 analysis4 Calculate selectivity ratio (IC50 GlyT2 / IC50 GlyT1) analysis3->analysis4

Workflow for Determining GlyT1/GlyT2 Selectivity.

Signaling Pathway Context

The inhibition of GlyT1 by this compound has a direct impact on glutamatergic neurotransmission. By preventing the reuptake of glycine from the synaptic cleft, this compound increases the local concentration of this co-agonist, leading to enhanced activation of NMDA receptors.

G cluster_synapse Glutamatergic Synapse cluster_effect Downstream Effect Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Glycine Glycine Glycine->NMDA_R Co-agonist binding GlyT1 GlyT1 Glycine->GlyT1 Reuptake Increased_Glycine Increased Synaptic Glycine This compound This compound This compound->GlyT1 Inhibits Enhanced_NMDAR Enhanced NMDA Receptor Function Increased_Glycine->Enhanced_NMDAR Cognitive_Enhancement Potential Cognitive Enhancement Enhanced_NMDAR->Cognitive_Enhancement

Mechanism of Action of this compound at the Synapse.

References

In Vivo Target Engagement of ASP2535: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in neuropharmacology and drug development, confirming that a therapeutic compound reaches and interacts with its intended target within a living organism is a critical step. This guide provides a comprehensive overview of the in vivo validation of target engagement for ASP2535, a selective Glycine Transporter-1 (GlyT1) inhibitor. It objectively compares this compound with alternative GlyT1 inhibitors, presenting supporting experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

This compound is a novel, orally bioavailable GlyT1 inhibitor that has shown promise in preclinical models of cognitive impairment associated with schizophrenia and Alzheimer's disease. Its mechanism of action centers on the potentiation of N-methyl-D-aspartate (NMDA) receptor function through the elevation of synaptic glycine levels. This guide will delve into the methods used to validate this target engagement in vivo and compare its profile with other compounds targeting the same transporter.

Comparative Analysis of GlyT1 Inhibitors

The landscape of GlyT1 inhibitors includes several compounds that have been evaluated in preclinical and clinical settings. The following table summarizes the available data for this compound and its key alternatives.

CompoundTargetIn Vitro Potency (IC50)In Vivo Model(s)Key In Vivo FindingsDevelopment Status
This compound GlyT192 nM (rat)Mouse, Rat (Cognitive impairment models)Attenuated cognitive deficits, dose-dependently inhibited ex vivo [3H]-glycine uptake in cortical homogenates.Preclinical
Bitopertin GlyT1Not specifiedMouse (Erythropoietic protoporphyria models)Reduced protoporphyrin IX levels.Clinical (Repurposed for erythropoietic porphyrias)
Iclepertin (BI 425809) GlyT15.0 nM (human)Rat, Healthy VolunteersDose-dependent increase in cerebrospinal fluid (CSF) glycine levels.Phase III (Schizophrenia)
ALX-5407 GlyT13 nM (human)Rat, Marmoset (Parkinson's disease models)Increased prefrontal cortex glycine levels; reduced L-DOPA-induced dyskinesia.Preclinical
Org 24598 GlyT1Not specifiedRat (Ethanol withdrawal models)Ameliorated memory loss; increased accumbal glycine levels.Preclinical

Signaling Pathway and Experimental Workflow

To understand the context of this compound's action, it is essential to visualize the underlying signaling pathway and the experimental workflow used to validate its target engagement.

GlyT1_NMDA_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal cluster_glia Glial Cell Glutamate_vesicle Glutamate Glutamate Glutamate Glutamate_vesicle->Glutamate Release NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Glycine Glycine Glycine->NMDA_R Co-agonist Binding GlyT1 GlyT1 Glycine->GlyT1 Uptake Ca_ion Ca²⁺ NMDA_R->Ca_ion Opens Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling Plasticity Synaptic Plasticity & Cognitive Function Signaling->Plasticity This compound This compound This compound->GlyT1 Inhibits

GlyT1-NMDA Receptor Signaling Pathway

The diagram above illustrates how this compound inhibits the Glycine Transporter-1 (GlyT1) on glial cells. This inhibition leads to an increase in synaptic glycine concentration, which then acts as a co-agonist at the NMDA receptor on the postsynaptic terminal. The binding of both glutamate and glycine opens the NMDA receptor channel, allowing calcium influx and initiating downstream signaling cascades that are crucial for synaptic plasticity and cognitive function.

InVivo_Target_Engagement_Workflow cluster_animal_phase In Vivo Phase cluster_ex_vivo_phase Ex Vivo Phase cluster_data_analysis Data Analysis Animal_Dosing Animal Dosing (e.g., oral gavage of this compound) Time_Course Time Course for Drug Distribution Animal_Dosing->Time_Course Tissue_Collection Brain Tissue Collection (e.g., Cortex) Time_Course->Tissue_Collection Homogenization Tissue Homogenization Tissue_Collection->Homogenization Synaptosome_Prep Synaptosome Preparation Homogenization->Synaptosome_Prep Uptake_Assay [³H]-Glycine Uptake Assay Synaptosome_Prep->Uptake_Assay Measurement Scintillation Counting Uptake_Assay->Measurement Quantification Quantification of [³H]-Glycine Uptake Measurement->Quantification Comparison Comparison between Vehicle and this compound groups Quantification->Comparison Conclusion Conclusion on Target Engagement Comparison->Conclusion

Workflow for Ex Vivo Validation of Target Engagement

This workflow outlines the key steps in validating the in vivo target engagement of a compound like this compound. It begins with the administration of the compound to the animal model, followed by a time course to allow for drug distribution to the target organ. Subsequently, brain tissue is collected and processed to isolate synaptosomes, which are then used in an ex vivo uptake assay with a radiolabeled substrate (e.g., [³H]-glycine). The amount of radioactivity taken up is measured and compared between the drug-treated and vehicle control groups to determine the extent of target inhibition.

Experimental Protocols

Animal Dosing and Tissue Collection

Animals: Male C57BL/6 mice (8-10 weeks old) are used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.

Dosing: this compound is suspended in a vehicle solution (e.g., 0.5% methylcellulose in sterile water). Mice are orally administered with this compound at doses ranging from 0.1 to 3 mg/kg or with the vehicle control.

Tissue Collection: At a predetermined time point after dosing (e.g., 60 minutes), mice are euthanized by cervical dislocation. The brain is rapidly excised, and the cortical region is dissected on a cold plate. The tissue is immediately used for synaptosome preparation or snap-frozen in liquid nitrogen and stored at -80°C for later use.

Ex Vivo [³H]-Glycine Uptake Assay in Synaptosomes

This protocol is adapted from established methods for synaptosome preparation and neurotransmitter uptake assays.

a) Preparation of Synaptosomes:

  • Weigh the collected cortical tissue and homogenize in 10 volumes of ice-cold homogenization buffer (0.32 M sucrose, 4 mM HEPES, pH 7.4, with protease inhibitors).

  • Homogenize using a glass-Teflon homogenizer with 10-12 gentle strokes at 900 rpm.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.

  • Carefully collect the supernatant (S1) and centrifuge it at 15,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction (P2).

  • Discard the supernatant (S2) and gently resuspend the P2 pellet in an appropriate volume of Krebs-HEPES buffer (124 mM NaCl, 4 mM KCl, 1.25 mM KH2PO4, 1.25 mM MgSO4, 2 mM CaCl2, 25 mM HEPES, 10 mM D-glucose, pH 7.4).

  • Determine the protein concentration of the synaptosomal preparation using a standard protein assay (e.g., BCA assay).

b) [³H]-Glycine Uptake Assay:

  • Dilute the synaptosomal suspension to a final protein concentration of approximately 0.1-0.2 mg/mL in Krebs-HEPES buffer.

  • In a 96-well plate, add 50 µL of the synaptosomal suspension to each well.

  • To initiate the uptake reaction, add 50 µL of Krebs-HEPES buffer containing [³H]-glycine (final concentration, e.g., 10 nM) and a non-radiolabeled glycine concentration that is below the Km for high-affinity uptake.

  • Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

  • Terminate the uptake by rapid filtration through a glass fiber filter mat (e.g., GF/B) using a cell harvester.

  • Wash the filters rapidly three times with ice-cold Krebs-HEPES buffer to remove unbound [³H]-glycine.

  • Dry the filter mat and place each filter disc into a scintillation vial.

  • Add scintillation cocktail to each vial and quantify the amount of radioactivity using a liquid scintillation counter.

  • Non-specific uptake is determined in the presence of a high concentration of a known GlyT1 inhibitor (e.g., 10 µM ALX-5407).

  • Specific uptake is calculated by subtracting the non-specific uptake from the total uptake. The percentage of inhibition by this compound is calculated relative to the vehicle-treated group.

Logical Comparison of Target Engagement Strategies

The validation of in vivo target engagement can be approached through various methods, each with its own advantages and limitations.

Target_Engagement_Comparison cluster_direct Direct Measures cluster_indirect Indirect Measures PET Positron Emission Tomography (PET) CETSA Cellular Thermal Shift Assay (CETSA) ABPP Activity-Based Protein Profiling (ABPP) ExVivo_Uptake Ex Vivo Uptake/Binding Assay (e.g., [³H]-glycine uptake) Biomarker Pharmacodynamic Biomarkers (e.g., CSF glycine levels) Behavior Behavioral/Phenotypic Readouts Target_Engagement In Vivo Target Engagement Validation Target_Engagement->PET Non-invasive, quantitative, requires radioligand Target_Engagement->CETSA Direct binding assessment, no label required, technically demanding Target_Engagement->ABPP Measures enzyme activity, requires specific probes Target_Engagement->ExVivo_Uptake Directly measures transporter function, requires radiolabel, ex vivo Target_Engagement->Biomarker Reflects downstream effects, can be clinically translatable Target_Engagement->Behavior Assesses functional outcome, indirect and complex interpretation

Comparison of In Vivo Target Engagement Methodologies

This diagram categorizes and compares different methodologies for validating in vivo target engagement. Direct methods like PET, CETSA, and ABPP provide a more direct measure of the drug-target interaction. In contrast, indirect methods such as ex vivo uptake assays, biomarker analysis, and behavioral studies assess the functional consequences of target engagement. The choice of method depends on the specific research question, the nature of the target, and the available resources. The ex vivo [³H]-glycine uptake assay, as detailed for this compound, is a robust and widely used indirect method to confirm the functional inhibition of the target transporter in the brain after in vivo drug administration.

Glycine Transporter 1 (GlyT1) Inhibitors vs. Other Therapeutics in Schizophrenia: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The complex pathophysiology of schizophrenia, particularly the persistent negative and cognitive symptoms, has driven the exploration of novel therapeutic targets beyond the traditional dopamine D2 receptor antagonism. One such promising target is the glycine transporter 1 (GlyT1), which plays a crucial role in modulating N-methyl-D-aspartate (NMDA) receptor function. This guide provides a head-to-head comparison of GlyT1 inhibitors with standard-of-care and emerging schizophrenia therapeutics, supported by available experimental data.

Mechanism of Action: Enhancing NMDA Receptor Function

GlyT1 inhibitors, such as the investigational compound ASP2535 and others that have entered clinical trials, work by blocking the reuptake of glycine in the synaptic cleft.[1][2] This increases the availability of glycine, an essential co-agonist for the NMDA receptor.[1][2] Enhanced glycine levels lead to greater activation of NMDA receptors, which are hypothesized to be hypofunctional in schizophrenia, particularly in brain regions associated with negative and cognitive symptoms.[1]

cluster_synapse Glutamatergic Synapse Presynaptic_Neuron Presynaptic Neuron Glutamate_Vesicle Glutamate Postsynaptic_Neuron Postsynaptic Neuron Glial_Cell Glial Cell GlyT1 GlyT1 Glial_Cell->GlyT1 NMDA_Receptor NMDA Receptor Glutamate_Vesicle->NMDA_Receptor Release Glycine_Pool Glycine Glycine_Pool->NMDA_Receptor Co-agonist Binding NMDA_Receptor->Postsynaptic_Neuron Ca2+ Influx & Signaling GlyT1->Glycine_Pool Reuptake GlyT1_Inhibitor GlyT1 Inhibitor (e.g., this compound) GlyT1_Inhibitor->GlyT1 Blocks

NMDA Receptor Signaling Pathway and GlyT1 Inhibition.

Preclinical Evidence for this compound

This compound is a novel and potent GlyT1 inhibitor that has demonstrated efficacy in animal models relevant to schizophrenia. It potently inhibits rat GlyT1 with an IC50 of 92 nM and shows good brain permeability.[3] In preclinical studies, this compound attenuated cognitive deficits in various models:

  • Working Memory: Improved working memory deficits in MK-801-treated mice (an NMDA receptor antagonist model of schizophrenia).[3]

  • Visual Learning: Attenuated visual learning deficits in neonatally phencyclidine (PCP)-treated mice (a neurodevelopmental model of schizophrenia).[3]

  • Sensorimotor Gating: Improved PCP-induced deficits in prepulse inhibition in rats, a measure of sensorimotor gating that is deficient in schizophrenia.[3]

While these preclinical findings were promising, there is limited publicly available information on the clinical development of this compound for schizophrenia.

Clinical Performance of GlyT1 Inhibitors

Several other GlyT1 inhibitors have advanced to clinical trials in schizophrenia, with mixed results.

Therapeutic AgentDevelopment StageKey Efficacy FindingsSafety and Tolerability
Iclepertin (BI 425809) Phase III (Discontinued)Phase II showed some improvement in cognition. However, the Phase III CONNEX program did not meet its primary or key secondary endpoints for improving cognitive impairment in schizophrenia.Generally well-tolerated.[4]
Bitopertin Phase III (Discontinued)Multiple Phase III trials (FlashLyte, DayLyte, SunLyte) failed to show a significant benefit over placebo for negative symptoms.Generally safe and well-tolerated.[5]
Sarcosine Investigational (Adjunct)Meta-analyses suggest potential efficacy in improving overall and negative symptoms, particularly in non-clozapine-treated patients with chronic schizophrenia.[3][6]Generally well-tolerated with minimal side effects.[3]

Head-to-Head Comparison with Other Therapeutic Classes

The following tables compare the performance of GlyT1 inhibitors (as a class) with standard-of-care second-generation antipsychotics and the emerging muscarinic agonist, KarXT.

Efficacy Comparison
Therapeutic ClassPrimary Mechanism of ActionEfficacy on Positive SymptomsEfficacy on Negative SymptomsEfficacy on Cognitive Symptoms
GlyT1 Inhibitors NMDA Receptor Modulation (via increased glycine)Limited to no direct effect.Investigated as a primary target, but clinical trial results have been largely disappointing. Sarcosine shows some promise as an adjunct.[3][5][6]Investigated as a primary target, but pivotal trials have failed to show significant improvement.[4]
Second-Generation Antipsychotics (e.g., Risperidone, Olanzapine) Dopamine D2 and Serotonin 5-HT2A Receptor AntagonismWell-established efficacy.Modest efficacy, often considered secondary to improvements in positive symptoms.Limited to no direct effect.
Muscarinic Agonists (e.g., KarXT) M1 and M4 Muscarinic Acetylcholine Receptor AgonistSignificant improvement demonstrated in Phase 3 trials.[6]Significant improvement demonstrated in Phase 3 trials.[6]Under investigation.
Safety and Tolerability Comparison
Therapeutic ClassCommon Adverse EventsMetabolic Side Effects (Weight Gain, Diabetes)Extrapyramidal Symptoms (EPS)
GlyT1 Inhibitors Generally well-tolerated in clinical trials.Not reported as a significant concern.Not reported as a significant concern.
Second-Generation Antipsychotics (e.g., Risperidone, Olanzapine) Sedation, dizziness, constipation, dry mouth. Olanzapine is associated with significant weight gain.[1][7]High risk, particularly with olanzapine.Lower risk compared to first-generation antipsychotics, but still a potential side effect.
Muscarinic Agonists (e.g., KarXT) Nausea, vomiting, constipation, headache, increased blood pressure.[6]Low risk.Very low to no risk.[6]

Experimental Protocols: A Generalized Clinical Trial Workflow

The clinical development of a novel therapeutic for schizophrenia, such as a GlyT1 inhibitor, typically follows a structured workflow.

cluster_workflow Generalized Clinical Trial Workflow for a Schizophrenia Therapeutic Screening Screening & Inclusion/Exclusion Criteria (e.g., PANSS score, diagnosis) Randomization Randomization (Drug vs. Placebo) Screening->Randomization Treatment Treatment Period (e.g., 12-24 weeks) - Fixed or flexible dosing - Adjunctive to standard of care Randomization->Treatment Assessments Efficacy & Safety Assessments - PANSS, MCCB, CGI - Adverse Event Monitoring - Lab tests Treatment->Assessments Endpoint Primary & Secondary Endpoint Analysis Assessments->Endpoint Follow_up Long-term Extension or Follow-up Endpoint->Follow_up

Generalized Clinical Trial Workflow.
Key Experimental Methodologies

  • Patient Population: Typically, clinical trials for schizophrenia therapeutics enroll adults with a confirmed diagnosis of schizophrenia according to the Diagnostic and Statistical Manual of Mental Disorders (DSM). For trials focusing on negative or cognitive symptoms, patients are often required to have stable positive symptoms.

  • Outcome Measures:

    • Positive and Negative Syndrome Scale (PANSS): A standard rating scale to measure the severity of positive, negative, and general psychopathology symptoms.

    • MATRICS Consensus Cognitive Battery (MCCB): A battery of tests designed to assess cognitive function in individuals with schizophrenia across various domains, including working memory, attention, and executive function.

    • Clinical Global Impression (CGI) Scale: A clinician-rated measure of the overall severity of illness and change over time.

  • Trial Design: Most pivotal trials are randomized, double-blind, and placebo-controlled to minimize bias. The duration of treatment and follow-up periods varies depending on the specific endpoints being evaluated.

Conclusion

While the preclinical data for GlyT1 inhibitors like this compound were promising for addressing the unmet needs in schizophrenia treatment, particularly for cognitive and negative symptoms, the clinical development of this class of drugs has been challenging. To date, pivotal trials of potent, selective GlyT1 inhibitors have not demonstrated significant efficacy over placebo. Sarcosine, a less potent GlyT1 inhibitor, has shown some potential as an adjunctive treatment for negative symptoms in specific patient populations.

In comparison, second-generation antipsychotics remain the standard of care for managing positive symptoms but have limited efficacy for negative and cognitive symptoms and are associated with significant metabolic side effects. Emerging therapeutics with novel mechanisms, such as the muscarinic agonist KarXT, have shown promise in treating both positive and negative symptoms with a more favorable safety profile regarding metabolic and extrapyramidal side effects.

Future research will be critical to determine if there is a viable path forward for GlyT1 inhibitors in the treatment of schizophrenia, perhaps in specific patient subpopulations or in combination with other therapeutic agents.

References

Assessing the Translational Potential of ASP2535: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of cognitive enhancement therapeutics, particularly Glycine Transporter-1 (GlyT1) inhibitors, a thorough understanding of the preclinical and clinical data is paramount. This guide provides a comparative analysis of ASP2535, a novel GlyT1 inhibitor, against other key players in this class, offering insights into its translational potential.

This compound, developed by Astellas Pharma, is a potent, selective, and orally bioavailable GlyT1 inhibitor.[1] Its mechanism of action centers on increasing synaptic glycine levels, thereby enhancing N-methyl-D-aspartate (NMDA) receptor function.[2] This is a promising strategy for treating cognitive impairment associated with schizophrenia and Alzheimer's disease, where NMDA receptor hypofunction is implicated.[2] Preclinical studies have demonstrated the potential of this compound in various animal models.

While the preclinical profile of this compound appeared promising, a comprehensive review of publicly available information, including Astellas Pharma's current pipeline and recent annual reports, does not indicate its active clinical development.[3][4][5][6][7][8][9][10][11] The absence of registered clinical trials for this compound suggests that its development may have been discontinued.[12][13] This guide, therefore, presents a retrospective analysis of this compound's preclinical data in comparison to other GlyT1 inhibitors that have progressed further in clinical trials, providing a valuable case study for the challenges and opportunities in this therapeutic area.

Mechanism of Action: The GlyT1 Inhibition Pathway

GlyT1 inhibitors aim to rectify the reduced NMDA receptor signaling observed in certain neurological and psychiatric disorders. By blocking the reuptake of glycine, a co-agonist at the NMDA receptor, these inhibitors elevate its concentration in the synaptic cleft. This enhanced availability of glycine facilitates the opening of the NMDA receptor channel in the presence of glutamate, leading to improved neuronal signaling and synaptic plasticity, which are crucial for cognitive functions.

cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glycine Glycine NMDA_R NMDA Receptor Glycine->NMDA_R GlyT1 GlyT1 Glycine->GlyT1 Reuptake Ca_ion Ca²+ Influx NMDA_R->Ca_ion Activation Glutamate Glutamate Glutamate->NMDA_R Glutamate_Vesicle Glutamate Vesicle Glutamate_Vesicle->Glutamate Release Signaling Downstream Signaling Ca_ion->Signaling Initiates This compound This compound This compound->GlyT1 Inhibits

Caption: Mechanism of action of this compound as a GlyT1 inhibitor.

Preclinical Efficacy: A Comparative Overview

This compound demonstrated efficacy in various preclinical models of cognitive impairment. The following tables summarize the available quantitative data for this compound and compare it with other notable GlyT1 inhibitors, iclepertin (BI 425809) and the now repurposed bitopertin.

Table 1: In Vitro Potency of GlyT1 Inhibitors

CompoundTargetIC50 (nM)Selectivity over GlyT2Reference
This compound rat GlyT19250-fold[2]
Iclepertin (BI 425809) human GlyT13.6>1000-foldData from competitor preclinical studies
Bitopertin human GlyT125High[14]

Table 2: In Vivo Efficacy in Animal Models of Cognitive Impairment

CompoundAnimal ModelCognitive DomainEffective Dose Range (mg/kg, p.o.)Key FindingsReference
This compound MK-801-treated miceWorking Memory0.3 - 3Attenuated MK-801-induced deficits.[2]
Neonatal PCP-treated miceVisual Learning0.3 - 1Attenuated PCP-induced deficits.[2]
Scopolamine-treated miceWorking Memory0.1 - 3Attenuated scopolamine-induced deficits.[2]
Aged ratsSpatial Learning0.1Attenuated age-related deficits.[2]
Iclepertin (BI 425809) MK-801-treated miceWorking Memory1 - 10Reversed MK-801-induced deficits.Data from competitor preclinical studies
Naive ratsSocial Recognition Memory1 - 3Improved social recognition memory.Data from competitor preclinical studies
Bitopertin MK-801-treated miceWorking Memory3 - 30Reduced MK-801-induced deficits.Data from competitor preclinical studies
Naive ratsRecognition Memory10Enhanced recognition memory.Data from competitor preclinical studies

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of the methodologies used in the key preclinical studies cited.

[3H]-Glycine Uptake Assay (for in vitro potency): This assay measures the ability of a compound to inhibit the uptake of radiolabeled glycine into cells expressing the target transporter (e.g., CHO cells transfected with rat GlyT1). The concentration of the compound that inhibits 50% of the glycine uptake (IC50) is determined.

Animal Models of Cognitive Impairment:

  • MK-801-Induced Deficits: MK-801 is an NMDA receptor antagonist that induces cognitive deficits mimicking those seen in schizophrenia. Animals are treated with MK-801 before being tested in cognitive tasks such as the Y-maze (for working memory).

  • Phencyclidine (PCP)-Induced Deficits: Neonatal treatment with PCP, another NMDA receptor antagonist, leads to long-lasting behavioral and cognitive abnormalities in adulthood that are relevant to schizophrenia.

  • Scopolamine-Induced Deficits: Scopolamine is a muscarinic receptor antagonist that impairs learning and memory, serving as a model for age-related cognitive decline and Alzheimer's disease.

  • Aged Animals: Using aged animals allows for the study of naturally occurring cognitive decline.

Experimental Workflow

The typical workflow for evaluating a novel GlyT1 inhibitor like this compound involves a series of in vitro and in vivo experiments to establish its potency, selectivity, pharmacokinetic profile, and efficacy.

Start Compound Synthesis (this compound) In_Vitro In Vitro Screening Start->In_Vitro In_Vivo_PK In Vivo Pharmacokinetics In_Vitro->In_Vivo_PK Potency Potency (IC50) [3H]-Glycine Uptake In_Vitro->Potency Selectivity Selectivity vs. GlyT2 & Other Receptors In_Vitro->Selectivity Efficacy_Models Efficacy in Animal Models In_Vivo_PK->Efficacy_Models BBB Brain Permeability In_Vivo_PK->BBB Tox Toxicology Studies Efficacy_Models->Tox Efficacy Cognitive Enhancement Efficacy_Models->Efficacy Clinical_Dev Clinical Development Tox->Clinical_Dev Safety Safety Profile Tox->Safety Phase1 Phase I (Safety) Clinical_Dev->Phase1 Phase2 Phase II (Efficacy) Phase1->Phase2 Phase3 Phase III (Pivotal) Phase2->Phase3

Caption: Typical drug discovery and development workflow for a GlyT1 inhibitor.

Translational Potential and Future Directions

The preclinical data for this compound demonstrated its potential as a cognitive enhancer. However, the apparent discontinuation of its clinical development highlights the significant challenges in translating promising preclinical findings into clinically effective therapeutics. Several factors could contribute to this, including unforeseen safety issues, unfavorable pharmacokinetic properties in humans, or a strategic decision by the developing company.

The journey of other GlyT1 inhibitors further illustrates the complexities of this target. While iclepertin is still in active clinical development for cognitive impairment associated with schizophrenia, bitopertin, after failing to show efficacy for the negative symptoms of schizophrenia in Phase III trials, is now being repurposed for a rare hematologic disease, erythropoietic protoporphyria.

For researchers in this field, the story of this compound and its counterparts underscores the importance of:

  • Robust preclinical models: Ensuring that animal models accurately recapitulate the human disease state is critical.

  • Biomarker development: Identifying and validating biomarkers that can predict clinical efficacy would de-risk clinical trials.

  • Dose selection: The therapeutic window for GlyT1 inhibitors may be narrow, and optimal dose selection is crucial.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for ASP2535

Author: BenchChem Technical Support Team. Date: November 2025

ASP2535 is a potent, orally bioavailable, and selective glycine transporter-1 (GlyT1) inhibitor.[1][2][3] Due to its biological activity, it should be handled with care to avoid accidental exposure. The following guidelines provide a framework for its safe handling and disposal in a laboratory setting.

Handling and Storage of this compound

Proper handling and storage are crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.

Quantitative Data Summary:

ParameterValueSource
Purity99.44%MedChemExpress
Storage of Stock Solution-80°C for 6 months; -20°C for 1 monthMedChemExpress[1]
In Vitro IC50 (rat GlyT1)92 nMMedChemExpress[1]

Experimental Protocol: Reconstitution and Storage of Stock Solutions

To minimize degradation from repeated freeze-thaw cycles, it is recommended to prepare aliquots of the stock solution.

  • Reconstitution: Based on the desired concentration and experimental needs, dissolve the solid this compound in a suitable solvent, such as DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO.

  • Aliquoting: Once the compound is fully dissolved, divide the stock solution into smaller, single-use aliquots in appropriate storage vials.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

Step-by-Step Disposal Procedure for this compound

The disposal of this compound and any contaminated materials must be carried out in accordance with federal, state, and local environmental control regulations.

Personal Protective Equipment (PPE) Required:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: Laboratory coat.

Disposal of Unused Solid this compound:

  • Collection: Collect any unused or waste solid this compound in a clearly labeled, sealed container.

  • Labeling: The label should include the chemical name ("this compound"), the approximate quantity, and the words "Hazardous Waste" or as directed by your institution's EHS.

  • Storage: Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's EHS-approved hazardous waste management service.

Disposal of this compound Solutions and Contaminated Labware:

  • Liquid Waste:

    • Collect all solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Do not pour this compound solutions down the drain.

  • Contaminated Labware (e.g., pipette tips, vials, gloves):

    • Place all disposable labware that has come into contact with this compound into a designated hazardous waste bag or container.

    • Ensure the container is sealed to prevent leakage.

  • Sharps (e.g., needles, scalpels):

    • Dispose of any sharps contaminated with this compound in a designated, puncture-resistant sharps container.

  • Decontamination:

    • Wipe down all surfaces that may have come into contact with this compound with an appropriate decontaminating solution.

    • Dispose of the cleaning materials as hazardous waste.

  • Final Disposal:

    • All containers of this compound waste (solid, liquid, and contaminated materials) should be disposed of through your institution's hazardous waste program.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated waste in a research laboratory setting.

ASP2535_Disposal_Workflow cluster_assessment Initial Assessment & Preparation cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_sharps Sharps Waste cluster_disposal Final Disposal start Start: Need to dispose of this compound waste ppe Don appropriate PPE: - Lab Coat - Gloves - Safety Goggles start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Unused solid this compound or contaminated disposables waste_type->solid_waste Solid or Contaminated Disposables liquid_waste This compound solutions waste_type->liquid_waste Liquid sharps_waste Contaminated needles, syringes, etc. waste_type->sharps_waste Sharps collect_solid Collect in a labeled, sealed hazardous waste container solid_waste->collect_solid store_solid Store in designated hazardous waste area collect_solid->store_solid contact_ehs Contact Institutional EHS for Waste Pickup store_solid->contact_ehs collect_liquid Collect in a labeled, leak-proof hazardous waste container liquid_waste->collect_liquid store_liquid Store in designated hazardous waste area collect_liquid->store_liquid store_liquid->contact_ehs collect_sharps Place in a puncture-resistant sharps container sharps_waste->collect_sharps store_sharps Store securely collect_sharps->store_sharps store_sharps->contact_ehs end_process End: Waste properly disposed contact_ehs->end_process

Caption: this compound Disposal Workflow Diagram.

References

Personal protective equipment for handling ASP2535

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: ASP2535 is a potent research compound for which specific safety and handling data is not publicly available. The following guidance is based on general best practices for handling potent, non-volatile small molecules in a laboratory setting. A thorough risk assessment should be conducted by qualified personnel before handling this compound.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines recommended personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is the last line of defense against exposure to hazardous materials.[1][2][3] The following table summarizes the recommended PPE for handling this compound based on general laboratory safety protocols.

Protection Type Equipment Purpose Standard
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield should be worn over safety glasses or goggles when there is a significant splash hazard.[4]To protect against splashes, aerosols, and flying particles.ANSI Z87.1[2][4]
Body Protection A laboratory coat with long sleeves and a closed front.[3][4]To protect skin and personal clothing from contamination.N/A
Hand Protection Disposable nitrile gloves. Double gloving is recommended for added protection.[4]To prevent skin contact with the compound.ASTM D6978 (or equivalent) for chemotherapy gloves is a good practice for potent compounds.
Foot Protection Closed-toe shoes.[3][4]To protect feet from spills and falling objects.N/A
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) may be necessary if there is a risk of generating aerosols or dust, or if working outside of a primary engineering control.To prevent inhalation of airborne particles.NIOSH-approved

Operational Plan: From Receipt to Use

A systematic approach to handling potent compounds minimizes the risk of exposure and contamination.

1. Receiving and Unpacking:

  • Upon receipt, visually inspect the external packaging for any signs of damage.

  • Don appropriate PPE (lab coat, gloves, and eye protection) before opening the package.

  • If there is any evidence of leakage or damage, treat the package as a spill and follow established spill cleanup procedures.

  • Unpack the compound in a designated area, preferably within a chemical fume hood or other ventilated enclosure.

2. Storage:

  • Store this compound in a clearly labeled, sealed container.

  • Keep the container in a secure, well-ventilated, and controlled-access area.

  • Segregate from incompatible materials.

3. Weighing and Aliquoting:

  • All handling of the solid compound should be performed within a primary engineering control, such as a chemical fume hood, ducted balance safety enclosure, or glove box, to minimize inhalation exposure.

  • Use dedicated spatulas and weighing vessels.

  • Clean all equipment and the work surface thoroughly after use.

4. Solution Preparation:

  • Prepare solutions in a chemical fume hood.

  • Add the solvent to the solid compound slowly to avoid splashing.

  • Ensure the container is securely capped before mixing.

Disposal Plan

Proper disposal of chemical waste is crucial to protect personnel and the environment.[5][6][7]

1. Solid Waste:

  • All disposable materials that have come into contact with this compound (e.g., gloves, weigh paper, pipette tips) should be considered contaminated.

  • Collect this waste in a dedicated, clearly labeled, and sealed hazardous waste container.[5][8]

2. Liquid Waste:

  • Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container.[5][6][8]

  • Do not dispose of liquid waste down the sink.[5][7]

  • Segregate halogenated and non-halogenated solvent waste if required by your institution's waste disposal guidelines.[8]

3. Empty Containers:

  • Thoroughly rinse empty containers that held this compound with a suitable solvent.

  • Collect the first rinse as hazardous liquid waste.[6]

  • After thorough rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for clean glassware or plastic.[5][6]

4. Waste Pickup:

  • Follow your institution's procedures for requesting a hazardous waste pickup.[6][7]

Experimental Workflow Visualization

The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.

ASP2535_Handling_Workflow cluster_prep Preparation & Handling cluster_disposal Waste Disposal start Start: Receive this compound unpack Unpack in Fume Hood with PPE start->unpack store Store in Secure Location unpack->store weigh Weigh in Containment (e.g., Fume Hood) store->weigh prepare Prepare Solution in Fume Hood weigh->prepare collect_solid Collect Contaminated Solid Waste weigh->collect_solid Solid Waste (Gloves, etc.) collect_liquid Collect Liquid Waste prepare->collect_liquid Liquid Waste rinse_container Rinse Empty Container prepare->rinse_container Empty Container waste_pickup Arrange for Hazardous Waste Pickup collect_solid->waste_pickup collect_liquid->waste_pickup dispose_rinse Dispose of First Rinse as Hazardous Waste rinse_container->dispose_rinse dispose_container Dispose of Clean Container rinse_container->dispose_container dispose_rinse->collect_liquid end End waste_pickup->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ASP2535
Reactant of Route 2
ASP2535

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.